1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-6-5-10(9-12(11)19-2)16-13(17)14(15)7-3-4-8-14/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAUNWWIYSNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
An In-Depth Technical Guide to the
Introduction
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is a molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl core, which presents a defined three-dimensional orientation of its functional groups, makes it an attractive scaffold for designing novel therapeutic agents. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthetic pathways to this target compound, emphasizing the underlying chemical principles, step-by-step protocols, and critical process considerations.
The synthetic strategy is logically dissected into two primary stages: first, the construction of the core intermediate, 1-aminocyclopentane-1-carboxylic acid, and second, the subsequent amide bond formation with 3,4-dimethoxyaniline. We will explore and compare two classic, robust methods for the synthesis of the cyclic α-amino acid core: the Bucherer-Bergs and the Strecker syntheses.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and logical path to the target molecule. The primary disconnection is the amide bond, which simplifies the target into two key building blocks: the cyclic amino acid 2 and the aromatic amine 3 . The cyclic amino acid itself can be traced back to a simple, commercially available starting material, cyclopentanone 4 .
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid Intermediate
The synthesis of α,α-disubstituted amino acids from ketones is a well-established transformation. Two primary multicomponent reactions, the Bucherer-Bergs and Strecker syntheses, are particularly effective for this purpose, both utilizing cyclopentanone as the starting material.
Method A: The Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a one-pot synthesis that converts a ketone into a hydantoin, which is a stable, crystalline intermediate that can be readily hydrolyzed to the desired α-amino acid.[1][2] This method is often favored for its operational simplicity and the ease of isolation of the hydantoin intermediate.[3]
Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from cyclopentanone, which then reacts with ammonium carbonate. The subsequent steps involve the condensation of an amine, an intramolecular cyclization, and rearrangement to form the stable 5,5-spiro-cyclopentylhydantoin.[4]
Caption: Bucherer-Bergs reaction workflow.
Experimental Protocol: Bucherer-Bergs Synthesis
-
Reaction Setup: In a sealed pressure vessel, combine cyclopentanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in 50% aqueous ethanol.
-
Reaction Execution: Heat the mixture to 60-70°C with vigorous stirring. The reaction progress can be monitored by TLC. A patent for a related compound suggests heating for several hours until the starting material is consumed.[5]
-
Hydantoin Isolation: Upon completion, cool the reaction mixture. The spiro-hydantoin product often precipitates and can be isolated by filtration, washed with cold water, and dried.
-
Hydrolysis: Suspend the isolated hydantoin in a strong acid (e.g., 6M HCl) or base (e.g., 25% NaOH) and heat to reflux for 12-24 hours.
-
Amino Acid Isolation: Cool the hydrolysis mixture. If using acid, neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically pH ~6) to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum.
Method B: The Strecker Synthesis
The Strecker synthesis is another fundamental method for producing α-amino acids.[6] It involves the reaction of a ketone with an ammonium salt and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.[7]
Mechanism: The reaction begins with the formation of an imine from cyclopentanone and ammonia.[8] Cyanide then attacks the iminium ion in a nucleophilic addition to form the α-aminonitrile intermediate.[9] Subsequent hydrolysis of the nitrile group yields the carboxylic acid.[10]
Caption: Strecker synthesis workflow.
Experimental Protocol: Strecker Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq) in aqueous ammonia. Cool the solution in an ice bath.
-
Addition of Ketone: Add cyclopentanone (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10°C.
-
Reaction Execution: Allow the mixture to stir at room temperature for several hours to overnight. The formation of the aminonitrile can be monitored by GC-MS or NMR.
-
Hydrolysis: Without isolating the aminonitrile, carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 4-6 hours to hydrolyze the nitrile.
-
Amino Acid Isolation: Cool the solution and neutralize as described in the Bucherer-Bergs protocol to precipitate the final amino acid product.
Comparison of Synthetic Routes to the Core Intermediate
| Feature | Bucherer-Bergs Synthesis | Strecker Synthesis |
| Intermediate | Spiro-hydantoin (often solid) | α-aminonitrile (often an oil) |
| Isolation | Intermediate is typically stable and easily isolated by filtration.[11] | Intermediate is often hydrolyzed in situ without isolation. |
| Reaction Conditions | Requires elevated temperature and pressure. | Can often be performed at room temperature. |
| Safety | Uses KCN and (NH4)2CO3. | Uses KCN and NH4Cl/NH3. Both require handling of toxic cyanide. |
| Hydrolysis | Hydantoin ring opening can require harsh conditions. | Nitrile hydrolysis is a standard procedure. |
Part 2: Amide Coupling and Final Product Formation
With the 1-aminocyclopentane-1-carboxylic acid intermediate in hand, the final step is the formation of an amide bond with 3,4-dimethoxyaniline. A direct reaction between a carboxylic acid and an amine is unfavorable as it results in a non-productive acid-base reaction.[12] Therefore, the carboxylic acid must first be activated using a coupling agent.
Mechanism of EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of an additive like 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[13]
Caption: Amide coupling and deprotection workflow.
A Note on Protecting Groups: The amino acid intermediate has two nucleophilic sites: the amino group and the carboxylate (after deprotonation). To prevent unwanted self-coupling or polymerization during the amide formation step, the α-amino group must be protected. The tert-butyloxycarbonyl (Boc) group is a common and effective choice, being stable to the coupling conditions and easily removable under acidic conditions.
Experimental Protocol: N-Boc Protection
-
Reaction Setup: Dissolve 1-aminocyclopentane-1-carboxylic acid (1.0 eq) in a mixture of dioxane and water. Add a base such as sodium hydroxide to maintain a pH of 9-10.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise while stirring vigorously.
-
Reaction Execution: Stir at room temperature overnight.
-
Workup: Acidify the mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the N-Boc protected amino acid with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate in vacuo.
Experimental Protocol: Amide Coupling and Deprotection
-
Reaction Setup: In an inert atmosphere, dissolve the N-Boc-1-aminocyclopentane-1-carboxylic acid (1.0 eq), 3,4-dimethoxyaniline (1.0 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Cool the mixture to 0°C. Add EDC hydrochloride (1.2 eq) portion-wise, followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.
-
Boc Deprotection: Dissolve the purified, N-Boc protected product in DCM. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Final Isolation: Concentrate the mixture in vacuo to remove excess TFA and solvent. The final product is often obtained as a TFA salt. It can be converted to the free base by neutralization or used as the salt.
Conclusion
The synthesis of this compound is a robust process achievable through well-established synthetic methodologies. The choice between the Bucherer-Bergs and Strecker reactions for the core amino acid synthesis may depend on laboratory capabilities and preferences for intermediate handling. The subsequent amide coupling, employing standard reagents like EDC and HOBt along with appropriate N-protection, provides a reliable route to the final target compound. This guide offers a comprehensive framework for researchers to successfully execute this synthesis, enabling further investigation into the pharmacological potential of this promising molecular scaffold.
References
-
Passerini, M. (1921). Reazione di Passerini. Wikipedia. Available at: [Link]
-
González-Vera, J. A., et al. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Ugi Reaction. Available at: [Link]
-
Zhang, Y., et al. (2023). Microdroplet Chemistry Accelerating a Three-Component Passerini Reaction for α-Acyloxy Carboxamide Synthesis. ACS Publications. Available at: [Link]
-
Jivani, A. J., et al. (2022). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. Bentham Science. Available at: [Link]
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Available at: [Link]
-
Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of Passerini Reaction. Ingenta Connect. Available at: [Link]
-
Shaaban, M. R., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. National Center for Biotechnology Information. Available at: [Link]
-
El-Remaily, M. A. A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available at: [Link]
- Gmeiner, P., et al. (2008). Synthesis of aminocyclopentane carboxylic acids. Google Patents.
-
Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. National Center for Biotechnology Information. Available at: [Link]
-
Ciappa, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Available at: [Link]
-
Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
-
Lazić, A., et al. (2025). Synthesis of hydantoins by modified Bucherer–Bergs reaction via... ResearchGate. Available at: [Link]
-
Shankman, S., et al. (1962). Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. ACS Publications. Available at: [Link]
-
Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. National Center for Biotechnology Information. Available at: [Link]
-
Strecker Synthesis. NROChemistry. Available at: [Link]
-
Strecker amino acid synthesis. ChemEurope. Available at: [Link]
-
1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010). Google Patents.
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers. Available at: [Link]
-
Pate,l S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). National Center for Biotechnology Information. Available at: [Link]
-
A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2025). MDPI. Available at: [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2013). National Center for Biotechnology Information. Available at: [Link]
-
Acid-Amine Coupling using DCC. Organic Synthesis. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
- The synthesis of cyclopropane amino acids and peptides. (1985). Google Patents.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker_amino_acid_synthesis [chemeurope.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
An In-Depth Technical Guide to 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide (CAS: 1183463-28-6)
Section 1: Introduction and Overview
This compound is a fascinating organic molecule that stands at the intersection of constrained amino acid scaffolds and biologically active aromatic moieties. As a derivative of 1-aminocyclopentane-1-carboxylic acid, it possesses a rigid cyclopentyl core, a feature known to impart unique conformational constraints in peptidomimetics and other bioactive compounds. The linkage of this scaffold via a carboxamide bond to a 3,4-dimethoxyphenyl group—a substitution pattern present in numerous pharmacologically active agents—suggests a significant potential for this molecule in the field of drug discovery.
The structural motifs present in this compound are noteworthy. The geminal amino and carboxamide groups on the cyclopentane ring create a chiral center with a constrained backbone, a desirable attribute for probing protein binding sites. Furthermore, carboxamide-containing compounds are known to exhibit a wide range of biological activities, including anticancer and kinase inhibition properties.[1][2][3]
This guide, prepared from the perspective of a Senior Application Scientist, serves as a comprehensive technical resource for researchers. It consolidates the available physicochemical data, presents a robust, literature-derived synthetic strategy, and outlines detailed protocols for the analytical characterization and preliminary biological evaluation of this compound. The objective is to provide a foundational framework to empower further investigation into its therapeutic potential.
Section 2: Physicochemical Properties and Characterization
The foundational step in any research involving a novel or sparsely-documented compound is the rigorous confirmation of its identity and purity. While extensive experimental data for this compound is not widely available in public literature, its core properties can be derived from its chemical identity.
Compound Identification
A summary of the key identifiers for this molecule is presented below.
| Property | Value | Source |
| CAS Number | 1183463-28-6 | [4][5] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [4] |
| Molecular Weight | 278.32 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| PubChem CID | 60866164 | [4] |
Proposed Analytical Characterization Workflow
Post-synthesis, a multi-technique approach is essential for unambiguous structural verification and purity assessment. The following workflow represents a self-validating system for characterization.
Caption: Standard workflow for the analytical characterization of the synthesized compound.
Protocol 1: Standard Analytical Characterization
Expertise & Rationale: This protocol employs orthogonal analytical techniques. NMR confirms the chemical structure and atom connectivity, HRMS validates the elemental composition, IR identifies key functional groups, and HPLC provides a quantitative measure of purity. Together, they form a robust validation package.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Expected signals would include aromatic protons for the dimethoxyphenyl ring, singlets for the two methoxy groups, multiplets for the cyclopentane methylene protons, and broad singlets for the amine (NH₂) and amide (NH) protons.
-
¹³C NMR Analysis: Acquire a carbon-13 spectrum. This will confirm the presence of the expected number of carbon atoms, including signals for the quaternary carbons, aromatic carbons, methoxy carbons, and cyclopentane carbons.
-
2D NMR (Optional but Recommended): Run a COSY (¹H-¹H correlation) experiment to establish proton-proton connectivities and an HSQC (¹H-¹³C correlation) to assign protons to their directly attached carbons, providing irrefutable structural proof.
B. High-Resolution Mass Spectrometry (HRMS)
-
Methodology: Utilize Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Observe the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass for C₁₄H₂₁N₂O₃⁺ (279.1547). This provides high-confidence confirmation of the molecular formula.
C. Infrared (IR) Spectroscopy
-
Sample Preparation: Analyze the sample as a thin film or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Look for characteristic absorption bands:
-
~3400-3300 cm⁻¹ (N-H stretching of the primary amine).
-
~3250 cm⁻¹ (N-H stretching of the secondary amide).
-
~1640 cm⁻¹ (C=O stretching of the amide I band).
-
~1540 cm⁻¹ (N-H bending of the amide II band).
-
~1250 cm⁻¹ and ~1025 cm⁻¹ (C-O stretching of the methoxy groups).
-
D. High-Performance Liquid Chromatography (HPLC)
-
System: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: Use a UV detector, monitoring at wavelengths such as 254 nm and 280 nm.
-
Validation: The primary peak should represent >95% of the total integrated peak area for the sample to be considered suitable for biological assays.
Section 3: Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not documented, a reliable synthetic route can be designed based on established methods for amide bond formation.[1] The proposed pathway involves the coupling of a protected amino acid with 3,4-dimethoxyaniline, followed by deprotection.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis via amide coupling and deprotection.
Protocol 2: Proposed Synthesis
Expertise & Rationale: This protocol uses a Boc (tert-butoxycarbonyl) protecting group for the amine, which is stable under the amide coupling conditions but readily cleaved by acid. HATU is selected as the coupling agent; it is highly effective for forming amide bonds, especially with sterically hindered components, and minimizes side reactions.[1] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction.
Materials:
-
1-(Boc-amino)cyclopentane-1-carboxylic acid
-
3,4-Dimethoxyaniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
Step 1: Amide Coupling
-
In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-(Boc-amino)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add 3,4-dimethoxyaniline (1.0 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add HATU (1.1 eq) portion-wise. The reaction may slightly exotherm.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing EtOAc. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 20% v/v in DCM) or 4 M HCl in Dioxane (5-10 eq).
-
Stir at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Work-up: Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with toluene (2x) to remove residual acid. If HCl was used, triturate the resulting solid with diethyl ether to induce precipitation of the hydrochloride salt.
-
The free base can be obtained by dissolving the salt in water and basifying with NaHCO₃ or a mild base, followed by extraction with an organic solvent like EtOAc or DCM.
Protocol 3: Purification by Flash Chromatography
Expertise & Rationale: Flash chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of solvent system is critical and is determined empirically by TLC to achieve good separation (Rf of ~0.3 for the target compound).
-
Adsorbent: Silica gel.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel.
-
Eluent System: A gradient system of heptane/ethyl acetate is a good starting point for the protected intermediate. For the final, more polar product, a system of DCM/methanol (e.g., 98:2 to 90:10) is more appropriate.
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified final product.
Section 4: Potential Biological Activity and Screening Protocols
While no specific biological activity has been reported for this compound, its structural components suggest plausible therapeutic applications. The dimethoxyphenyl group is a feature of many tubulin polymerization inhibitors, and various carboxamide derivatives have shown potent anticancer and kinase inhibitory effects.[3][6][7] Therefore, initial screening should focus on these areas.
Proposed Biological Screening Cascade
Caption: A logical cascade for evaluating the potential biological activity of the title compound.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
Expertise & Rationale: The MTT assay is a standard, colorimetric assay for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation. It is a robust first-pass screen to identify general cytotoxic potential against cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells (in triplicate) to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plotting viability against compound concentration allows for the determination of an IC₅₀ (the concentration that inhibits 50% of cell growth).
Section 5: Conclusion
This compound is a molecule of significant academic and pharmaceutical interest, yet it remains largely unexplored. This guide provides the essential technical framework for its synthesis, purification, and characterization. The proposed protocols are grounded in established chemical principles and offer a clear path for any researcher to produce and validate this compound. Furthermore, the outlined biological screening cascade provides a logical strategy to begin uncovering its potential therapeutic value, particularly in the fields of oncology and kinase inhibition. This document serves as a launchpad for future investigations that will hopefully unlock the full potential of this promising chemical entity.
Section 6: References
- This compound | AMERICAN ELEMENTS. (n.d.). American Elements. [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2019). National Institutes of Health (NIH). [Link]
- 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606. (n.d.). PubChem. [Link]
- 1-Pentanamidocyclopentanecarboxamide | C11H20N2O2 | CID 10867604. (n.d.). PubChem. [Link]
- 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086. (n.d.). PubChem. [Link]
- Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2011). National Institutes of Health (NIH). [Link]
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2020). National Institutes of Health (NIH). [Link]
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health (NIH). [Link]
- Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). MDPI. [Link]
- The synthesis of cyclopropane amino acids and peptides. (1985). Google Patents.
- A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2020). MDPI. [Link]
- Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. (2019). ResearchGate. [Link]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. americanelements.com [americanelements.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide IUPAC name and structure
An In-Depth Technical Guide to 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including IUPAC nomenclature and structural features. A proposed synthetic pathway is outlined, drawing from established methodologies for analogous compounds. Furthermore, the potential pharmacological significance is explored by dissecting its structural motifs and drawing parallels with known bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge and projecting future research directions for this compound.
Chemical Identity and Nomenclature
The compound at the core of this guide is formally identified by its IUPAC name, This compound [1]. This nomenclature precisely describes its molecular architecture.
-
Core Structure : A cyclopentane ring is central to the molecule.
-
Key Substituents :
-
An amino group (-NH2) and a carboxamide group (-C(=O)NH-) are both attached to the same carbon atom (C1) of the cyclopentane ring.
-
The nitrogen of the carboxamide group is further substituted with a 3,4-dimethoxyphenyl group.
-
This compound is also identified by the following identifiers:
-
CAS Number : 1183463-28-6[1]
-
PubChem CID : 60866164[1]
-
Molecular Formula : C₁₄H₂₀N₂O₃[1]
-
Molecular Weight : 264.32 g/mol [1]
Chemical Structure
The two-dimensional structure of this compound is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| IUPAC Name | This compound | American Elements[1] |
| CAS Number | 1183463-28-6 | American Elements[1] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | American Elements[1] |
| Molecular Weight | 264.32 g/mol | American Elements[1] |
| PubChem CID | 60866164 | American Elements[1] |
Proposed Synthesis and Characterization
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the amide bond, leading back to two key precursors: 1-amino-cyclopentanecarboxylic acid and 3,4-dimethoxyaniline. The amino group of the carboxylic acid would require protection (e.g., as a Boc-derivative) to ensure selective amide bond formation.
Diagram 1. Retrosynthetic pathway for the target molecule.
Step-by-Step Synthetic Protocol
-
Protection of 1-aminocyclopentane-1-carboxylic acid : The starting material, 1-aminocyclopentane-1-carboxylic acid, is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide in a solvent mixture such as dioxane and water to yield N-Boc-1-aminocyclopentane-1-carboxylic acid.
-
Amide Coupling : The protected amino acid is then coupled with 3,4-dimethoxyaniline using a standard peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like Hydroxybenzotriazole (HOBt) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). A base, typically diisopropylethylamine (DIPEA), is added to neutralize the acidic byproducts.
-
Deprotection : The resulting Boc-protected intermediate is then deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.
-
Purification : The final compound is purified using column chromatography on silica gel or by recrystallization to obtain a product of high purity.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy : To identify the characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.
Potential Pharmacological Significance and Mechanism of Action (Inferred)
The structural features of this compound suggest several potential areas of pharmacological interest. The presence of the amino-carboxamide moiety attached to a cyclic scaffold is a common feature in many biologically active compounds[2].
-
Central Nervous System (CNS) Activity : The 3,4-dimethoxyphenyl group is a common substituent in compounds targeting CNS receptors, including dopamine and serotonin receptors. The overall structure may allow for penetration of the blood-brain barrier.
-
Enzyme Inhibition : The carboxamide linkage and the free amino group could interact with the active sites of various enzymes. For instance, similar structures have been investigated as inhibitors of enzymes like Janus kinase (JAK)[3] or as ligands for opioid receptors[4][5].
-
Ion Channel Modulation : The molecule's conformation, dictated by the cyclopentane ring, could be suitable for binding to specific ion channels.
The development of novel carboxamide derivatives is an active area of research in the pursuit of new therapeutics for a range of conditions, including cancer, inflammation, and neurological disorders[6][7][8].
Diagram 2. Relationship between structural motifs and potential biological targets.
Proposed Experimental Workflows for Biological Evaluation
To investigate the potential pharmacological activities of this compound, a tiered screening approach is recommended.
In Vitro Screening
-
Receptor Binding Assays : A broad panel of receptor binding assays, particularly for CNS-related G-protein coupled receptors (GPCRs), should be conducted to identify any initial binding affinity.
-
Enzyme Inhibition Assays : The compound should be screened against a panel of relevant enzymes, such as kinases and proteases, to determine any inhibitory activity.
-
Cell-Based Assays : Functional cell-based assays should be employed to assess the compound's effect on cellular signaling pathways downstream of any identified receptor or enzyme targets.
In Vivo Studies
Should promising activity be identified in vitro, subsequent in vivo studies in appropriate animal models would be warranted to evaluate efficacy, pharmacokinetics, and preliminary safety. For example, if CNS activity is confirmed, models for anxiety, depression, or pain could be utilized[4].
Diagram 3. Tiered experimental workflow for biological evaluation.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Its structural features suggest a potential for biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its chemical nature and outlines a clear path for its synthesis and biological evaluation. Further research into this and related compounds could lead to the discovery of novel therapeutic agents. The methodologies and inferred potential applications discussed herein are intended to serve as a catalyst for such future investigations.
References
-
American Elements. This compound. [Link]
-
PubChem. [(3,4-dimethoxyphenyl)amino]-N-(3,5,8-trimethyladamantanyl)carboxamide. [Link]
-
PubChem. 1-Pentanamidocyclopentanecarboxamide. [Link]
-
Synthink. 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride. [Link]
-
PubChem. Cyclopentanecarboxamide. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central (PMC). [Link]
-
PubChem. 1-Phenylcyclopentanecarboxamide. [Link]
-
A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. [Link]
-
Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. PubMed Central (PMC). [Link]
-
(+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. PubMed. [Link]
-
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. PubMed. [Link]
-
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]
- The synthesis of cyclopropane amino acids and peptides.
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. PubMed. [Link]
-
Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. [Link]
-
Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. ChEMBL. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. PubMed. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
CAS number for 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
An In-Depth Technical Guide to 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of interest within contemporary medicinal chemistry and drug discovery. The document delineates its core chemical identity, including its definitive CAS Registry Number, and presents a detailed, plausible synthetic pathway grounded in established organic chemistry principles. We explore the rationale behind the synthetic strategy, focusing on the critical amide bond formation step. Furthermore, this guide discusses the potential pharmacological relevance of this compound by examining its structural motifs—the constrained cyclopentyl scaffold and the electronically rich dimethoxyphenyl group—in the context of modern drug design. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a technical foundation for the synthesis and potential application of this and structurally related compounds.
Compound Identification and Core Properties
The unambiguous identification of a chemical entity is paramount for research, development, and regulatory purposes. The primary identifier for this compound is its CAS Registry Number.
CAS Number : 1183463-28-6 [1][2]
This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures that this specific chemical substance is precisely defined in literature and databases.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 1183463-28-6 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| PubChem CID | 60866164 |[1] |
Synthesis Strategy: A Mechanistic Perspective
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the central amide bond. This reveals two commercially available or readily synthesizable precursors:
-
Precursor A: 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid
-
Precursor B: 3,4-dimethoxyaniline
The use of a Boc-protected amino acid (Precursor A) is a critical strategic choice. The tert-butoxycarbonyl (Boc) group is a robust protecting group for the α-amino functionality, preventing self-condensation or other side reactions during the amide coupling. It can be reliably removed under acidic conditions in a final deprotection step.
Forward Synthesis Workflow
The forward synthesis involves two primary stages: the coupling reaction to form the protected intermediate, followed by the deprotection of the amino group to yield the final product.
Sources
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Cyclopentane Carboxamides
An In-Depth Technical Guide
Abstract
The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous natural products and synthetic bioactive compounds, including various approved drugs.[1][2] Its unique conformational properties, which balance rigidity and flexibility, make it an attractive template for designing molecules that can effectively interact with biological targets.[3] When functionalized with a carboxamide group, the resulting cyclopentane carboxamides present a versatile class of compounds with significant potential for drug discovery. This guide provides a comprehensive technical overview of the strategies employed to synthesize, evaluate, and characterize the biological activity of novel cyclopentane carboxamides, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for Cyclopentane Carboxamides in Drug Design
The strategic incorporation of a cyclopentane core into drug candidates is often driven by several key factors. The puckered, non-planar "envelope" conformation of the cyclopentane ring allows its substituents to be projected into three-dimensional space in a well-defined manner, which can be crucial for optimal binding to the hydrophobic pockets of enzymes or receptors.[1] Furthermore, the cyclopentane moiety can serve as a bioisostere for other chemical groups, such as furanose in carbanucleosides or as a surrogate for a carboxylic acid functional group, potentially improving a molecule's pharmacokinetic profile.[1][4][5]
The carboxamide group itself is a cornerstone of medicinal chemistry. It is a stable, neutral group capable of acting as both a hydrogen bond donor and acceptor, facilitating critical interactions within a target's binding site. The combination of these two motifs—the conformationally distinct cyclopentane ring and the versatile carboxamide linker—creates a powerful platform for developing novel therapeutics across various disease areas, from oncology to pain management.[6][7]
Synthetic Strategies: Building the Core Scaffold
The generation of novel, functionally diverse cyclopentane carboxamides hinges on robust and efficient synthetic methodologies. While numerous routes exist, a common and effective strategy involves the initial construction of a substituted cyclopentane carboxylic acid, followed by a standard amide coupling reaction.
Core Synthesis via Ring Contraction
One elegant approach to synthesizing the cyclopentane core is through the ring contraction of more readily available cyclohexane precursors.[2] For instance, a Favorskii rearrangement or a Wolff rearrangement of a diazoketone derived from a cyclohexane can yield the corresponding cyclopentane carboxylic acid.[8] This method is particularly powerful for creating sterically hindered or complex substitution patterns on the cyclopentane ring.[8]
Final Step: Amide Bond Formation
With the substituted cyclopentane carboxylic acid in hand, the final carboxamide is typically formed through a coupling reaction with a desired amine. This is a well-established transformation in organic synthesis.
Exemplary Protocol: HATU-Mediated Amide Coupling [9]
-
Dissolve the cyclopentane carboxylic acid derivative (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add the selected primary or secondary amine (1.1 eq.) to the solution.
-
Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final cyclopentane carboxamide.
In Vitro Biological Evaluation: From Screening to Potency
The initial assessment of biological activity is conducted through a battery of in vitro assays designed to measure a compound's effect on cellular processes or specific molecular targets.
Antiproliferative and Cytotoxicity Assays
For oncology applications, a primary step is to determine a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable method for this purpose.[10] It measures the metabolic activity of cells, which correlates with cell viability.
Experimental Protocol: MTT Assay for Antiproliferative Activity [10][11]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel cyclopentane carboxamides in cell culture medium. Add the compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Table 1: Hypothetical In Vitro Antiproliferative Activity of Novel Cyclopentane Carboxamides
| Compound ID | R¹ Group | R² Group | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Normal Fibroblast IC₅₀ (µM) | Selectivity Index (SI for HCT-116) |
|---|---|---|---|---|---|---|
| CPC-001 | H | 4-Cl-Ph | 15.2 | 8.9 | >100 | >11.2 |
| CPC-002 | H | 3,4-di-F-Ph | 9.8 | 4.1 | >100 | >24.4 |
| CPC-003 | Me | 4-CF₃-Ph | 2.1 | 0.75 | 85.5 | 114 |
| CPC-004 | Me | 2-pyridyl | 5.5 | 2.3 | >100 | >43.5 |
| Doxorubicin | - | - | 0.8 | 0.5 | 1.2 | 2.4 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell-specific toxicity.
Target-Based Assays
If a specific molecular target is hypothesized, direct assays can be employed. For example, if the compounds are designed as inhibitors of the voltage-gated sodium channel NaV1.7 for pain, an automated patch-clamp assay would be used to measure the inhibition of sodium ion flow through the channel.[7]
Proposed Mechanism of Action (MoA)
Based on preliminary data and structural similarities to known inhibitors, novel cyclopentane carboxamides may exert their biological effects through various mechanisms. For instance, certain anthraquinone-fused cyclopentane carboxamides have been shown to interact with DNA, inhibit topoisomerase 1, and induce cytotoxicity through lysosomal pathways.[6]
A plausible hypothesis for a series of novel compounds could be the inhibition of a critical signaling pathway involved in cell proliferation, such as the Receptor Tyrosine Kinase (RTK) pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway by a cyclopentane carboxamide (CPC-X).
To confirm such a mechanism, a structured experimental workflow is essential.
Caption: Experimental workflow for Mechanism of Action (MoA) elucidation.
In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be evaluated in a living system to assess their efficacy and pharmacokinetic properties. For anticancer agents, a human tumor xenograft model in immunocompromised mice is a standard.
Experimental Protocol: Mouse Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group), including a vehicle control group and a positive control group (e.g., an approved chemotherapy agent).
-
Dosing: Administer the test compound (e.g., CPC-003) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily for 14 days).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Table 2: Hypothetical In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Final Mean Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| CPC-003 | 25 | 750 ± 95 | 40% | -1.1 |
| CPC-003 | 50 | 480 ± 70 | 62% | -3.5 |
| Positive Control | 10 | 410 ± 65 | 67% | -8.0 |
PO, QD: Per os (by mouth), once daily. Data are represented as mean ± SEM.
Conclusion and Future Directions
The cyclopentane carboxamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The systematic approach outlined in this guide—from rational design and synthesis to multi-layered biological evaluation—provides a robust framework for identifying and optimizing lead candidates. The hypothetical data for CPC-003, with its potent in vitro activity, high selectivity, and significant in vivo efficacy, exemplifies a promising lead compound worthy of further preclinical development. Future efforts would focus on detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies, toxicology assessments, and further structure-activity relationship (SAR) optimization to enhance potency and drug-like properties.
References
- Shchekotikhin, A. E., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry.
- Ballatore, C., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters.
- Carrillo, R., et al. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules.
- Unknown. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. PharmaBlock.
- Katari, N. K., et al. (2020).
- Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters.
- Malamas, M. S. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives.
- PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery. PharmaBlock Whitepaper.
- Ballatore, C., et al. (2012). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry.
- El-Gazzar, M. G., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules.
- Teskey, C. J., & Gouverneur, V. (2021). Cyclobutanes in Small-Molecule Drug Candidates.
- Abuelizz, H. A., et al. (2021). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry.
- Buntinx, M., et al. (2008). Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. Bioorganic & Medicinal Chemistry Letters.
- Savchenko, O. V., & Gataullin, R. R. (2021). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Dimethoxyphenyl Compounds
Foreword
The dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its presence often confers potent and specific interactions with various biological targets, leading to significant therapeutic potential. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core mechanisms of action through which dimethoxyphenyl compounds exert their effects. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices and presents self-validating protocols to ensure scientific rigor.
I. Introduction: The Versatility of the Dimethoxyphenyl Scaffold
The substitution pattern of methoxy groups on a phenyl ring dramatically influences the molecule's electronic and steric properties, dictating its binding affinity and selectivity for a range of biological targets. This guide will focus on the most prominent and well-documented mechanisms of action for compounds containing the dimethoxyphenyl group, including their roles as phosphodiesterase inhibitors, microtubule targeting agents, and modulators of receptor tyrosine kinases and serotonin receptors.
II. Dimethoxyphenyl Compounds as Phosphodiesterase (PDE) Inhibitors
A significant class of dimethoxyphenyl compounds function as inhibitors of phosphodiesterases (PDEs), enzymes responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, these compounds increase intracellular levels of these second messengers, thereby modulating a wide range of cellular processes.
A. The Central Mechanism: PDE4 Inhibition
Many dimethoxyphenyl compounds exhibit high selectivity for the PDE4 enzyme family, which is primarily involved in the degradation of cAMP.[2][3] Increased cAMP levels in inflammatory and immune cells can lead to the suppression of pro-inflammatory mediators, making PDE4 inhibitors attractive therapeutic targets for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3] The 3,4-dimethoxyphenyl group is a common feature in many potent and selective PDE4 inhibitors.[2][3]
The following diagram illustrates the signaling pathway affected by PDE4 inhibitors.
B. Experimental Protocol: In Vitro PDE4 Inhibition Assay (Luminescence-Based)
This protocol outlines a robust, high-throughput method for determining the inhibitory activity of dimethoxyphenyl compounds against PDE4.[1][4]
1. Principle: The assay measures the amount of cAMP remaining after a reaction with a PDE enzyme. The remaining cAMP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is inversely proportional to the PDE activity.
2. Materials:
- Recombinant human PDE4 enzyme
- cAMP substrate
- Assay buffer (e.g., Tris-HCl, MgCl2)
- Test dimethoxyphenyl compounds dissolved in DMSO
- Positive control inhibitor (e.g., Rolipram)
- Luminescent PDE assay kit (e.g., PDE-Glo™)[1]
- White, opaque 384-well microplates
- Luminometer
3. Step-by-Step Methodology:
- Prepare serial dilutions of the test compounds and the positive control in DMSO.
- In the 384-well plate, add 5 µL of the diluted compounds or DMSO (vehicle control).
- Add 10 µL of the PDE4 enzyme solution to each well.
- Initiate the reaction by adding 5 µL of the cAMP substrate solution.
- Incubate the plate at room temperature for 60 minutes.
- Stop the PDE reaction and measure the remaining cAMP by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions.
- Incubate for 20 minutes at room temperature.
- Measure the luminescence using a plate reader.
4. Data Analysis and Self-Validation:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
- The inclusion of a known PDE4 inhibitor as a positive control validates the assay's performance. The Z'-factor should be calculated to assess the quality and robustness of the assay for high-throughput screening.
III. Dimethoxyphenyl Compounds as Microtubule Targeting Agents
Several dimethoxyphenyl compounds, most notably analogs of combretastatin A4, act as potent inhibitors of tubulin polymerization.[5][6] Microtubules are crucial components of the cytoskeleton involved in cell division, motility, and intracellular transport.[7] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making these compounds effective anticancer agents.[7][8]
A. The Core Mechanism: Inhibition of Tubulin Polymerization
The dimethoxyphenyl moiety in these compounds often binds to the colchicine-binding site on β-tubulin.[9][10] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network.[11][12]
The following workflow diagram illustrates the experimental approach to characterize microtubule-targeting agents.
B. Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol describes a method to directly measure the effect of dimethoxyphenyl compounds on the polymerization of purified tubulin.[13][14]
1. Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[14] Inhibitors of polymerization will reduce the rate and extent of this increase.
2. Materials:
- Lyophilized purified tubulin (>99% pure)
- Tubulin polymerization buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, MgCl2)
- GTP solution
- Test dimethoxyphenyl compounds dissolved in DMSO
- Positive control inhibitor (e.g., colchicine)
- Positive control stabilizer (e.g., paclitaxel)
- Temperature-controlled spectrophotometer with a 96-well plate reader
3. Step-by-Step Methodology:
- Reconstitute the lyophilized tubulin in the polymerization buffer on ice.
- Prepare dilutions of the test compounds, colchicine, and paclitaxel in polymerization buffer.
- In a pre-warmed 96-well plate, add the compound dilutions.
- Add the tubulin solution to each well.
- Initiate polymerization by adding the GTP solution.
- Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Measure the absorbance at 340 nm every minute for 60-90 minutes.
4. Data Analysis and Self-Validation:
- Plot the absorbance at 340 nm versus time for each condition.
- Compare the polymerization curves of the test compounds to the vehicle control. Inhibition is indicated by a lower plateau and/or a slower rate of polymerization.
- The inclusion of both a known inhibitor (colchicine) and a stabilizer (paclitaxel) provides essential controls to validate the assay's ability to detect both types of microtubule-targeting agents.
IV. Dimethoxyphenyl Compounds as Modulators of Serotonin Receptors
Certain dimethoxyphenyl compounds, particularly 2,5-dimethoxyphenyl-substituted phenethylamines and amphetamines, are known to interact with serotonin (5-HT) receptors.[15][16] These compounds often act as agonists at 5-HT2A and 5-HT2B receptors, and their activity is highly dependent on the substitution pattern on the phenyl ring.[15][17]
A. The Core Mechanism: 5-HT2A/2B Receptor Agonism
Activation of 5-HT2A receptors in the central nervous system is associated with the psychoactive effects of classical hallucinogens.[16][18] The interaction of these compounds with 5-HT2B receptors is also of interest due to the potential for adverse effects, such as cardiac valvulopathy, with chronic activation.[15]
B. Experimental Protocol: Calcium Mobilization Assay for 5-HT2 Receptor Activation
This protocol describes a cell-based functional assay to determine the agonist or antagonist activity of dimethoxyphenyl compounds at 5-HT2 receptors.[15]
1. Principle: 5-HT2 receptors are Gq-coupled G-protein coupled receptors (GPCRs). Their activation leads to an increase in intracellular calcium (Ca2+) levels. This change in Ca2+ concentration can be measured using a fluorescent calcium indicator dye.
2. Materials:
- A cell line stably expressing the human 5-HT2A or 5-HT2B receptor (e.g., HEK293 or CHO cells)
- Cell culture medium and supplements
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- Test dimethoxyphenyl compounds
- Reference agonist (e.g., serotonin)
- Reference antagonist (e.g., ketanserin)
- Fluorescence plate reader with an injection system
3. Step-by-Step Methodology:
- Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.
- Load the cells with the calcium indicator dye according to the manufacturer's protocol.
- Wash the cells with assay buffer.
- To determine agonist activity, add serial dilutions of the test compounds and measure the fluorescence intensity over time.
- To determine antagonist activity, pre-incubate the cells with the test compounds before adding a fixed concentration of the reference agonist (serotonin) and measuring the fluorescence.
4. Data Analysis and Self-Validation:
- For agonist activity, calculate the increase in fluorescence (ΔF/F0) and plot it against the logarithm of the compound concentration to determine the EC50 value.
- For antagonist activity, determine the IC50 value by measuring the inhibition of the serotonin-induced response.
- The use of both a reference agonist and antagonist ensures the specificity of the observed effects and validates the assay's responsiveness.
V. Dimethoxyphenyl Compounds as Receptor Tyrosine Kinase (RTK) Inhibitors
The dimethoxybenzene moiety has also been incorporated into inhibitors of receptor tyrosine kinases (RTKs), such as the fibroblast growth factor receptor (FGFR) and c-Met.[19][20] Aberrant RTK signaling is a hallmark of many cancers, making RTK inhibitors a major class of targeted cancer therapies.[19]
A. The Core Mechanism: ATP-Competitive Inhibition
Dimethoxyphenyl-containing RTK inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor.[19] This prevents autophosphorylation of the receptor and blocks downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
The following diagram illustrates the general mechanism of RTK inhibition.
B. Experimental Protocol: Western Blot Analysis of RTK Phosphorylation
This protocol is used to assess the ability of dimethoxyphenyl compounds to inhibit the phosphorylation of a specific RTK and its downstream signaling proteins in cultured cells.[21][22]
1. Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies can be used to measure the phosphorylation state of a protein, providing a direct readout of kinase activity.
2. Materials:
- Cancer cell line overexpressing the target RTK (e.g., a cell line with FGFR amplification)
- Cell culture medium and serum
- Ligand for the target RTK (e.g., FGF)
- Test dimethoxyphenyl compounds
- Lysis buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and electrophoresis apparatus
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (total RTK, phospho-RTK, total downstream protein, phospho-downstream protein, loading control like β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
3. Step-by-Step Methodology:
- Plate the cells and allow them to adhere.
- Serum-starve the cells to reduce basal RTK activity.
- Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulate the cells with the appropriate ligand for a short period (e.g., 15 minutes).
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-RTK) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Add the chemiluminescent substrate and capture the signal with an imaging system.
- Strip the membrane and re-probe with antibodies for the total RTK and a loading control to ensure equal protein loading.
4. Data Analysis and Self-Validation:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-protein signal to the total protein signal for each sample.
- A dose-dependent decrease in the normalized phospho-protein signal indicates inhibitory activity.
- The inclusion of both unstimulated and ligand-stimulated vehicle-treated cells provides negative and positive controls, respectively. The loading control confirms that any observed differences are not due to unequal sample loading.
VI. Data Summary and Interpretation
To facilitate the comparison of compound potencies across different assays, it is crucial to present quantitative data in a clear and structured format.
Table 1: Summary of In Vitro Potencies of a Hypothetical Dimethoxyphenyl Compound
| Assay Type | Target | Metric | Value (nM) |
| Luminescent PDE Assay | PDE4 | IC50 | 50 |
| Turbidimetric Polymerization Assay | Tubulin | IC50 | 25 |
| Calcium Mobilization Assay | 5-HT2A Receptor | EC50 | 100 |
| Western Blot Analysis | FGFR Phosphorylation | IC50 | 75 |
VII. Conclusion
The dimethoxyphenyl scaffold is a remarkably versatile structural motif that enables potent and often selective interactions with a wide range of important biological targets. This guide has provided an in-depth exploration of the primary mechanisms of action of dimethoxyphenyl compounds, supported by detailed and self-validating experimental protocols. By understanding the causal relationships behind experimental design and adhering to rigorous scientific principles, researchers can effectively elucidate the mechanisms of novel dimethoxyphenyl-containing molecules and unlock their full therapeutic potential.
References
-
Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. PubMed. [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH. [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
What is the Best Phosphodiesterase (PDE) Assay for HTS? BellBrook Labs. [Link]
-
Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit. Elabscience®. [Link]
-
Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC - NIH. [Link]
-
Bioassays for anticancer activities. Semantic Scholar. [Link]
-
PDE Screening Services for Drug Discovery. Reaction Biology. [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]
-
Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphe. American Chemical Society. [Link]
-
Guideline for anticancer assays in cells. ResearchGate. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Semantic Scholar. [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton. [Link]
-
Combretastatin A4 Phosphate: Background and Current Clinical Status. PubMed. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ResearchGate. [Link]
-
Medicinal Chemistry of Combretastatin A4: Present and Future Directions. ACS Publications. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Combretastatin A4 phosphate. PubMed. [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PubMed. [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. NIH. [Link]
-
Novel microtubule-targeted agent 6-chloro-4-(methoxyphenyl) coumarin induces G2-M arrest and apoptosis in HeLa cells. NIH. [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. NIH. [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Reconstituting Dynamic Microtubule Polymerization Regulation by TOG Domain Proteins. Al-Bassam Lab. [Link]
-
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. NIH. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. [Link]
-
Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes. PubMed. [Link]
-
Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate. [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]
-
Understanding the Mechanisms of Action and Effects of Drugs of Abuse. MDPI. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]
-
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. [Link]
-
2,5-Dimethoxy-4-ethylamphetamine. Wikipedia. [Link]
-
Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. [Link]
Sources
- 1. PDE-Glo™ Phosphodiesterase Assay [promega.jp]
- 2. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel microtubule-targeted agent 6-chloro-4-(methoxyphenyl) coumarin induces G2-M arrest and apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Foreword: The Strategic Value of the Cyclopentane Carboxamide Scaffold
An In-Depth Technical Guide to the Discovery of Novel N-Aryl Cyclopentane Carboxamide Derivatives
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient drug discovery. The N-aryl cyclopentane carboxamide core represents such a scaffold. Its inherent three-dimensionality, conferred by the non-planar cyclopentane ring, offers superior spatial exploration of protein binding pockets compared to flat aromatic systems. Coupled with the synthetically tractable amide linkage and the versatile N-aryl moiety, this scaffold provides a robust platform for developing novel therapeutics across diverse disease areas, including oncology, infectious diseases, and neurology.[1][2]
This guide serves as a technical deep-dive for researchers and drug development professionals. It moves beyond simple recitation of facts to explain the underlying scientific rationale for experimental design, from initial synthesis to lead optimization. We will explore the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative, verifiable sources.
Part 1: Molecular Design and Synthesis Strategies
The journey to a novel therapeutic agent begins with its creation. The synthesis of N-aryl cyclopentane carboxamide derivatives is accessible yet offers significant opportunities for chemical diversification.
Retrosynthetic Analysis & Core Synthesis Pathway
The most direct and widely adopted approach to this class of compounds involves the formation of the central amide bond. This is typically achieved by coupling a cyclopentane carboxylic acid derivative with a substituted aniline.
Caption: Core retrosynthetic strategy for N-aryl cyclopentane carboxamides.
The primary synthetic challenge lies in efficiently activating the carboxylic acid to facilitate the reaction with the often-electron-deficient aromatic amine.
Experimental Protocol: General Amide Coupling Procedure
This protocol details a common and reliable method for synthesizing the target compounds, ensuring high yield and purity.
Objective: To synthesize a representative N-(4-chlorophenyl)cyclopentanecarboxamide.
Materials:
-
Cyclopentanecarboxylic acid
-
4-chloroaniline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, EDC)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Acid Activation (Thionyl Chloride Method):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the conversion of the acid to the acid chloride (often observable by IR spectroscopy or quenching a small aliquot for LC-MS analysis).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude cyclopentanecarbonyl chloride is often used directly in the next step.[3]
-
-
Amide Coupling:
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Dissolve the crude cyclopentanecarbonyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[3]
-
-
Work-up and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(4-chlorophenyl)cyclopentanecarboxamide.[4]
-
-
Characterization:
Advanced Synthetic Strategies: C-H Functionalization
For creating libraries of analogs with diverse substitution patterns on the cyclopentane ring, modern techniques like palladium-catalyzed transannular C-H functionalization offer a powerful alternative to traditional multi-step syntheses. This allows for the direct introduction of aryl groups onto the cyclopentane core in a single, diastereoselective step, providing rapid access to novel chemical space.[6]
Part 2: Biological Evaluation and Hit Identification
Once a library of derivatives is synthesized, the next critical phase is to identify compounds with the desired biological activity. This is achieved through a tiered screening cascade, starting with high-throughput in vitro assays.
The Screening Workflow
A logical, phased approach to screening maximizes efficiency and resource allocation. The goal is to quickly identify promising "hits" from the initial library and triage inactive compounds.
Caption: A typical workflow for in vitro screening and hit identification.
Case Study: Anticancer Activity Screening
N-aryl carboxamide derivatives have shown significant potential as anticancer agents.[3][7] A common primary screen is a cell viability assay to assess general cytotoxicity against various cancer cell lines.
Protocol: MTT Cell Proliferation Assay
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., K-562 leukemia, HCT-116 colon, MCF-7 breast) in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the N-aryl cyclopentane carboxamide derivatives in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Interpretation: Identifying Potent Hits
The output of primary screening is quantitative data that allows for the ranking of compounds. Presenting this data in a structured table is crucial for clear interpretation.
Table 1: Antiproliferative Activity of Selected N-Aryl Cyclopentane Carboxamide Derivatives
| Compound ID | N-Aryl Substituent | IC₅₀ vs. K-562 (µM)[7] | IC₅₀ vs. HCT-116 (µM)[3] | IC₅₀ vs. MCF-7 (µM)[7] |
| Cpd-1 | 4-Chlorophenyl | 0.61 | 3.98 | 10.6 |
| Cpd-2 | 4-Nitrophenyl | > 50 | 32.0 | > 50 |
| Cpd-3 | 4-Pyridinyl | 1.52 | 1.01 | 7.16 |
| Cpd-4 | 1-Anthraquinone | 0.33 | 2.64 | 9.87 |
Data synthesized from representative literature to illustrate SAR trends.
From this table, Cpd-4 and Cpd-1 emerge as potent hits against the K-562 leukemia cell line, while Cpd-3 shows promising activity against the HCT-116 colon cancer line.[3][7] These compounds would be prioritized for further investigation.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
Hit identification is not the end goal. The subsequent phase, lead optimization, uses the principles of Structure-Activity Relationships (SAR) to rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties.[8][9]
Dissecting the Scaffold for SAR Analysis
SAR analysis involves systematically modifying different parts of the molecule and observing the effect on biological activity.[10] For an N-aryl cyclopentane carboxamide, we can define three primary regions for modification.
Caption: Key structural regions for SAR exploration.
-
Region A (N-Aryl Ring): This is the most common site for modification. Introducing electron-withdrawing or electron-donating groups, halogens, or larger fused ring systems can drastically alter activity by changing electronic properties and steric interactions within the target's binding pocket.[4][11] For example, the potent activity of compounds with a 4-chlorophenyl group (Cpd-1) suggests a favorable interaction in a hydrophobic pocket that can also accommodate a halogen bond donor.[7]
-
Region B (Amide Linker): While less frequently modified, changes here (e.g., creating a thioamide or altering rigidity) can impact hydrogen bonding capacity and conformational stability. The carboxamide linkage itself provides a critical hydrogen bond donor (N-H) and acceptor (C=O), which are often essential for target binding.[3]
-
Region C (Cyclopentane Core): Substitution on the cyclopentane ring can influence the molecule's overall conformation and introduce new interactions. The stereochemistry of these substituents is often critical for potency, as seen in sodium channel blockers where specific stereoisomers are significantly more active.[1]
From SAR to Drug-Like Properties
Effective lead optimization goes beyond potency. It involves a multi-parameter optimization process where improvements in activity must be balanced with ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, replacing a metabolically unstable group with a more robust one, even at the cost of a slight decrease in potency, can lead to a more viable clinical candidate.[12] Computational tools, combined with in vitro ADME assays (e.g., microsomal stability, plasma protein binding), are essential in this phase to guide the design of compounds with a higher probability of success in vivo.
Conclusion and Future Outlook
The N-aryl cyclopentane carboxamide scaffold is a versatile and highly tractable platform for the discovery of novel bioactive molecules. This guide has outlined a systematic and scientifically rigorous approach to the discovery process, beginning with rational design and synthesis, moving through robust biological evaluation, and culminating in data-driven lead optimization through SAR studies. The successful integration of synthetic chemistry, biological assays, and computational modeling provides a powerful engine for developing these compounds into next-generation therapeutics.[3] Future work in this area will likely focus on leveraging advanced synthetic methods like C-H activation to explore novel chemical space and employing machine learning models to better predict the biological activities and ADME properties of designed compounds.
References
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. National Institutes of Health. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health. [Link]
-
Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed. [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Publishing. [Link]
-
Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. [Link]
-
Structure-activity relationship (SAR). GARDP Revive. [Link]
-
Discovery of fused heterocyclic carboxamide derivatives as novel α7-nAChR agonists: Synthesis, preliminary SAR and biological evaluation. PubMed. [Link]
-
Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. PubMed. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. National Institutes of Health. [Link]
-
Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]
-
Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. [Link]
-
An efficient route to all eight stereoisomers of a tri-functionalised cyclopentane scaffold for drug discovery. ResearchGate. [Link]
-
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. [Link]
-
SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
-
Illustration of Structure Activity Relationship (SAR) summary: colour... ResearchGate. [Link]
-
Structure Activity Relationships. Drug-Design.org. [Link]
-
Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. [Link]
-
The structure–activity relationships (SAR) developed on the basis of evaluated molecules. ResearchGate. [Link]
-
Cyclopentane synthesis. Organic Chemistry Portal. [Link]
-
Scheme 2. Synthetic routes to 2-arylcyclohexane-and... ResearchGate. [Link]
-
Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. MDPI. [Link]
Sources
- 1. Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies [mdpi.com]
- 6. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 9. collaborativedrug.com [collaborativedrug.com]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Preliminary Pharmacological Screening of Amino-Carboxamide Compounds
Introduction: The Amino-Carboxamide Scaffold - A Privileged Structure in Drug Discovery
The amino-carboxamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in binding to a multitude of biological targets.[1][2] This structural motif, characterized by an amino group linked to a carboxamide, is prevalent in a wide array of pharmacologically active agents, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective.[3][4][5] The inherent capacity of the amino-carboxamide core to participate in crucial hydrogen bonding interactions, coupled with the synthetic tractability that allows for diverse substitutions, makes it a fertile ground for the discovery of novel therapeutics.[6][7]
This guide provides a comprehensive, in-depth framework for the preliminary pharmacological screening of novel amino-carboxamide compounds. Moving beyond a mere recitation of protocols, we will delve into the strategic rationale behind the experimental design, emphasizing the creation of a self-validating screening cascade that ensures data integrity and accelerates informed decision-making.[8] Our focus is to equip researchers, scientists, and drug development professionals with the expertise to efficiently identify and characterize promising lead candidates from a library of amino-carboxamide derivatives.
Part 1: Foundational Characterization - Laying the Groundwork for Biological Evaluation
Before embarking on biological assays, a thorough understanding of the fundamental physicochemical properties of each amino-carboxamide derivative is paramount. These initial assessments are critical for interpreting subsequent biological data and for identifying potential liabilities that could hinder downstream development.[9][10]
Physicochemical Profiling
A foundational step in the screening process is the determination of key physicochemical parameters that influence a compound's behavior in biological systems.
Table 1: Key Physicochemical Properties and Their Significance
| Property | Experimental Method | Significance in Drug Discovery |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Poor solubility can lead to erroneous biological data and challenges in formulation. |
| Lipophilicity (LogP/LogD) | Shake-flask method, HPLC-based methods | Influences membrane permeability, plasma protein binding, and metabolic stability. |
| pKa | Potentiometric titration, UV-spectroscopy | Determines the ionization state of the compound at physiological pH, affecting receptor binding and cell penetration. |
| Chemical Stability | Incubation in various pH buffers and physiological media | Identifies compounds prone to degradation, which could lead to a loss of activity or the formation of reactive metabolites. |
Compound Quality Control
Ensuring the purity and structural integrity of the test compounds is a non-negotiable prerequisite for reliable pharmacological screening.
Protocol 1: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method: Employ a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Monitor the eluent at multiple wavelengths using a photodiode array (PDA) detector.
-
Acceptance Criteria: Purity ≥ 95%.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound.
-
Acceptance Criteria: Observed molecular weight should be within ± 0.2 Da of the calculated molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Method: Acquire 1H and 13C NMR spectra in a suitable deuterated solvent.
-
Acceptance Criteria: The observed spectra should be consistent with the proposed chemical structure.
-
Part 2: The In Vitro Screening Cascade - From High-Throughput Hits to Validated Leads
The in vitro screening cascade is a tiered approach designed to efficiently sift through a library of compounds to identify those with the desired biological activity.[8][11] The cascade begins with broad, high-throughput screens and progresses to more complex and specific assays for the most promising candidates.
Diagram 1: The Pharmacological Screening Cascade
Caption: A tiered approach to pharmacological screening.
Tier 1: High-Throughput Screening (HTS)
The initial step in the screening cascade is to rapidly assess the activity of a large number of amino-carboxamide compounds in a primary assay.[12][13][14] This can be either a target-based assay, if the biological target is known, or a phenotypic assay, if the goal is to identify compounds that produce a desired cellular response.[15]
Protocol 2: High-Throughput Screening (HTS) - General Workflow
-
Assay Miniaturization: Adapt the chosen biological assay to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[14]
-
Compound Plating: Use acoustic dispensing technology to accurately transfer nanoliter volumes of the amino-carboxamide compounds from stock plates to the assay plates.
-
Reagent Addition: Utilize automated liquid handlers to add cells, enzymes, substrates, and other necessary reagents to the assay plates.
-
Incubation: Incubate the plates for a predetermined time at a controlled temperature and humidity.
-
Signal Detection: Read the plates using a plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance).[16]
-
Data Analysis: Calculate the percent inhibition or activation for each compound relative to positive and negative controls. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
Tier 2: Hit Confirmation and Potency Determination
The primary goal of this tier is to confirm the activity of the initial "hits" and to determine their potency.
Protocol 3: Dose-Response and IC50/EC50 Determination
-
Compound Serial Dilution: Prepare a series of dilutions for each hit compound, typically in a 10-point, 3-fold dilution series.
-
Assay Performance: Test each concentration of the compound in the primary assay in triplicate.
-
Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators).
Tier 3: Selectivity and Early ADME/Tox Profiling
Promising hits with good potency are further characterized for their selectivity and early absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties.[17][18][19] This "fail early, fail cheap" strategy helps to eliminate compounds with undesirable properties before committing significant resources to their development.[18]
2.3.1 Selectivity Profiling
It is crucial to assess whether the amino-carboxamide compounds are specific for the intended target or if they exhibit off-target effects.
Table 2: Common Selectivity Assays
| Assay Type | Purpose |
| Kinase Panel Screening | To assess activity against a broad panel of kinases, particularly if the primary target is a kinase. |
| GPCR Panel Screening | To evaluate activity against a panel of G-protein coupled receptors. |
| Ion Channel Panel Screening | To determine effects on various ion channels, which is important for cardiac safety. |
2.3.2 Early In Vitro ADME/Tox
A suite of in vitro assays can provide an early indication of a compound's drug-like properties.[20][21]
Table 3: Key In Vitro ADME/Tox Assays
| Assay | Purpose |
| Caco-2 Permeability | To assess intestinal absorption. |
| Microsomal Stability | To evaluate metabolic stability in the liver. |
| Plasma Protein Binding | To determine the extent to which a compound binds to plasma proteins, which can affect its free concentration and efficacy. |
| CYP450 Inhibition | To identify potential for drug-drug interactions. |
| hERG Inhibition | To assess the risk of cardiotoxicity. |
| Cytotoxicity (e.g., MTT assay) | To determine the general toxicity of the compound to cells.[6] |
Part 3: In Vivo Validation - Bridging the Gap from Bench to Bedside
While in vitro assays provide valuable information, in vivo studies in animal models are essential to evaluate the efficacy and safety of the lead amino-carboxamide compounds in a whole organism.[12][22]
Pharmacokinetic (PK) Studies
PK studies determine how the body processes a drug, including its absorption, distribution, metabolism, and excretion.
Protocol 4: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer the compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at multiple time points after dosing.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Efficacy Studies
Efficacy studies are conducted in animal models of the target disease to determine if the compound has the desired therapeutic effect. The choice of animal model is highly dependent on the specific disease being targeted.
Diagram 2: Decision-Making Workflow for Lead Candidate Selection
Caption: A data-driven approach to lead selection.
Conclusion: A Pathway to Novel Therapeutics
The preliminary pharmacological screening of amino-carboxamide compounds is a multifaceted process that requires a strategic and systematic approach. By integrating thorough physicochemical characterization, a tiered in vitro screening cascade, and in vivo validation, researchers can efficiently identify and advance promising lead candidates. This guide has provided a framework for designing and executing such a screening program, with an emphasis on the scientific rationale behind each step. The ultimate goal is to accelerate the discovery of novel amino-carboxamide-based therapeutics that can address unmet medical needs.
References
- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery, 2(3), 192-204.
- Cresset. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Cresset.
- Life Chemicals. Scaffolds and Scaffold-based Compounds. Life Chemicals.
- Creative Biostructure. In Vitro ADME-Tox Profiling.
- Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(21), 9443-9459.
- Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(4), 1238-1246.
- Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(4), 1238-1246.
- Sygnature Discovery. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.
- Stumpfe, D., & Bajorath, J. (2019). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry, 62(21), 9460-9469.
- Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific.
- Aurelia Bioscience.
- Kumar, S., et al. (2008). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(20), 5482-5486.
- Drug Target Review. (2014, May 6).
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
- Abdel-Aziem, A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1347.
- Abdel-Aziem, A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1347.
- Abdel-Aziem, A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1347.
- IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. IT Medical Team.
- Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 271, 116405.
- Sbaraglini, M. L., et al. (2009). Development of a novel virtual screening cascade protocol to identify potential trypanothione reductase inhibitors.
- Benchchem.
- El-Damasy, A. K., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Pharmaceuticals, 15(9), 1050.
- Al-Omair, M. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2845.
- Al-Nabulsi, S., et al. (2019). Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. Journal of Molecular Graphics and Modelling, 93, 107440.
- Shinde, A. G., et al. (2025). Synthesis and Antibacterial Evaluation of Carboxamide Derivatives of Amino Acids. Journal of Chemical and Pharmaceutical Research, 17(8), 1-6.
- Wujec, M., et al. (2021).
- Journal of Organic & Inorganic Chemistry. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Organic & Inorganic Chemistry.
- Wikipedia. (n.d.). Amino acid. Wikipedia.
- Asif, M. (2014). Synthesis and pharmacological evaluation of carboxamides. Journal of Chemistry, 2014, 1-9.
- Pace, V., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2018(5), 133-146.
- Enamine. High-Throughput Screening. Enamine.
- Nuvisan. Compound screening. Nuvisan.
- Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Cold Spring Harbor Perspectives in Biology, 3(8), a004343.
- Glicksman, M. A. (2008). Design and implementation of high-throughput screening assays. Assay and Drug Development Technologies, 6(4), 433-455.
- Caprioglio, D., et al. (2015).
- Ramirez, E., et al. (2021). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. ACS Chemical Neuroscience, 12(17), 3226-3240.
- LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Chemistry LibreTexts.
- Aryal, S. (2022, July 6).
- The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. international-biopharma.com [international-biopharma.com]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. nuvisan.com [nuvisan.com]
- 14. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 15. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Screening - Enamine [enamine.net]
- 17. lifechemicals.com [lifechemicals.com]
- 18. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 19. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 20. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cell4pharma.com [cell4pharma.com]
- 22. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Silico First Approach: A Technical Guide to Characterizing 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Executive Summary
In the landscape of modern drug discovery, computational chemistry provides an indispensable framework for the rapid, cost-effective evaluation of novel chemical entities.[1][2][3] This guide presents a comprehensive, in-silico workflow for the initial characterization of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide, a novel compound with structural motifs suggestive of potential bioactivity. By treating this molecule as a candidate for which no prior biological data exists, we establish a robust, first-principles approach that is broadly applicable to other new chemical entities. We will progress logically from fundamental ligand preparation to advanced molecular dynamics, demonstrating how each computational layer builds upon the last to create a holistic profile of the molecule's potential as a therapeutic agent. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico tools to accelerate early-stage discovery projects.
Introduction: Deconstructing the Molecule of Interest
The compound this compound is a unique amalgamation of three key structural features:
-
A Cyclopentane Scaffold: Cyclopentane rings are prevalent in numerous approved drugs, often serving as a rigid core or a hydrophobic appendage to orient functional groups for optimal target interaction.[4] Their puckered, non-planar conformation provides three-dimensional diversity, a desirable trait in fragment-based drug discovery.[5]
-
A Carboxamide Linker: The carboxamide group is a cornerstone of medicinal chemistry, capable of forming critical hydrogen bonds with biological targets. Its presence is a strong indicator of potential protein-binding activity. A vast number of drugs across different therapeutic areas utilize this functional group.[6][7][8]
-
A 3,4-Dimethoxyphenyl Moiety: This substituted aromatic ring is a common feature in molecules targeting various receptors and enzymes, often involved in π-π stacking and hydrophobic interactions within a binding pocket.
The combination of a rigid, 3D scaffold with a potent hydrogen-bonding linker and a well-recognized aromatic feature makes this compound a compelling subject for in-silico investigation. The primary challenge, and the focus of this guide, is to translate this structural potential into testable biological hypotheses without pre-existing experimental data.
Foundational Workflow: Ligand Preparation and Database Mining
Before any complex simulation can be undertaken, a high-quality, computationally ready model of the ligand must be generated. This is a critical, self-validating step; errors introduced here will propagate through all subsequent analyses.
Protocol 1: 3D Ligand Structure Generation
-
Obtain 2D Representation: Start with a 2D chemical structure, typically as a SMILES (Simplified Molecular-Input Line-Entry System) string. For our compound, a possible SMILES string is: C1CC(C1)(C(=O)NC2=CC(=C(C=C2)OC)OC)N.
-
Conversion to 3D: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 2D SMILES string into an initial 3D structure.
-
Protonation State Assignment: Determine the most likely protonation state at a physiological pH of 7.4. For our molecule, the primary amine on the cyclopentane ring will likely be protonated (-NH3+). This is crucial for accurately modeling electrostatic interactions.
-
Energy Minimization: Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step resolves any unrealistic bond lengths or angles created during the 3D conversion, settling the molecule into a low-energy conformation. The output is a high-quality 3D structure file (e.g., in .mol2 or .sdf format) ready for docking and simulation.
Target Identification via Similarity Searching
With a prepared ligand, the next step is to generate hypotheses about its potential biological targets. A powerful and efficient method is to search for structurally similar compounds with known bioactivity.
The ZINC database is a free, curated collection of commercially available molecules prepared specifically for virtual screening.[9][10][11] By searching databases like ZINC, PubChem, or ChEMBL, we can identify known drugs or probes that share our compound's core structure.[12] The targets of these known compounds become our primary hypothetical targets.
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and mode of action at an atomic level.[13][14][15] For this guide, let us assume our similarity search implicated the Cyclin-Dependent Kinase 2 (CDK2) as a plausible target, a common target in oncology research.
Workflow for Structure-Based Molecular Docking
The entire docking process can be visualized as a multi-stage pipeline.
Caption: A typical workflow for molecular docking, from receptor preparation to hypothesis generation.
Protocol 2: Molecular Docking Execution
-
Receptor Acquisition: Download the 3D crystal structure of CDK2 from the Protein Data Bank (PDB), a single global archive for macromolecular structure data.[16][17] For this example, we use PDB ID: 1HCK.
-
Receptor Preparation:
-
Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands.
-
Add hydrogen atoms, which are typically absent in crystal structures.
-
Assign appropriate protonation states to amino acid residues like Histidine, Aspartate, and Glutamate.
-
-
Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the protein.
-
Docking Simulation: Run the docking program. The algorithm will sample numerous conformations and orientations (poses) of the ligand within the defined binding site.[13]
-
Results Analysis:
-
Scoring: The program will rank the generated poses using a scoring function, which estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
-
Pose Inspection: Visually inspect the top-ranked poses. A plausible pose will exhibit chemically sensible interactions, such as the carboxamide forming hydrogen bonds with backbone residues in the hinge region of the kinase, and the dimethoxyphenyl group occupying a hydrophobic pocket.
-
| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interactions Observed |
| 1 | -8.5 | H-bond with LEU83, H-bond with GLU81 |
| 2 | -8.2 | H-bond with LEU83, Pi-Alkyl with ALA31 |
| 3 | -7.9 | Hydrophobic interaction with ILE10 |
Table 1: Hypothetical docking results for this compound against CDK2.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the stability of the complex over time. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system, providing a much more realistic view of the binding event.[18][19][20] An MD simulation is the ultimate validation of a docking result.
Workflow for Protein-Ligand MD Simulation
Caption: Conceptual overview of the 3D-QSAR modeling process for lead optimization.
The output of a 3D-QSAR study is a set of contour maps that visualize regions where, for example, adding steric bulk is predicted to increase activity (a favorable region) or where adding negative charge is predicted to decrease activity (an unfavorable region). These maps provide direct, actionable guidance for medicinal chemists to design the next generation of more potent compounds.
Conclusion and Forward Look
This guide has outlined a comprehensive in-silico workflow to take a novel chemical entity, this compound, from a simple 2D structure to a deeply characterized potential drug lead. We have progressed from foundational ligand preparation and target fishing to rigorous molecular docking, validated by molecular dynamics, and contextualized by ADMET profiling. The logical endpoint is a framework for data-driven lead optimization using QSAR.
Each step in this process is a self-validating system; the stability in MD simulations validates the docking pose, and the ADMET profile validates the "drug-likeness" of a potent binder. This multi-faceted computational approach allows for the rapid, resource-efficient generation of robust, testable hypotheses, significantly de-risking and accelerating the early stages of the drug discovery pipeline. The true validation, of course, lies in the synthesis and experimental testing of the compound, for which this in-silico profile now provides a powerful rationale.
References
- Grokipedia. ZINC database. Vertex AI Search.
- In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.
- ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
- ZINC database. Wikipedia.
- Predict ADMET Properties with Proprietary Data. Digital Chemistry.
- Chemical databases. Directory of in silico Drug Design tools.
- ADMET Predictions. Computational Chemistry Glossary - Deep Origin.
- How do you predict ADMET properties of drug candidates? Aurlide.
-
Irwin JJ, Shoichet BK. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. Journal of Chemical Information and Modeling. 2005;45(1):177-182. Available from: [Link].
- ADMET Prediction. Rowan Scientific.
-
Irwin JJ, Tang KG, Young J, et al. ZINC-22 – A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery. Journal of Chemical Information and Modeling. 2023;63(4). Available from: [Link].
-
Wang J, Yang Y, Du J, Wei Z, Li Y. In silico research to assist the investigation of carboxamide derivatives as potent TRPV1 antagonists. Molecular BioSystems. 2015;11(10):2796-2810. Available from: [Link].
-
wwPDB consortium. Worldwide Protein Data Bank. wwPDB. Available from: [Link].
- Computational chemistry evaluation strategies in early-stage drug discovery. American Chemical Society.
- 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors. Journal of Biomolecular Structure and Dynamics. 2025.
-
Morales-Bayuelo A, Lorca-Bayo S, Romero-Márquez JM, et al. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules. 2021;26(16):4999. Available from: [Link].
-
Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design. 2011. Available from: [Link].
-
Salo-Ahen OMH, Al-Saihali WM, El-Shorbagy MI, et al. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes. 2021;9(5):755. Available from: [Link].
-
Abdullahi M, Mahmoud K, Tijjani AY, et al. Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents. Bulletin of the National Research Centre. 2020;44(1):136. Available from: [Link].
- Molecular dynamics in predicting the stability of drug-receptor interactions. SCFBio.
- Databases and Knowledgebases. RCSB PDB.
- What are the best practices for molecular dynamics simulations in drug design? AIP.
-
Datar P, Srivastava S, Coutinho E. QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical and Pharmaceutical Research. 2023;12(1):51-58. Available from: [Link].
-
Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available from: [Link].
-
Kellenberger E, Muller P, Schalon C, et al. sc-PDB: a database for identifying variations and multiplicity of 'druggable' binding sites in proteins. Bioinformatics. 2011;27(7):1025-1027. Available from: [Link].
-
Al-Warhi T, Al-Rashood ST, Al-Oqail M, et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 2023;8(32):29281-29294. Available from: [Link].
- Salo-Ahen OMH, Al-Saihali WM, El-Shorbagy MI, et al. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI.
-
Al-Warhi T, Al-Rashood ST, Al-Oqail M, et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 2023;8(32):29281-29294. Available from: [Link].
-
Meng XY, Zhang HX, Mezei M, Cui M. Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. 2011;7(2):146-157. Available from: [Link].
-
RCSB PDB: Homepage. RCSB PDB. Available from: [Link].
- Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. LinkedIn.
-
Sakkal N, Schultes S, Gverzdys T, et al. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Biomolecules. 2022;12(9):1189. Available from: [Link].
-
Sliwoski G, Kothiwale S, Meiler J, Lowe EW. Computational Methods in Drug Discovery. Pharmacological Reviews. 2014;66(1):334-395. Available from: [Link].
-
Guedes IA, de Magalhães CS, Dardenne LE. Molecular Docking and Structure-Based Drug Design Strategies. Molecules. 2021;26(18):5590. Available from: [Link].
-
Istifli ES. Introductory Chapter: Molecular Docking—The Transition from the Micro Nature of Small Molecules to the Macro World. IntechOpen. 2022. Available from: [Link].
-
Pinzi L, Rastelli G. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. Molecules. 2020;25(16):3589. Available from: [Link].
- Leach AR, Shoichet BK, eds. An Introduction to Chemoinformatics. Springer; 2003.
-
Wang R, Gao Y, Lai L. A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. 2020;25(6):1375. Available from: [Link].
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link].
-
Tutorial 3: How to download the appropriate protein structure from Protein Data Bank. YouTube. Available from: [Link].
- Computational Chemistry of Cyclopentenedione Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available from: [Link].
- Cyclopentane Derivatives in Drug Discovery. PharmaBlock.
-
Wessjohann LA, Brandt W, Thiemann T. Structure and activity of natural and synthetic anthelminthics. Parasitology Research. 2007;100(2):203-224. Available from: [Link].
-
Osberger TJ, Moore WJ, Wuitschick G, et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition. 2016;55(34):10013-10017. Available from: [Link].
- Computational Methods for Drug Discovery and Design. ResearchGate.
-
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. National Institutes of Health. Available from: [Link].
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Available from: [Link].
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available from: [Link].
Sources
- 1. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. ZINC database - Wikipedia [en.wikipedia.org]
- 11. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directory of in silico Drug Design tools [click2drug.org]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. mdpi.com [mdpi.com]
- 16. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 17. rcsb.org [rcsb.org]
- 18. mdpi.com [mdpi.com]
- 19. scfbio-iitd.res.in [scfbio-iitd.res.in]
- 20. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [ouci.dntb.gov.ua]
The Synthesis of Substituted Cyclopentane Carboxamides: A Strategic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopentane ring, a ubiquitous scaffold in nature and medicinal chemistry, presents a unique synthetic challenge due to its non-planar, flexible conformation. When functionalized with a carboxamide group and additional substituents, these molecules become valuable pharmacophores, often serving as core structures in a wide array of therapeutic agents.[1] From antiviral agents to kinase inhibitors, the precise arrangement of substituents on the cyclopentane framework is critical for biological activity.[1] This guide provides a comprehensive overview of the primary strategies for synthesizing substituted cyclopentane carboxamides, with a focus on the underlying principles, stereochemical control, and practical execution.
PART 1: CORE DIRECTIVE - A Retrosynthetic Blueprint
The synthesis of a substituted cyclopentane carboxamide can be approached from two principal retrosynthetic viewpoints. The choice of strategy is dictated by the complexity of the target molecule and the availability of starting materials.
-
Strategy A: Late-Stage Amidation. This approach involves the construction of a substituted cyclopentane carboxylic acid, followed by the formation of the amide bond as a final or near-final step. This is often the most straightforward method when the corresponding carboxylic acid is readily accessible.
-
Strategy B: Ring Construction. In this more convergent approach, the cyclopentane ring is assembled from acyclic precursors in a manner that incorporates the necessary substituents and a handle for the eventual installation of the carboxamide group. This strategy is essential for accessing highly complex or stereochemically dense targets.
Sources
Methodological & Application
Protocol for the Synthesis of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of the novel carboxamide, 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide. This compound is synthesized from commercially available starting materials via a robust and scalable pathway. The initial phase of the synthesis involves the preparation of the key intermediate, 1-aminocyclopentane-1-carboxylic acid, through a modified Strecker synthesis. The second phase details the subsequent amide bond formation with 3,4-dimethoxyaniline, utilizing a well-established carbodiimide-mediated coupling reaction. This protocol includes detailed procedural steps, mechanistic insights, reagent tables, purification methods, and characterization data to ensure reproducibility and validation of the final compound.
Introduction
The synthesis of N-aryl carboxamides is a cornerstone in medicinal chemistry and drug discovery, as this functional group is a key feature in a multitude of biologically active molecules. The target compound, this compound, incorporates a constrained cyclic amino acid scaffold, a structural motif often employed to enhance metabolic stability and conformational rigidity. The overall synthetic strategy is depicted below.
Diagram 1: Overall Synthetic Scheme
Part 1: Synthesis of 1-aminocyclopentane-1-carboxylic acid
The synthesis of the α-amino acid intermediate is achieved via a two-step process starting from cyclopentanone. The first step is a Strecker synthesis to form an α-aminonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.[1][2]
Step 1.1: Synthesis of 1-aminocyclopentane-1-carbonitrile
The Strecker synthesis is a classic multi-component reaction where an aldehyde or ketone reacts with ammonia and a cyanide source to form an α-aminonitrile.[3] The reaction proceeds through the initial formation of an imine from cyclopentanone and ammonia, which is then attacked by the cyanide nucleophile.[4]
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (9.8 g, 0.2 mol) in 40 mL of deionized water.
-
In a separate beaker, prepare a solution of ammonium chloride (11.8 g, 0.22 mol) in 60 mL of deionized water and add 35 mL of 28% aqueous ammonia.
-
Add the ammonium chloride/ammonia solution to the sodium cyanide solution in the flask.
-
To this stirring mixture, add cyclopentanone (16.8 g, 0.2 mol) dissolved in 40 mL of methanol dropwise over 30 minutes. An exotherm may be observed.
-
After the addition is complete, stir the mixture vigorously at room temperature for 2 hours.
-
Gently heat the reaction mixture to 60°C and maintain this temperature for 1 hour to ensure completion.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentane-1-carbonitrile as an oil.[5] This crude product is typically of sufficient purity to be carried forward to the next step.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 16.8 g | 0.2 |
| Sodium Cyanide | 49.01 | 9.8 g | 0.2 |
| Ammonium Chloride | 53.49 | 11.8 g | 0.22 |
| 28% Aqueous Ammonia | 17.03 (as NH₃) | 35 mL | ~0.55 |
| Methanol | 32.04 | 40 mL | - |
| Water | 18.02 | 100 mL | - |
Step 1.2: Hydrolysis of 1-aminocyclopentane-1-carbonitrile
The aminonitrile is hydrolyzed under strong acidic conditions. The nitrile group is converted first to a primary amide and then to a carboxylic acid, while the amino group is protected as an ammonium salt.[4]
Protocol:
-
Place the crude 1-aminocyclopentane-1-carbonitrile from the previous step into a 500 mL round-bottom flask.
-
Carefully add 150 mL of concentrated hydrochloric acid (~37%) to the flask. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) for 6-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After cooling to room temperature, a precipitate may form. Cool the mixture further in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration and wash with a small amount of ice-cold acetone.
-
To neutralize, dissolve the solid in a minimum amount of hot water and adjust the pH to ~6.5-7.0 with a concentrated ammonium hydroxide solution. The amino acid will precipitate at its isoelectric point.
-
Cool the mixture, collect the white crystalline product by filtration, wash with cold water and then ethanol, and dry under vacuum.
Part 2: Amide Coupling to Synthesize Final Product
The final step involves the formation of an amide bond between the synthesized 1-aminocyclopentane-1-carboxylic acid and 3,4-dimethoxyaniline. This transformation is efficiently mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[6][7]
Mechanism of EDC/HOBt Coupling
The coupling reaction is a cornerstone of modern organic synthesis.[8] The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt acts as an additive that intercepts the O-acylisourea to form a more stable HOBt-ester.[9] This activated ester then reacts cleanly with the amine (3,4-dimethoxyaniline) to form the thermodynamically stable amide bond, regenerating HOBt in the process.[6][8]
Diagram 2: Mechanism of EDC/HOBt-Mediated Amide Coupling
Protocol:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-aminocyclopentane-1-carboxylic acid (1.29 g, 10 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.53 g, 11 mmol).
-
Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) and stir until the solids are dissolved.
-
Add 3,4-dimethoxyaniline (1.53 g, 10 mmol) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (2.11 g, 11 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into 100 mL of cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with 5% citric acid solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-aminocyclopentane-1-carboxylic acid | 129.16 | 1.29 g | 10 mmol |
| 3,4-dimethoxyaniline | 153.18 | 1.53 g | 10 mmol |
| EDC·HCl | 191.70 | 2.11 g | 11 mmol |
| HOBt | 135.13 | 1.53 g | 11 mmol |
| DIPEA | 129.24 | 3.5 mL | 20 mmol |
| Anhydrous DMF | 73.09 | 30 mL | - |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals would include those for the cyclopentyl protons, the methoxy groups on the aromatic ring, the aromatic protons, and the amide and amine N-H protons. Aromatic protons for a 3,4-disubstituted ring typically appear in the δ 6.8-7.5 ppm range.[10][11]
-
¹³C NMR: Signals should correspond to all unique carbons, including the quaternary carbons of the cyclopentyl ring, the amide carbonyl (~170-175 ppm), and the aromatic and methoxy carbons.[12]
-
FTIR Spectroscopy: The spectrum should show characteristic absorption bands for N-H stretching (amine and amide, ~3300-3500 cm⁻¹), C-H stretching, a strong C=O stretch for the amide I band (~1650-1680 cm⁻¹), and an N-H bend for the amide II band (~1510-1550 cm⁻¹).[13][14][15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) should show the protonated molecular ion [M+H]⁺. A key fragmentation would be the cleavage of the C-C bond alpha to the carbonyl group, yielding an acylium ion.[16]
Overall Workflow Summary
Diagram 3: Experimental Workflow
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
- Ugi Reaction. (n.d.). Alfa Chemistry.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Green Ugi-3CR Method for the Synthesis of α-Aminoamides in W
- Synthesis of α-amino thioamides and mechanism of the reductive Ugi.... (n.d.).
- Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (2025).
- Synthesis of aminocyclopentane carboxylic acids. (n.d.).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... (n.d.).
- Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts.
- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
- Formation of unexpected α-amino amidine through three-component 'UGI condens
- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega.
- N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. (2026).
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib.
- Strecker amino acid synthesis. (n.d.). Wikipedia.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. (n.d.).
- A truly green synthesis of ??-aminonitriles via Strecker reaction. (2025).
- A truly green synthesis of α-aminonitriles via Strecker reaction. (2011).
- Strecker Synthesis. (n.d.). NROChemistry.
- Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
- 1-Aminocyclopropane-1-carboxylic acid. (n.d.). Wikipedia.
- Bucherer-Bergs Reaction. (n.d.).
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (n.d.).
- ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL-2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY STUDY. (2017).
- Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. (2025).
- Bucherer–Bergs reaction. (n.d.). Wikipedia.
- Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
- 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regul
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). Organic Chemistry Portal.
- Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Arteri. (2015).
- Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal.
- The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins. (n.d.). Benchchem.
- Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. (2025).
- Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (n.d.). Taylor & Francis Online.
- How can I purify carboxylic acid?. (2013).
- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (n.d.). PubMed.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.).
- Spectroscopy of Carboxylic Acid Deriv
- A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids
- Mass spectrometry in drug discovery and development. (n.d.). PubMed.
Sources
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Comprehensive Analytical Strategies for 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide. As a novel compound with potential pharmaceutical applications, establishing robust and reliable analytical methods is paramount for its development and quality control. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of specific techniques and parameters. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, Nuclear Magnetic Resonance (NMR) for structural elucidation, and chiral chromatography for enantiomeric separation. All methods are presented with an emphasis on the principles of analytical method validation as outlined in the ICH Q2(R2) guidelines.[1][2]
Compound Profile and Analytical Considerations
This compound is a small molecule featuring several key functional groups that dictate the choice of analytical methods:
-
Aromatic Ring (3,4-dimethoxyphenyl): This moiety acts as a strong chromophore, making it ideal for UV-Visible spectrophotometric detection in HPLC.
-
Primary Amine (-NH₂): This basic group can be readily protonated, which is advantageous for electrospray ionization (ESI) in mass spectrometry and requires careful pH control in liquid chromatography to ensure good peak shape.
-
Amide Linkage (-CONH-): Provides structural rigidity and hydrogen bonding capabilities.
-
Chiral Center: The C1 position of the cyclopentane ring is a quaternary stereocenter, meaning the molecule can exist as a pair of enantiomers. Regulatory guidelines mandate the separation and control of stereoisomers, making chiral analysis essential.
| Property | Value | Rationale & Analytical Implication |
| Molecular Formula | C₁₄H₂₀N₂O₃ | Used for exact mass determination in high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 264.32 g/mol | Guides mass spectrometry settings and concentration calculations. |
| Key Functional Groups | Primary Amine, Amide, Phenyl Ether | Dictates solubility, chromatographic behavior, and spectroscopic properties. |
| Chromophore | Dimethoxy-substituted benzene ring | Allows for sensitive detection using UV spectrophotometry (approx. 270-285 nm). |
| Chirality | One stereocenter at C1 | Enantiomeric separation and quantification are mandatory for development. |
Recommended Analytical Workflow
A structured analytical workflow ensures that all critical quality attributes of the compound are thoroughly assessed. The proposed workflow integrates multiple techniques for a comprehensive characterization.
Sources
Application Note: Quantitative Analysis of Novel Carboxamide Small Molecules Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals engaged in the bioanalysis of novel chemical entities.
Abstract
The carboxamide functional group is a privileged scaffold in modern medicinal chemistry, frequently appearing in FDA-approved drugs for a wide range of therapeutic areas.[1][2] Its unique structural and electronic properties contribute to favorable binding interactions and metabolic stability. Consequently, the accurate and robust quantification of novel carboxamide-containing small molecules in complex biological matrices is a critical step in the drug discovery and development pipeline. This application note provides a comprehensive guide to developing and validating a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this purpose. We delve into the causality behind experimental choices, from sample preparation to mass spectrometer optimization, and provide a detailed, self-validating protocol grounded in established regulatory principles.
Part I: Foundational Principles & Method Development Strategy
The journey from a promising novel carboxamide molecule to a viable drug candidate is underpinned by rigorous bioanalytical data. LC-MS/MS has become the gold standard for this task due to its exceptional sensitivity, selectivity, and speed.[3][4][5] However, achieving reliable results requires a deep understanding of the analyte, the sample matrix, and the analytical instrumentation.
The Analytical Challenge: Matrix Effects
The primary obstacle in bioanalysis is the "matrix effect," where endogenous components of a biological sample (e.g., phospholipids, salts, proteins) co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[6][7] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[8] Mitigating matrix effects is the central goal of method development and involves a multi-pronged strategy:
-
Effective Sample Preparation: To remove as many interfering matrix components as possible before analysis.[9][10]
-
Optimized Chromatographic Separation: To resolve the analyte from co-eluting interferences.[11]
-
Use of an Appropriate Internal Standard (IS): To compensate for variability during sample processing and ionization.[12]
The Cornerstone of Quantification: The Internal Standard
An Internal Standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[13] It co-elutes with the analyte and experiences similar matrix effects and instrumental variations. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, ensuring data accuracy.[13]
The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS is chemically identical to the analyte and co-elutes perfectly, providing the most effective compensation for matrix effects.[14] If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully selected to mimic the analyte's behavior.[14][15]
A Logic-Driven Method Development Workflow
Developing a robust LC-MS/MS method is an iterative process. The goal is to find the optimal balance between sample cleanliness, chromatographic performance, and MS sensitivity. The following diagram illustrates the logical workflow.
Caption: LC-MS/MS Method Development Workflow.
Part II: Experimental Protocols
This section provides a step-by-step protocol for the analysis of a novel carboxamide small molecule in human plasma. This protocol should be considered a starting point and must be fully validated for each specific analyte.
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: LC-MS grade formic acid.
-
Analyte & IS: Reference standards of the novel carboxamide and its corresponding SIL-IS.
-
Control Matrix: Blank human plasma (K2-EDTA).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and effective method for initial sample cleanup in plasma.[16]
-
Aliquot Samples: Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Spike Standards & QCs: Prepare calibration curve standards and QC samples by spiking known amounts of the analyte stock solution into blank plasma.
-
Add Internal Standard: Add 25 µL of plasma (or standard/QC) to a clean tube. To this, add 100 µL of the IS working solution (e.g., 50 ng/mL in acetonitrile). The IS solution also serves as the protein precipitation agent.
-
Precipitate Proteins: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 80 µL of the clear supernatant to a 96-well plate.
-
Dilute (Optional but Recommended): Add 80 µL of water containing 0.1% formic acid to the supernatant. This helps to match the initial mobile phase composition and improve peak shape.
-
Seal and Inject: Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumentation and Conditions
The following parameters are typical for the analysis of small molecule drugs and should be optimized for each specific carboxamide analyte.
Caption: General Bioanalytical Workflow.
| Parameter | Typical Setting | Rationale |
| LC System | ||
| Analytical Column | Reversed-Phase C18, 2.1 x 50 mm, <2 µm | Provides good retention for moderately hydrophobic carboxamides and is compatible with fast gradients. |
| Mobile Phase A | Water with 0.1% Formic Acid | Promotes protonation for positive mode ESI.[17] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for efficient elution. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 2-3 minutes | A rapid gradient is usually sufficient for cleaning the column and eluting the analyte after a simple PPT. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 - 10 µL | A smaller volume minimizes the injection of residual matrix components. |
| MS System | ||
| Instrument | Tandem Quadrupole (QqQ) or Q-TOF | QqQ is the gold standard for quantification due to sensitivity.[18] Q-TOF offers high resolution for discovery work.[19][20] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amide nitrogen and other basic moieties on carboxamide molecules readily accept a proton. |
| Capillary Voltage | 3500 - 4500 V | Optimized by infusing the analyte to achieve a stable and maximal signal.[21] |
| Drying Gas Temperature | 300 - 350 °C | Facilitates desolvation of droplets in the ESI source.[22] |
| Nebulizer Pressure | 35 - 50 psi | Aids in the formation of a fine aerosol for efficient ionization.[23] |
| MRM Transitions | Analyte: [M+H]⁺ → Product IonIS: [M+H]⁺ → Product Ion | Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion fragmentation.[24] |
Part III: Method Validation & Data Analysis
A developed method is not useful until it is validated to prove it is "fit for purpose." Bioanalytical Method Validation (BMV) is performed according to strict regulatory guidelines.[25][26][27][28]
Key Validation Parameters
The validation process assesses the method's performance across several key characteristics. The International Council for Harmonisation (ICH) M10 guideline is the global standard for BMV.[26][27]
| Performance Characteristic | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from endogenous components and other metabolites. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Calibration Curve | To demonstrate the relationship between instrument response and concentration over a defined range. | At least 6 non-zero points, r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter (repeatability). | Replicate QC samples (at least 3 levels) should have mean accuracy within ±15% of nominal and precision (CV) ≤15%. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal and precision (CV) ≤20%. |
| Stability | To ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, in-processed sample). | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization. | The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.[7] |
Data Processing and Quantification
-
Peak Integration: The chromatographic peaks for the analyte and the IS are integrated to determine their respective areas.
-
Ratio Calculation: The peak area ratio (Analyte Area / IS Area) is calculated for every sample.
-
Calibration Curve Generation: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Concentration Calculation: The concentrations of the analyte in QC and unknown samples are determined by back-calculating from their peak area ratios using the regression equation of the calibration curve.
Part IV: Conclusion
This application note outlines a robust and reliable framework for the quantitative analysis of novel carboxamide small molecules in biological matrices using LC-MS/MS. By adopting a logical approach to method development that prioritizes the mitigation of matrix effects and adhering to stringent validation guidelines, researchers can generate high-quality data to support critical decisions in the drug development process. The provided protocols serve as a validated starting point, empowering scientists to accelerate their research with confidence in their bioanalytical results.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Jopublications. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples?. LinkedIn. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. The Column. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. AACC. [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information (NCBI). [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]
-
Bioanalytical method validation: An updated review. National Center for Biotechnology Information (NCBI). [Link]
-
Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Center for Biotechnology Information (NCBI). [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. AACC. [Link]
-
Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Semantic Scholar. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]
-
Optimizing the Agilent Multimode Source. Agilent. [Link]
-
Quadrupole Time of Flight MS Testing. Testing Laboratory. [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. ACS Publications. [Link]
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Chromatography Online. [Link]
-
Selected examples of FDA-approved drugs containing carboxylic acid moiety. ResearchGate. [Link]
-
Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Center for Biotechnology Information (NCBI). [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information (NCBI). [Link]
-
Strategies for avoiding saturation effects in ESI-MS. ScienceDirect. [Link]
-
I read through the FDA guidlines for LC-MS validation, but it states it for matrix quantification. is it the same for simple APIs in solution?. ResearchGate. [Link]
-
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
Structures of unsymmetrical carbamide containing FDA approved drugs.. ResearchGate. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. [Link]
-
Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. longdom.org [longdom.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. myadlm.org [myadlm.org]
- 12. nebiolab.com [nebiolab.com]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. academic.oup.com [academic.oup.com]
- 15. How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples? [en.biotech-pack.com]
- 16. tecan.com [tecan.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. testinglab.com [testinglab.com]
- 21. web.uvic.ca [web.uvic.ca]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. agilent.com [agilent.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. database.ich.org [database.ich.org]
- 28. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
1H and 13C NMR characterization of cyclopentane derivatives
The structural characterization of cyclopentane derivatives is a systematic process that builds from fundamental principles to advanced techniques. A high-quality sample is the prerequisite for any meaningful analysis. The interpretation should always begin with 1D spectra to form initial hypotheses, which are then rigorously tested and refined using a combination of 2D experiments. The synergistic use of COSY, HSQC, and HMBC provides a self-validating network of correlations that, in most cases, leads to an unambiguous assignment of constitution and relative stereochemistry. For particularly challenging cases involving conformational ambiguities or absolute configuration, advanced techniques such as NOESY/ROESY, residual dipolar coupling (RDC) measurements, or the use of chiral derivatizing agents may be necessary. [24][25]
References
-
Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of cyclopentane. Available at: [Link]
-
Lacerda Jr, V., da Silva, G. V. J., Constantino, M. G., Tormena, C. F., Williamson, R. T., & Marquez, B. L. (2007). Long-range JCH heteronuclear coupling constants in cyclopentane derivatives. Part II. Magnetic Resonance in Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2018). Prediction of the 1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopentane. Available at: [Link]
-
EPFL. (n.d.). InfoSheet: NMR sample preparation. Available at: [Link]
-
ResearchGate. (2015). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]
-
ResearchGate. (n.d.). Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Available at: [Link]
-
University of Edinburgh. (n.d.). NMR Sample Preparation. Available at: [Link]
-
SpectraBase. (n.d.). Cyclopentane 1H NMR Spectrum. Available at: [Link]
-
University of Durham. (n.d.). How to make an NMR sample. Available at: [Link]
-
Scribd. (n.d.). Conformational Analysis of Cyclopentane. Available at: [Link]
-
University of California, Riverside. (2004). Sample Preparation and Positioning. Available at: [Link]
-
ResearchGate. (2006). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle. Available at: [Link]
-
ResearchGate. (n.d.). Long-range JCH heteronuclear coupling constants in cyclopentane derivatives. Available at: [Link]
-
SpectraBase. (n.d.). Cyclopentane 13C NMR Spectrum. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Available at: [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]
-
Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Available at: [Link]
-
NIH National Library of Medicine. (2020). Evaluation of Band-Selective HSQC and HMBC. Available at: [Link]
-
YouTube. (2020). Coupling Constant in Cyclopropanes and Alkenes. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR analysis of cyclopentanone:water mixtures. Available at: [Link]
-
Master Organic Chemistry. (2014). Cyclohexane Conformations. Available at: [Link]
-
ACS Publications. (1999). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Available at: [Link]
-
University of Kansas. (n.d.). NMR and Stereochemistry. Available at: [Link]
-
University of Cambridge. (n.d.). Two-dimensional NMR. Available at: [Link]
-
NIH National Library of Medicine. (2012). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR for the Chemist. Available at: [Link]
-
NIH National Library of Medicine. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Available at: [Link]
-
MDPI. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. sites.bu.edu [sites.bu.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. sites.uclouvain.be [sites.uclouvain.be]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Cyclopentane(287-92-3) 1H NMR [m.chemicalbook.com]
- 16. Cyclopentane(287-92-3) 13C NMR [m.chemicalbook.com]
- 17. Cyclopentene(142-29-0) 13C NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Application Note: A Triaged Approach to the In Vitro Pharmacological Characterization of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, field-proven framework for the in vitro assay development and pharmacological characterization of the novel chemical entity, 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide. In the absence of a known biological target, we present a hypothesis-driven approach focusing on G-protein-coupled inwardly rectifying potassium (GIRK) channels, a high-value target class for centrally-acting compounds. This document details a tiered workflow, from high-throughput primary screening to gold-standard electrophysiological validation, ensuring scientific rigor and trustworthiness in the data generated.
Introduction: The Rationale for Targeting GIRK Channels
The compound this compound (PubChem CID: 60866164) is a novel small molecule with structural motifs that suggest potential interaction with central nervous system targets.[1] The development of robust in vitro assays is paramount to elucidating its mechanism of action, potency, and selectivity.
G-protein-coupled inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability in the brain and heart.[2][3] They are activated by numerous neurotransmitters—such as dopamine, serotonin, GABA, and opioids—acting through Gi/o-coupled GPCRs.[4][5] This activation leads to potassium efflux, hyperpolarization of the cell membrane, and a dampening of neuronal firing. Given their role in mediating inhibitory neurotransmission, GIRK channels are compelling targets for novel therapeutics aimed at treating conditions like epilepsy, pain, and substance use disorders. This guide outlines a systematic approach to investigate the potential modulatory effects of our lead compound on GIRK channels.
The Assay Development Workflow: A Self-Validating Cascade
Our strategy employs a three-tiered assay cascade. This approach is designed to efficiently screen for activity, confirm hits with an orthogonal method, and then definitively characterize the pharmacological interaction. This tiered system maximizes throughput while ensuring that resources for lower-throughput, high-content assays are dedicated to confirmed active compounds.
Caption: A three-tiered workflow for compound characterization.
Part 1: High-Throughput Screening with Thallium Flux Assay
Expertise & Causality: Why Thallium Flux?
The thallium flux assay is a cornerstone of high-throughput screening for potassium channel modulators.[6][7] Its utility is based on two key principles: 1) Thallium (Tl⁺) ions are permeable through most potassium channels, acting as a surrogate for K⁺, and 2) The development of highly sensitive fluorescent dyes that emit a strong signal upon binding intracellular Tl⁺.[8][9] When GIRK channels open, Tl⁺ flows into the cell down its concentration gradient, binds the indicator dye, and causes a measurable increase in fluorescence.[6][10] This provides a robust, rapid, and scalable method to screen large compound libraries for potential GIRK channel activators.
Protocol 1: Thallium Flux Assay for GIRK Channel Activators
This protocol is optimized for a 384-well format using a HEK293 cell line stably co-expressing a Gi/o-coupled receptor (e.g., the GABAB receptor) and the target GIRK channel subunits (e.g., GIRK1/2).
Materials:
-
HEK293 cells stably expressing GABABR and GIRK1/2
-
Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotics (e.g., G418, Puromycin)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4
-
Thallium-sensitive dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit)
-
Compound Plates: this compound serially diluted in Assay Buffer
-
Stimulus Buffer: Assay Buffer containing Thallium Sulfate (Tl₂SO₄) and a known GIRK agonist (e.g., GABA) for positive controls.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture cells under standard conditions (37°C, 5% CO₂). Ensure cells are healthy and in a logarithmic growth phase.[11]
-
Harvest cells and seed 20,000 cells/well into a 384-well black-walled, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye solution according to the manufacturer's protocol.
-
Remove culture medium from the cell plate and add 20 µL/well of the dye solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
After incubation, transfer the cell plate to the fluorescent plate reader.
-
Add 5 µL/well of the test compound dilutions or controls (e.g., vehicle, known agonist).
-
-
Stimulation and Signal Reading:
-
Set the plate reader to record fluorescence kinetically (e.g., excitation ~490 nm, emission ~525 nm).
-
Initiate reading and establish a stable baseline fluorescence for ~10-20 seconds.
-
Inject 5 µL/well of the Stimulus Buffer. For testing activators, this buffer contains Tl₂SO₄. For inhibitors, it would contain both Tl₂SO₄ and a sub-maximal concentration of a known agonist like GABA.
-
Continue recording fluorescence for an additional 2-3 minutes.
-
Data Analysis: The rate of fluorescence increase after stimulus addition is proportional to GIRK channel activity. Data can be expressed as the slope of the kinetic curve or the peak fluorescence response over baseline.
Part 2: Orthogonal Confirmation with Membrane Potential Assay
Expertise & Causality: Why a Second, Different Assay?
Reliance on a single assay technology can lead to false positives due to compound interference (e.g., autofluorescence) or off-target effects. An orthogonal assay, which measures a different biological endpoint, is crucial for building trust in the initial screening results. A membrane potential assay directly measures the physiological consequence of ion channel opening—a change in the cell's voltage.[12] GIRK channel activation causes K⁺ efflux, making the inside of the cell more negative (hyperpolarization). We can monitor this using voltage-sensitive fluorescent dyes that change their fluorescence intensity in response to changes in membrane potential.[13][14]
Protocol 2: Fluorescent Membrane Potential Assay
Materials:
-
Cell line and culture medium as in Protocol 1.
-
Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kits, offering different dye/quencher combinations).
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.
-
Compound Plates and Controls.
-
Fluorescent plate reader with liquid handling.
Procedure:
-
Cell Plating: Seed cells in 384-well plates as described in Protocol 1.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's protocol.
-
Add 20 µL/well of the dye solution to the cells.
-
Incubate for 30-60 minutes at 37°C. This is a no-wash assay; an external quencher dye masks extracellular fluorescence.
-
-
Compound Stimulation and Reading:
-
Transfer the plate to the reader.
-
Establish a baseline fluorescence reading.
-
Add 10 µL/well of test compound or controls.
-
Record the change in fluorescence over 3-5 minutes. A decrease in fluorescence typically indicates hyperpolarization (activation of K⁺ channels).
-
Data Analysis: The change in fluorescence units (ΔRFU) from baseline after compound addition is the primary readout. This confirms that the compound induces a physiological change in cell membrane potential consistent with GIRK channel activation.
Part 3: Gold-Standard Validation with Automated Patch Clamp
Expertise & Causality: The Need for Direct Measurement
While fluorescence-based assays are excellent for screening, they are indirect measurements of channel function.[7] Patch clamp electrophysiology is the gold standard for studying ion channels, as it directly measures the ionic current flowing through the channels.[15] Automated patch clamp (APC) systems have revolutionized this technique by increasing throughput, making it feasible for lead optimization.[16][17][18] APC provides definitive data on a compound's potency (EC₅₀/IC₅₀), efficacy, and mechanism of action (e.g., direct activation vs. potentiation of a GPCR-mediated response).
Sources
- 1. americanelements.com [americanelements.com]
- 2. Structural Insights into GIRK Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 5. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 6. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT | Fluorescent Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]
- 13. Using Fluorophores to Visualize Organelle Membrane Potentials - ChemistryViews [chemistryviews.org]
- 14. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 17. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
Application Note: High-Throughput Screening of Carboxamide Compound Libraries Using Cell-Based Assays
Introduction: The Therapeutic Potential of Carboxamides
The carboxamide functional group is a cornerstone of modern medicinal chemistry, appearing in a wide array of clinically significant drugs. Its unique properties, including the ability to form stable hydrogen bonds and its relative metabolic stability, make it a privileged scaffold in drug design. Carboxamide-containing compounds have demonstrated efficacy across a broad spectrum of therapeutic areas, acting as kinase inhibitors, ion channel modulators, and GPCR ligands. The vast chemical space accessible through carboxamide library synthesis necessitates robust and efficient screening methodologies to identify novel therapeutic leads. This application note provides a detailed guide to designing and implementing cell-based assay workflows for the high-throughput screening (HTS) of carboxamide compound libraries.
Part 1: Assay Selection and Design Philosophy
The choice of a primary screening assay is the most critical decision in any HTS campaign. It dictates the type of hits that will be identified and shapes the entire downstream drug discovery cascade. For carboxamide libraries, which can target a diverse range of biological entities, a multi-pronged approach is often most effective. Our philosophy is to employ a primary assay that is robust, scalable, and directly relevant to the desired biological outcome, followed by orthogonal secondary assays to confirm activity and elucidate the mechanism of action.
Primary Screening: Prioritizing Cellular Viability and Cytotoxicity
A logical starting point for screening a library of novel, uncharacterized carboxamide compounds is to assess their fundamental impact on cell health. This approach is target-agnostic and provides a broad window into the bioactivity of the library.
-
Rationale: Compounds that exhibit potent and selective cytotoxicity can be prioritized for oncology applications, while those with minimal impact on cell viability are desirable for non-cytotoxic therapeutic areas. This initial screen effectively triages the library, allowing for more focused follow-up studies.
-
Recommended Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method that quantifies ATP, an indicator of metabolically active cells. The assay is rapid, highly sensitive, and amenable to automation in 384- and 1536-well formats.
Protocol 1: Primary HTS for Cytotoxicity using CellTiter-Glo®
Objective: To identify cytotoxic compounds from a carboxamide library by quantifying ATP levels in a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Carboxamide compound library (solubilized in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 384-well microplates
-
Acoustic liquid handler (e.g., Echo®) or pin tool for compound transfer
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells, ensuring >95% viability.
-
Resuspend cells in complete growth medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of the carboxamide library at a 1000x final concentration (e.g., 10 mM for a 10 µM final screen).
-
Using an acoustic liquid handler, transfer 25 nL of each compound from the master plate to the corresponding wells of the cell plate.
-
Include appropriate controls:
-
Negative Control: DMSO only (0.1% final concentration).
-
Positive Control: A known cytotoxic agent like Staurosporine (1 µM final concentration).
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.
-
-
Assay Readout:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis:
The activity of each compound is typically expressed as a percentage of the negative control (DMSO-treated wells).
-
Percent Viability = (Luminescence_Compound / Luminescence_DMSO) * 100
-
Z'-factor: This metric is used to assess the quality of the assay and should be calculated for each plate. A Z'-factor > 0.5 is considered excellent for HTS.
-
Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
| Parameter | Description | Typical Value |
| Cell Line | HeLa (Cervical Cancer) | N/A |
| Seeding Density | 5,000 cells/well | N/A |
| Compound Conc. | 10 µM | N/A |
| Incubation Time | 48 hours | N/A |
| Z'-factor | Assay quality metric | > 0.5 |
| Hit Threshold | % Viability cutoff | < 50% |
Part 2: Deconvolution of Hits - Secondary and Orthogonal Assays
Hits from the primary screen require further characterization to confirm their activity and elucidate their mechanism of action. This stage involves re-testing the compounds in dose-response format and employing orthogonal assays to rule out artifacts and gain mechanistic insight.
Dose-Response Confirmation
Active compounds identified in the primary screen should be re-tested over a range of concentrations (typically 8-10 points) to determine their potency (EC50 or IC50). This step is crucial for confirming the compound's activity and prioritizing the most potent hits.
Reporter Gene Assays for Pathway-Specific Screening
If the carboxamide library is intended to target a specific signaling pathway, a reporter gene assay can be a powerful tool for both primary screening and secondary validation. These assays measure the transcriptional activity of a specific promoter or response element linked to a reporter gene (e.g., luciferase or GFP).
-
Example Application: Screening for modulators of the NF-κB pathway. Carboxamides have been identified as inhibitors of IKKβ, a key kinase in the NF-κB signaling cascade.
Diagram 1: NF-κB Signaling Pathway
// Connections "TNF-α" -> "TNFR" [label="Binds"]; "TNFR" -> "IKK Complex" [label="Activates"]; "IKK Complex" -> "IκBα" [label="Phosphorylates\n(Inhibits IκBα)", color="#EA4335"]; "IκBα" -> "NF-κB Dimer" [style=dashed, arrowhead=tee, label="Sequesters"]; "p65" -> "NF-κB Dimer"; "p50" -> "NF-κB Dimer"; "NF-κB Dimer" -> "NF-κB Dimer_nuc" [label="Translocates"]; "NF-κB Dimer_nuc" -> "DNA" [label="Binds"]; "DNA" -> "Luciferase" [label="Drives Transcription"];
// Carboxamide Inhibition "Carboxamide" [shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Carboxamide" -> "IKK Complex" [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }
Caption: Workflow for an NF-κB reporter assay.Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To identify carboxamide compounds that inhibit TNF-α-induced NF-κB activation.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct.
-
Complete growth medium.
-
Carboxamide compound library.
-
Recombinant human TNF-α (stimulant).
-
ONE-Glo™ Luciferase Assay System (Promega).
-
White, clear-bottom 384-well plates.
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in 25 µL of medium in a 384-well plate. Incubate for 24 hours.
-
Compound Addition: Pre-treat cells with 25 nL of carboxamide compounds (10 µM final concentration) for 1 hour.
-
Stimulation: Add 5 µL of TNF-α (final concentration 20 ng/mL) to all wells except the unstimulated controls.
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO2.
-
Assay Readout:
-
Add 30 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Read luminescence.
-
Data Analysis:
-
Percent Inhibition = 100 - [((Luminescence_Compound - Luminescence_Unstim) / (Luminescence_Stim - Luminescence_Unstim)) * 100]
-
Hits are defined as compounds that inhibit TNF-α-induced luciferase activity by >50%.
High-Content Screening (HCS) for Phenotypic Profiling
HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters at the single-cell level. This technology is invaluable for secondary screening to elucidate the mechanism of action of active compounds.
-
Application: For a cytotoxic hit from the primary screen, HCS can be used to determine the specific mode of cell death (e.g., apoptosis, necrosis) by staining for key biomarkers.
Diagram 2: High-Content Screening Workflow
// Connections A -> B -> C -> D -> E -> F -> G -> H;
// Stains Stains [shape=note, label="Stains:\n- Hoechst (Nuclei)\n- Annexin V (Apoptosis)\n- PI (Necrosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stains -> D [style=dashed]; }
Caption: A typical high-content screening workflow.| Parameter | Biomarker | Fluorophore | Biological Meaning |
| Nuclei | Hoechst 33342 | Blue | Cell number, nuclear morphology |
| Apoptosis | Annexin V | Green | Early-stage apoptosis |
| Necrosis | Propidium Iodide | Red | Late-stage apoptosis/necrosis |
Conclusion
The successful screening of carboxamide compound libraries relies on a thoughtfully designed and rigorously executed experimental plan. By employing a tiered approach that begins with a broad assessment of cytotoxicity and progresses to more specific, mechanism-based assays, researchers can efficiently identify and characterize novel bioactive molecules. The integration of reporter gene assays and high-content screening provides deep insights into the compound's mode of action, accelerating the hit-to-lead optimization process. The protocols and workflows described herein provide a robust framework for unlocking the therapeutic potential of carboxamide chemistry.
References
-
Title: Discovery of a Series of Carboxamides as Potent, Selective, and Orally Bioavailable IKK-β Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
Application Notes and Protocols for In Vivo Evaluation of N-Aryl Carboxamides
Introduction: The Therapeutic Potential of N-Aryl Carboxamides
The N-aryl carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This chemical moiety is present in a wide array of therapeutic agents, attributed to its ability to form key hydrogen bonds and engage in hydrophobic interactions with various biological targets. As a result, N-aryl carboxamides have been successfully developed as potent inhibitors of enzymes and modulators of receptor activity, leading to their investigation in oncology, neurodegenerative diseases, inflammation, and infectious diseases.[1][2][3][4][5][6][7][8]
The journey from a promising N-aryl carboxamide derivative in vitro to a clinically viable drug candidate is contingent on rigorous in vivo evaluation. Animal models serve as the crucible for testing the efficacy, safety, and pharmacokinetic profiles of these compounds in a complex biological system.[9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and utilization of appropriate animal models for the in vivo testing of N-aryl carboxamides, complete with detailed protocols and justifications for experimental design.
Part 1: Strategic Selection of Animal Models
The choice of an animal model is a critical decision that profoundly influences the translational relevance of preclinical data.[10] A rationally selected model should recapitulate key aspects of the human disease pathology and possess physiological and biochemical similarities to humans concerning drug metabolism and disposition.[11]
Oncology
N-aryl carboxamides have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in tumor growth and proliferation.[3] The selection of an appropriate oncology model depends on the specific cancer type and the compound's mechanism of action.
-
Xenograft Models: These are the most widely used models in oncology drug discovery and involve the subcutaneous implantation of human cancer cell lines into immunocompromised mice (e.g., nude, SCID, or NSG mice).[12] They are particularly useful for initial efficacy screening and for tumors where the tumor microenvironment is not a primary focus.
-
Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into immunocompromised mice, better retain the heterogeneity and architectural characteristics of the original human tumor.[13] These models are considered more predictive of clinical outcomes.
-
Syngeneic Models: In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the compound's interaction with a fully functional immune system, which is crucial for evaluating immunomodulatory N-aryl carboxamides.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are engineered to develop tumors spontaneously due to specific genetic mutations that mimic human cancers.[14] These models are invaluable for studying tumor initiation, progression, and the compound's effect in the context of a natural tumor microenvironment.
Table 1: Recommended Animal Models for Oncology Testing of N-Aryl Carboxamides
| Model Type | Advantages | Disadvantages | Recommended For |
| Xenograft | High-throughput, reproducible, cost-effective.[12] | Lack of a functional immune system, may not fully recapitulate human tumor biology.[12] | Initial efficacy screening, dose-response studies. |
| PDX | High translational relevance, preserves tumor heterogeneity.[13] | More expensive and time-consuming, requires a large tumor bank. | Late-stage preclinical validation, biomarker discovery. |
| Syngeneic | Intact immune system, suitable for immunotherapy studies. | Limited availability of tumor cell lines, potential for immunogenicity of the tumor. | Testing immunomodulatory N-aryl carboxamides. |
| GEMM | Spontaneous tumor development in a natural microenvironment.[14] | Long latency, high cost, potential for tumor heterogeneity. | Mechanistic studies, evaluation of long-term efficacy and toxicity. |
Neurodegenerative Diseases
Several N-aryl carboxamides are being investigated for neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[15][16] Animal models for these conditions aim to replicate key pathological features such as protein aggregation, neuronal loss, and cognitive deficits.[17]
-
Transgenic Mouse Models: These models express human genes associated with the disease, leading to the development of relevant pathologies. For example, mouse models expressing mutant amyloid precursor protein (APP) and presenilin-1 (PS1) are widely used for Alzheimer's disease research.[15]
-
Toxin-Induced Models: Administration of specific neurotoxins can induce pathological changes characteristic of certain neurodegenerative diseases. For instance, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to create a model of Parkinson's disease in mice by selectively destroying dopaminergic neurons.
-
Large Animal Models: For some neurodegenerative diseases, large animal models like pigs and non-human primates offer closer anatomical and physiological similarities to humans, which can be advantageous for testing certain therapies.[16][18]
Inflammatory and Autoimmune Diseases
The anti-inflammatory properties of N-aryl carboxamides make them attractive candidates for treating a range of inflammatory and autoimmune disorders.[10][19][20] Animal models for these conditions are typically induced by an inflammatory agent or through genetic manipulation.[21][22]
-
Carrageenan-Induced Paw Edema: This is a classic and rapid screening model for acute inflammation.[19]
-
Collagen-Induced Arthritis (CIA) in Mice: This model mimics many of the pathological features of human rheumatoid arthritis.[19]
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.
Part 2: In Vivo Experimental Protocols
The following protocols provide a framework for the in vivo evaluation of N-aryl carboxamides. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of humane experimental technique.[23]
General Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: General workflow for in vivo efficacy studies.
Protocol: Efficacy of an N-Aryl Carboxamide in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a novel N-aryl carboxamide in a human cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Human cancer cell line of interest.
-
Matrigel or similar basement membrane matrix.
-
Test N-aryl carboxamide.
-
Vehicle for compound formulation.
-
Positive control compound (standard-of-care chemotherapy).
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Positive control
-
Group 3-5: Test N-aryl carboxamide at low, medium, and high doses.
-
-
-
Compound Administration:
-
Administer the compounds via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, twice daily) for the duration of the study (typically 21-28 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary endpoint is tumor growth inhibition. Secondary endpoints may include survival and body weight changes.
-
Euthanize mice when tumors reach the predetermined size limit (e.g., 2000 mm^3) or at the end of the study.
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect tumors and major organs for histopathological analysis and biomarker assessment (e.g., Western blotting, immunohistochemistry).
-
Protocol: Pharmacokinetic Study of an N-Aryl Carboxamide in Rats
Objective: To determine the pharmacokinetic profile of an N-aryl carboxamide after a single dose administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Test N-aryl carboxamide.
-
Formulation vehicle.
-
Blood collection tubes (e.g., with K2EDTA).
-
Cannulas (for serial blood sampling, optional).
-
Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Dosing and Blood Collection:
-
Administer a single dose of the N-aryl carboxamide to the rats via the intended clinical route (e.g., intravenous bolus, oral gavage).
-
Collect blood samples (approximately 200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the N-aryl carboxamide at each time point.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (if both IV and oral data are available).
-
-
Table 2: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Cmax | The highest concentration of the drug in the blood. | Related to efficacy and potential toxicity. |
| Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| AUC | The total drug exposure over time. | A measure of the extent of drug absorption and overall exposure. |
| t1/2 | The time it takes for the drug concentration to decrease by half. | Determines the dosing interval. |
| CL | The rate at which the drug is removed from the body. | Influences the dosing regimen required to maintain therapeutic concentrations. |
| Vd | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | Indicates the extent of drug distribution into tissues. |
| F% | The fraction of an orally administered dose that reaches the systemic circulation. | A key parameter for oral drug development. |
Protocol: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of an N-aryl carboxamide in mice.
Materials:
-
Male and female CD-1 mice, 6-8 weeks old.
-
Test N-aryl carboxamide.
-
Formulation vehicle.
Procedure:
-
Dose Escalation:
-
Administer single, escalating doses of the N-aryl carboxamide to small groups of mice (n=3-5 per sex per group).
-
Observe the animals for clinical signs of toxicity for up to 14 days.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality or serious morbidity.
-
-
Histopathology:
-
At the end of the observation period, euthanize the animals and perform a full necropsy.
-
Collect major organs for histopathological examination to identify any treatment-related changes.
-
Part 3: Mechanistic Insights and Pathway Analysis
Understanding the mechanism of action of an N-aryl carboxamide is crucial for interpreting in vivo data and for biomarker development. For instance, some N-aryl carboxamides act as inhibitors of the MALT1 paracaspase, a key component of the NF-κB signaling pathway, which is dysregulated in certain lymphomas and autoimmune diseases.[3]
Caption: Inhibition of the MALT1 signaling pathway by N-aryl carboxamides.
Conclusion
The in vivo evaluation of N-aryl carboxamides is a multifaceted process that requires careful planning and execution. The selection of an appropriate animal model, guided by the specific therapeutic indication and the compound's mechanism of action, is paramount for generating meaningful and translatable data. The protocols outlined in this document provide a solid foundation for conducting robust in vivo efficacy, pharmacokinetic, and toxicity studies. By integrating these in vivo assessments with a thorough understanding of the compound's mechanism of action, researchers can effectively advance promising N-aryl carboxamide candidates through the drug development pipeline.
References
-
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]
-
N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed. [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
-
Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles. PubMed Central. [Link]
-
Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. [Link]
-
Synthesis, in Vivo and in Silico Studies of N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides as an Anticonvulsant Agent. Semantic Scholar. [Link]
-
Novel N-Arylquinoline-4-carboxamide Derivatives as Prostaglandin F Receptor Antagonists. ACS Publications. [Link]
-
Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PMC - NIH. [Link]
-
Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides. PMC - NIH. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]
-
Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. ScienceDirect. [Link]
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. [Link]
-
General Considerations for Animal Studies Intended to Evaluate Medical Devices. FDA. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]
-
Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed. [Link]
-
Animal model of Huntington's offers advantages for testing treatments. Drug Target Review. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Meloxicam pharmacokinetics using nonlinear mixed-effects modeling in ferrets after single subcutaneous administration. NC State Web Publishing. [Link]
-
General Considerations for Animal Studies Intended to Evaluate Medical Devices. FDA. [Link]
-
Anticonvulsant. Wikipedia. [Link]
-
Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation. MDPI. [Link]
-
The FDA removes animal testing requirement for drug candidates. TransCure bioServices. [Link]
-
Animal models for research on neurodegenerative diseases. OAE Publishing Inc. [Link]
-
The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
-
Cancer Animal Models | Oncology | CRO services. Oncodesign Services. [Link]
-
Murine Models of Neurodegenerative Diseases. Maze Engineers - ConductScience. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
vivo toxicity study: Topics by Science.gov. Science.gov. [Link]
-
FDA finalizes guidance on using animal studies to develop dental bone grafting devices. Regulatory Focus. [Link]
-
All (animal) models (of neurodegeneration) are wrong. Are they also useful?. ScienceDirect. [Link]
-
FDA phasing out animal-testing requirement in some drug development processes. Biopharma Reporter. [Link]
-
Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-Aryl Amino Acids as Potential Antibacterial Agents | MDPI [mdpi.com]
- 3. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 14. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. oaepublish.com [oaepublish.com]
- 19. ijpsr.com [ijpsr.com]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. fda.gov [fda.gov]
High-Throughput Screening of Cyclopentane Carboxamide Analogs: A Guide to Assay Development, Execution, and Hit Validation
Introduction
Cyclopentane carboxamide derivatives represent a versatile class of small molecules with demonstrated therapeutic potential across various disease areas.[1][2][3][4] Their constrained cyclopentane core provides a rigid scaffold that can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[2] Notable biological activities of this compound class include the modulation of ion channels, such as voltage-gated sodium channels (NaV), and G-protein coupled receptors (GPCRs), like the platelet-activating factor receptor (PAFR).[5][6] Given the broad chemical space accessible through combinatorial synthesis of cyclopentane carboxamide analogs, high-throughput screening (HTS) is an indispensable tool for rapidly identifying novel bioactive compounds and elucidating their mechanisms of action.[7][8]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute successful HTS campaigns for cyclopentane carboxamide analog libraries. We will delve into the critical aspects of assay development, optimization, and validation, followed by detailed protocols for primary screening and hit confirmation. The causality behind experimental choices will be explained, and every protocol is designed as a self-validating system to ensure scientific integrity.
Part 1: Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reliable assay. The choice of assay format is dictated by the biological target and the desired endpoint. This section will guide you through the critical decisions and developmental steps for creating an HTS-compatible assay.
Section 1.1: Target Identification and Rationale
The initial step is to define the biological target for your screening campaign. For cyclopentane carboxamides, known targets include:
-
Voltage-Gated Sodium Channels (NaV): Several subtypes (e.g., NaV1.7) are implicated in pain pathways, making them attractive targets for novel analgesics.[5][9]
-
Platelet-Activating Factor Receptor (PAFR): A GPCR involved in inflammatory and allergic responses.[6]
-
Other Potential Targets: The diverse structures of cyclopentane carboxamide analogs suggest potential interactions with a wide range of other targets, including kinases, proteases, and other GPCRs.[10]
The selection of a target should be based on a strong biological hypothesis and the availability of suitable reagents and assay technologies.
Section 1.2: Choosing the Right Assay Format: Biochemical vs. Cell-Based
HTS assays can be broadly categorized as either biochemical (cell-free) or cell-based. Each approach offers distinct advantages and disadvantages.
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures direct interaction with a purified target (e.g., enzyme, receptor). | Measures a cellular response (e.g., gene expression, second messenger signaling). |
| Pros | - Direct target engagement- Simpler to develop and optimize- Fewer confounding factors | - More physiologically relevant- Provides information on cell permeability and cytotoxicity- Can identify modulators of signaling pathways |
| Cons | - May not reflect cellular activity- Requires purified, active protein | - More complex to develop- Prone to off-target effects- Higher variability |
| Example | TR-FRET assay for receptor-ligand binding | Luciferase reporter gene assay for GPCR activation |
The choice between these formats depends on the specific scientific question and the resources available.
Section 1.3: Development of a Homogeneous Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust and widely used technology for HTS, particularly for studying protein-protein and receptor-ligand interactions.[11][12][13] It offers high sensitivity and a low background signal.[11]
Protocol: TR-FRET Assay Development for a GST-Tagged Receptor
-
Reagent Preparation:
-
GST-tagged Receptor: Purify and validate the activity of the receptor.
-
Terbium (Tb)-labeled anti-GST Antibody (Donor): A commercially available reagent.
-
Fluorescently Labeled Ligand (Acceptor): A known ligand of the receptor conjugated to a suitable fluorophore (e.g., fluorescein).
-
-
Antibody and Ligand Titration:
-
In a 384-well plate, perform a cross-titration of the Tb-anti-GST antibody and the fluorescent ligand in the presence of a fixed concentration of the GST-tagged receptor.
-
Incubate for the recommended time (e.g., 60 minutes at room temperature).
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the optimal concentrations that yield the highest signal-to-background ratio.
-
-
Receptor Titration:
-
Using the optimized antibody and ligand concentrations, titrate the GST-tagged receptor to determine the concentration that gives a robust and saturable signal.
-
-
Assay Optimization:
-
Evaluate the tolerance of the assay to DMSO, the solvent typically used for compound libraries.
-
Optimize incubation time and temperature to ensure a stable signal.
-
Section 1.4: Development of a Cell-Based Reporter Gene Assay
Reporter gene assays are powerful tools for studying the modulation of signaling pathways in a cellular context.[14][15][16][17] Luciferase-based reporters are particularly popular due to their high sensitivity and dynamic range.[14][17]
Protocol: Development of a Luciferase Reporter Assay for PAFR Activation
-
Vector Construction:
-
Clone a promoter element responsive to PAFR activation (e.g., a serum response element, SRE) upstream of the firefly luciferase gene in an expression vector.
-
Create a second vector containing a constitutively expressed Renilla luciferase gene for normalization.
-
-
Stable Cell Line Generation:
-
Co-transfect a suitable host cell line (e.g., HEK293) with the firefly luciferase reporter vector and a selection marker.
-
Select for stable integrants using the appropriate antibiotic.
-
Expand and characterize individual clones for their response to a known PAFR agonist.
-
-
Assay Optimization:
-
Optimize cell seeding density to ensure a healthy monolayer and reproducible signal.
-
Determine the optimal concentration of the PAFR agonist to elicit a sub-maximal response (EC80), which provides a suitable window for detecting both agonists and antagonists.
-
Evaluate the assay's tolerance to DMSO.
-
-
Transient Transfection (Alternative to Stable Cell Line):
-
Co-transfect cells with the fire-fly and Renilla luciferase vectors.
-
The assay is typically performed 24-48 hours post-transfection.[14]
-
Section 1.5: Assay Miniaturization and Optimization for HTS
To reduce costs and increase throughput, assays are typically miniaturized from 96-well to 384- or 1536-well formats. This requires optimization of reagent volumes and dispensing techniques using automated liquid handlers.[7]
Section 1.6: Assay Validation
Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure it is robust and reproducible.[18] Key statistical parameters are used to assess assay quality.[18][19][20][21]
Key Performance Metrics:
-
Z'-factor: A measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21]
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control.
-
Coefficient of Variation (%CV): A measure of the data variability. A %CV of less than 20% is generally acceptable.
Protocol: Assay Validation
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Run the assay according to the optimized protocol.
-
Calculate the Z'-factor, S/B ratio, and %CV for the plate.
-
Repeat the validation on multiple days to assess inter-day variability.
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | ≥ 0.5 |
| S/B Ratio | Meanpos / Meanneg | > 3 |
| %CV | (SD / Mean) * 100 | < 20% |
Part 2: High-Throughput Screening Campaign
With a validated assay in hand, the HTS campaign can commence. This phase involves the automated screening of a large compound library and the subsequent analysis of the generated data.
Section 2.1: Library Preparation and Management
A diverse library of cyclopentane carboxamide analogs is essential for a successful screening campaign. Proper management of the library, including storage, plating, and tracking, is crucial to ensure data integrity.
Section 2.2: Protocol: Primary HTS of a Cyclopentane Carboxamide Library
This protocol outlines a typical workflow for a primary screen in a 384-well format.
-
Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the assay plates.
-
Reagent Addition:
-
For Biochemical Assays: Add the enzyme/receptor, substrate/ligand, and detection reagents in the appropriate order.
-
For Cell-Based Assays: Add the cell suspension to the compound plates and incubate for the required duration. Then, add the detection reagents.
-
-
Incubation: Incubate the plates for the optimized time and at the appropriate temperature.
-
Signal Detection: Read the plates on a suitable plate reader.
-
Data Acquisition: The raw data is captured and stored in a laboratory information management system (LIMS).
Section 2.3: Data Analysis and Hit Identification
The large datasets generated from HTS require specialized software for analysis.[22]
Caption: Hit Validation Workflow.
Section 3.4: Preliminary Structure-Activity Relationship (SAR) Analysis
The dose-response data for a series of related cyclopentane carboxamide analogs can provide initial insights into the SAR, guiding the next steps in the drug discovery process.
Part 4: Troubleshooting
HTS campaigns can be prone to various issues. A systematic approach to troubleshooting is essential for maintaining data quality.
| Problem | Potential Cause(s) | Solution(s) |
| Low Z'-factor | - High data variability- Low signal-to-background ratio | - Optimize reagent concentrations- Check liquid handling performance- Ensure reagent stability |
| High %CV | - Inconsistent liquid handling- Cell plating non-uniformity- Edge effects | - Calibrate and maintain liquid handlers- Optimize cell seeding protocol- Use barrier plates or avoid outer wells |
| False Positives | - Compound autofluorescence/quenching- Compound aggregation- Non-specific enzyme inhibition | - Run a counter-screen without the target- Include detergent in the assay buffer- Test in an orthogonal assay |
| False Negatives | - Low compound potency- Compound insolubility | - Screen at a higher concentration- Check compound solubility in assay buffer |
Conclusion
High-throughput screening is a powerful engine for the discovery of novel bioactive cyclopentane carboxamide analogs. A successful HTS campaign is built upon a foundation of meticulous assay development, rigorous validation, and a systematic approach to hit confirmation. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and accelerate the identification of promising lead compounds for further drug development.
References
-
Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 20, 2026, from [Link]
-
McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved January 20, 2026, from [Link]
-
High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Development of a high-throughput fluorescent no-wash sodium influx assay. (2019, March 11). PubMed. Retrieved January 20, 2026, from [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved January 20, 2026, from [Link]
-
Orthogonal Assay Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. (2014, June 1). JoVE. Retrieved January 20, 2026, from [Link]
-
Dose-Response Modeling of High-Throughput Screening Data. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]
-
From gene to validated and qualified hits. (n.d.). Axxam SpA. Retrieved January 20, 2026, from [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved January 20, 2026, from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. Retrieved January 20, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 20, 2026, from [Link]
-
Thunor: visualization and analysis of high-throughput dose–response datasets. (n.d.). Nucleic Acids Research. Retrieved January 20, 2026, from [Link]
-
HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025, September 15). DCReport.org. Retrieved January 20, 2026, from [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics. Retrieved January 20, 2026, from [Link]
-
Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved January 20, 2026, from [Link]
-
Luciferase Assay protocol. (n.d.). Emory University. Retrieved January 20, 2026, from [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved January 20, 2026, from [Link]
-
Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Sodium Channel Screening & Profiling Services. (n.d.). SB Drug Discovery. Retrieved January 20, 2026, from [Link]
-
Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. (2025, February 1). PubMed. Retrieved January 20, 2026, from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved January 20, 2026, from [Link]
-
Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders. (2022, May 19). PMC. Retrieved January 20, 2026, from [Link]
-
High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). NIH. Retrieved January 20, 2026, from [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016, January 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
High throughput biology. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022, August 25). MDPI. Retrieved January 20, 2026, from [Link]
Sources
- 1. Cyclopentane carboxamide derivative 1 | Benchchem [benchchem.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. High throughput biology - Wikipedia [en.wikipedia.org]
- 9. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dcreport.org [dcreport.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. medium.com [medium.com]
Application Notes and Protocols for the Development of Immunoassays for Carboxamide Derivative Detection
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the development of sensitive and specific immunoassays for the detection of carboxamide derivatives. Carboxamides are a crucial class of compounds in pharmaceuticals and agrochemicals, making their precise quantification essential for research, quality control, and safety monitoring. These application notes delve into the critical steps of immunoassay development, from hapten design and synthesis to antibody production and the establishment of a robust competitive enzyme-linked immunosorbent assay (ELISA). The protocols provided are designed to be self-validating, with explanations of the scientific principles behind each experimental choice to ensure technical accuracy and reproducibility.
Introduction: The Significance of Carboxamide Derivative Detection
Carboxamide derivatives are a cornerstone of modern chemistry, with wide-ranging applications in drug discovery, crop protection, and material science. The ability to accurately quantify these small molecules in complex biological and environmental matrices is of paramount importance. Traditional analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity but are often costly, time-consuming, and require extensive sample preparation.[1] Immunoassays, particularly the ELISA, present a powerful alternative, offering high throughput, simplicity, and cost-effectiveness.[1][2]
The development of an immunoassay for a small molecule like a carboxamide derivative hinges on the production of antibodies that can specifically recognize and bind to it. Since small molecules are generally not immunogenic on their own, they must be covalently linked to a larger carrier protein to elicit an immune response.[3][4] This conjugate, known as an immunogen, stimulates the production of antibodies against the small molecule, now acting as a hapten. This guide will walk you through the entire workflow, from the rational design of the hapten to the validation of the final immunoassay.
The Foundation: Hapten Design and Synthesis
The design of the hapten is the most critical step in developing a specific immunoassay for a small molecule. The hapten must mimic the structure of the target carboxamide derivative while incorporating a linker or functional group for conjugation to a carrier protein.[3] The position and nature of this linker are crucial as they determine which parts of the molecule are exposed to the immune system, thereby influencing the specificity of the resulting antibodies.[3]
Protocol 2.1: Synthesis of a Carboxamide Hapten with a Carboxylic Acid Linker
This protocol describes a general strategy for introducing a carboxylic acid functional group to a carboxamide derivative, which can then be used for conjugation to a carrier protein.
Materials:
-
Carboxamide derivative of interest
-
6-Aminocaproic acid
-
2-Chloro-4,6-diamino-1,3,5-triazine (CAAT)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of the Carboxamide: In a round-bottom flask, dissolve the carboxamide derivative in anhydrous DMF. Add an equimolar amount of a suitable activating agent, such as CAAT, and stir at room temperature. The specific activating agent will depend on the reactive groups available on the carboxamide.
-
Introduction of the Linker: To the activated carboxamide solution, add a solution of 6-aminocaproic acid (dissolved in DMF with a catalytic amount of TEA) dropwise. The 6-aminocaproic acid will act as a spacer arm, providing a terminal carboxylic acid group.[5]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatographic Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure hapten.
-
Characterization: Confirm the structure of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Building the Immunogen: Hapten-Carrier Protein Conjugation
To generate an immune response, the synthesized hapten must be conjugated to a large carrier protein.[3][4] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[6][7][8] KLH is often preferred for immunization due to its high immunogenicity.[7] BSA and OVA are frequently used for preparing the coating antigen for the ELISA plate.[7][9] The choice of conjugation chemistry depends on the functional groups available on the hapten and the carrier protein.[6]
Protocol 3.1: EDC/NHS-Mediated Conjugation of a Carboxamide Hapten to a Carrier Protein
This protocol utilizes the carbodiimide reaction to couple the carboxylic acid group of the hapten to the primary amine groups (e.g., lysine residues) on the carrier protein.[6]
Materials:
-
Synthesized carboxamide hapten with a carboxylic acid linker
-
Carrier protein (e.g., KLH for immunogen, BSA or OVA for coating antigen)[10]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Standard laboratory equipment
Procedure:
-
Hapten Activation: Dissolve the carboxamide hapten in a minimal amount of DMF or DMSO. In a separate tube, dissolve EDC and NHS in cold PBS. Add the EDC/NHS solution to the hapten solution and incubate for 15-30 minutes at room temperature to form an active NHS ester.
-
Carrier Protein Preparation: Dissolve the carrier protein in PBS at a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add the activated hapten solution dropwise to the carrier protein solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: Remove unreacted hapten and byproducts by dialysis against PBS (with several buffer changes) or by using a desalting column.
-
Characterization of the Conjugate: Determine the hapten-to-carrier protein conjugation ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. A successful conjugation will show an increase in the molecular weight of the carrier protein.
Generating the Key Reagent: Antibody Production
The hapten-carrier protein conjugate (immunogen) is used to immunize animals to produce antibodies against the carboxamide derivative. Both polyclonal and monoclonal antibodies can be generated. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.[11][12] Polyclonal antibody production is generally faster and less expensive, making it a good choice for initial assay development.[11][13]
Protocol 4.1: Polyclonal Antibody Production in Rabbits
Materials:
-
Hapten-KLH immunogen
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
-
Two healthy adult rabbits
-
Animal handling and housing facilities (in accordance with institutional guidelines)
Procedure:
-
Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to serve as a negative control.
-
Immunization Schedule:
-
Primary Immunization (Day 0): Emulsify the immunogen (e.g., 500 µg) with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Immunizations (Days 14, 28, 42): Emulsify the immunogen (e.g., 250 µg) with an equal volume of FIA. Inject the emulsion subcutaneously at multiple sites.
-
-
Titer Monitoring: Starting from day 35, collect small blood samples every 7-10 days to monitor the antibody titer using an indirect ELISA (as described in the next section).
-
Final Bleed and Serum Preparation: Once a high antibody titer is achieved, perform a final bleed. Allow the blood to clot, and then centrifuge to separate the serum.
-
Antibody Purification (Optional but Recommended): Purify the IgG fraction from the antiserum using protein A or protein G affinity chromatography to reduce non-specific binding in the immunoassay.
The Workhorse Assay: Competitive ELISA Development
For the detection of small molecules like carboxamide derivatives, a competitive immunoassay format is typically used.[1][14][15] In a competitive ELISA, the free analyte in the sample competes with a labeled or immobilized antigen for binding to a limited amount of antibody.[14][16] The signal generated is inversely proportional to the concentration of the analyte in the sample.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 8. Carrier Protein Immunogens and Adjuvants | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Polyclonal and Monoclonal Antibodies: Production and Purification [antibodies.com]
- 12. abbviecontractmfg.com [abbviecontractmfg.com]
- 13. An Introduction to antibody production | Abcam [abcam.com]
- 14. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. drugtargetreview.com [drugtargetreview.com]
Application of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide in neuroscience
Application Notes & Protocols: Characterizing Carisbamate in Neuroscience Research
Introduction: An Overview of Carisbamate
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide, more commonly known as Carisbamate (also designated RWJ-333369 or YKP509), is a novel neuromodulatory compound under investigation for its significant anticonvulsant properties.[1] Structurally related to felbamate, Carisbamate has demonstrated a broad spectrum of activity in preclinical seizure models, positioning it as a valuable tool for researchers in epilepsy, neuronal excitability, and synaptic transmission.[2][3]
This guide provides an in-depth overview of Carisbamate's mechanism of action, a summary of its preclinical efficacy, and detailed protocols for its application in both in vitro and in vivo neuroscience research. It is intended for neuropharmacologists, epilepsy researchers, and drug development professionals seeking to leverage this compound in their experimental paradigms.
A Multi-Target Mechanism of Action
While the complete mechanistic profile of Carisbamate is still under investigation, a consensus is emerging from electrophysiological and neurochemical studies. Unlike traditional antiepileptic drugs (AEDs) that often target a single pathway, Carisbamate appears to exert its effects through a dual-pronged approach: attenuating intrinsic neuronal hyperexcitability and reducing excitatory synaptic transmission.
Key mechanistic pillars include:
-
Inhibition of Voltage-Gated Sodium Channels (VGSCs): Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of VGSCs (IC50 ≈ 68-89 µM), a mechanism it shares with many established AEDs.[4] This action preferentially targets neurons undergoing rapid, pathological firing, thereby reducing the ability to sustain repetitive action potentials—a hallmark of seizure activity.[4][5]
-
Modulation of Presynaptic Glutamate Release: In the dentate gyrus, Carisbamate has been shown to inhibit both AMPA and NMDA receptor-mediated excitatory postsynaptic currents. This effect is attributed to a presynaptic mechanism that reduces the action potential-dependent release of glutamate, the principal excitatory neurotransmitter, without directly affecting GABAergic inhibitory transmission.[6]
-
Suppression of Hyperpolarization-Activated Cation Currents (Ih): Recent evidence suggests Carisbamate can also suppress Ih currents, which are crucial in setting the resting membrane potential and contributing to neuronal rhythmicity.[7] This action may further contribute to the stabilization of neuronal membranes.
This multi-target engagement likely underlies Carisbamate's broad efficacy across different seizure models.[2][8]
Applications in Preclinical Neuroscience
Carisbamate's primary application is in the study of epilepsy and seizure pathophysiology. Its efficacy has been demonstrated in a wide array of preclinical models, validating its utility as a research tool.[3][9]
Epilepsy and Seizure Models
Carisbamate has shown potent efficacy in models representing different seizure types:
-
Generalized Tonic-Clonic Seizures: It is highly effective in the Maximal Electroshock (MES) seizure test, a gold-standard model for this seizure type. This test assesses a compound's ability to prevent seizure spread.[8]
-
Absence and Myoclonic Seizures: Carisbamate is active in chemoconvulsant models like the subcutaneous Pentylenetetrazol (scPTZ) test, which is predictive of efficacy against absence and myoclonic seizures.[8] It also suppresses spike-wave discharges in genetic models like the GAERS rat.[10]
-
Focal and Drug-Resistant Seizures: The compound has demonstrated activity in kindling models of temporal lobe epilepsy and has been investigated for its potential to treat drug-resistant focal epilepsy.[8][11]
Preclinical Efficacy Data Summary
The following table summarizes key efficacy data from preclinical rodent models. This data is critical for dose selection in exploratory in vivo studies.
| Preclinical Model | Species | Endpoint | Route | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse | Protection vs. Tonic Extension | Oral (p.o.) | 9.8 | [8] |
| Subcutaneous PTZ (scPTZ) | Mouse | Protection vs. Clonic Seizure | Oral (p.o.) | 13.3 | [8] |
| Audiogenic Seizure (Wistar AS) | Rat | Protection vs. Tonic Seizure | Intraperitoneal (i.p.) | < 20 | [10] |
| Spontaneous Recurrent Seizures | Rat (Kainate Model) | Seizure Inhibition | - | - | [8] |
| Spontaneous Epileptiform Discharges | Rat (Hippocampal Culture) | Blockade of Discharges | Bath Application | 0.058 (mM) | [5] |
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility.
Protocol 1: In Vitro Assessment of Sustained Repetitive Firing (SRF)
This protocol assesses Carisbamate's effect on a key cellular mechanism of seizure generation, directly testing its known activity on VGSCs.
Methodology:
-
Cell Preparation:
-
Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated coverslips for 10-14 days in vitro (DIV).
-
Rationale: This culture period allows for the development of mature synaptic connections and robust expression of ion channels necessary for sustained firing.
-
-
Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.
-
Internal Solution: (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.1 CaCl2, adjusted to pH 7.3 with KOH.
-
Carisbamate Stock: Prepare a 100 mM stock solution in DMSO. Serially dilute in ACSF to final concentrations (e.g., 10, 30, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Vehicle Control: ACSF containing the same final concentration of DMSO (e.g., 0.1%).
-
Positive Control: A known SRF inhibitor like Phenytoin (30 µM).
-
-
Electrophysiology:
-
Transfer a coverslip to a recording chamber continuously perfused with oxygenated ACSF (2-3 mL/min) at room temperature.
-
Using a borosilicate glass pipette (3-5 MΩ), establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Allow the cell to stabilize for 5 minutes. Record the resting membrane potential.
-
SRF Induction: Inject a series of depolarizing current steps (e.g., 500 ms duration, from 0 pA to +200 pA in 20 pA increments) to elicit action potential firing.
-
Baseline Recording: Record the number of action potentials generated at each current step under baseline ACSF perfusion.
-
Compound Application: Perfuse the chamber with the vehicle control for 5 minutes and repeat the SRF induction protocol. Following washout, perfuse with the desired concentration of Carisbamate for 5-10 minutes and repeat the protocol. A final washout and application of the positive control should be performed to validate the assay.
-
-
Data Analysis:
-
For each cell, count the number of action potentials generated at a suprathreshold current step that reliably elicits robust firing.
-
Calculate the percent inhibition of SRF for each condition relative to the baseline recording.
-
Compare the effects of Carisbamate to the vehicle control using appropriate statistical tests (e.g., paired t-test). A concentration-response curve can be generated to calculate an IC50 value.
-
Protocols 2 & 3: In Vivo Anticonvulsant Screening (MES & scPTZ Tests)
These two protocols are the cornerstones of preclinical anticonvulsant screening. They are often run in parallel to establish a compound's broad-spectrum profile.
Methodology:
-
Animals and Housing:
-
Use male CF-1 or C57BL/6 mice (20-25 g).
-
Acclimatize animals to the laboratory for at least 3 days with ad libitum access to food and water.
-
Rationale: Acclimatization reduces stress-induced variability. Using a single gender and a narrow weight range minimizes biological variance.
-
-
Drug Preparation and Administration:
-
Vehicle: A 0.5% solution of methylcellulose in sterile water is a common vehicle for oral (p.o.) administration.
-
Carisbamate: Suspend finely ground Carisbamate in the vehicle to achieve desired concentrations for dosing (e.g., 3, 10, 30, 100 mg/kg). Dose volume is typically 10 mL/kg.
-
Positive Controls: Phenytoin (for MES, ~30 mg/kg) or Ethosuximide (for scPTZ, ~150 mg/kg).
-
Administration: Administer all substances via oral gavage or intraperitoneal (i.p.) injection at a consistent volume.
-
-
Experimental Procedure (MES Test):
-
At the predetermined time to peak effect (TPE) after drug administration (typically 30-60 min for i.p., 60-120 min for p.o.), induce a seizure.
-
Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal electrodes.
-
Endpoint: Immediately observe the animal for the presence of a full tonic hindlimb extension (THE). The absence of THE is defined as protection.
-
-
Experimental Procedure (scPTZ Test):
-
At the TPE after drug administration, inject Pentylenetetrazol (PTZ) subcutaneously into a loose fold of skin on the back of the neck. The dose should be a convulsive dose for 97% of animals (CD97), typically 85 mg/kg for CF-1 mice.
-
Endpoint: Immediately place the animal in an observation chamber and observe for 30 minutes. The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
-
Data Analysis:
-
For each dose group, record the number of animals protected.
-
Calculate the percentage of protection for each group.
-
Use the dose-response data to calculate the median effective dose (ED50) and its 95% confidence intervals using probit analysis. This provides a quantitative measure of the compound's potency.
-
Conclusion
Carisbamate (this compound) is a versatile research tool with a compelling, multi-target mechanism of action. Its robust anticonvulsant profile in validated preclinical models makes it an excellent candidate for studies aimed at understanding the fundamental mechanisms of epilepsy and for the continued development of novel therapeutics. The protocols outlined in this guide provide a rigorous framework for researchers to reliably characterize its effects in both cellular and whole-animal systems.
References
-
Clinicaltrials.eu. Carisbamate – Application in Therapy and Current Clinical Research. Available at: [Link]
-
Taylor & Francis. Carisbamate – Knowledge and References. Available at: [Link]
-
Deshpande LS, Nagarkatti N, Ziobro JM, Sombati S, DeLorenzo RJ. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons. Epilepsy Res. 2008;79(2-3):158-165. Available at: [Link]
-
Novak GP, Kelley M, Zannikos P, Klein B. Carisbamate (RWJ-333369). Neurotherapeutics. 2007;4(1):106-109. Available at: [Link]
-
Slee A, Gorenz J, Sun H, et al. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms. Epilepsia. 2012;53(1):111-119. Available at: [Link]
-
François J, Boehrer A, Nehlig A. Effects of carisbamate (RWJ-333369) in two models of genetically determined generalized epilepsy, the GAERS and the audiogenic Wistar AS. Epilepsia. 2008;49(3):393-399. Available at: [Link]
-
Chen HH, Huang CW, Wu SN. Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents. Front Cell Neurosci. 2023;17:1189679. Available at: [Link]
-
Deshpande LS, Sombati S, DeLorenzo RJ. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons. Epilepsy Res. 2008;79(2-3):158-165. (Note: This reference is repeated as it contains data for multiple points). Available at: [Link]
-
Wikipedia. Carisbamate. Available at: [Link]
-
Wu SN, Chen HH, Huang CW. Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents. Frontiers in Cellular Neuroscience. 2023;17. Available at: [Link]
-
Liu Y, Faught E, Moore R, et al. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons. J Pharmacol Exp Ther. 2009;329(1):160-168. Available at: [Link]
-
ClinicalTrials.gov. Investigate Efficacy and Safety of Carisbamate as Adjunctive Treatment for Seizures Associated With LGS in Children and Adults. Available at: [Link]
-
Lu C, Zheng J, Cao Y, Bresnahan R, Martin-McGill KJ. Carisbamate add-on therapy for drug-resistant focal epilepsy. Cochrane Database Syst Rev. 2021;12(12):CD012121. Available at: [Link]
-
Clinicaltrials.eu. Study on Carisbamate for Treating Seizures in Children and Adults with Lennox-Gastaut Syndrome. Available at: [Link]
-
SK life science Inc. SK life science Initiates Phase 3 Clinical Trial of Carisbamate for Lennox-Gastaut Syndrome. PR Newswire. January 6, 2022. Available at: [Link]
-
Vashi V, Laramy JK, Vossler DG, et al. Carisbamate treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study. American Epilepsy Society. 2022. Available at: [Link]
-
SK life science Inc. SK life science Initiates Phase 3 Clinical Trial of Carisbamate for Lennox-Gastaut Syndrome. SK. January 6, 2022. Available at: [Link]
-
Lu C, Zheng J, Cao Y, Bresnahan R, Martin-McGill KJ. Carisbamate add-on therapy for drug-resistant focal epilepsy. PubMed. 2021. Available at: [Link]
-
Fernandes A, Leite JP, Carlotti CG Jr, et al. The anticonvulsant actions of carisbamate associate with alterations in astrocyte glutamine metabolism in the lithium-pilocarpine epilepsy model. J Neurochem. 2015;133(5):727-736. Available at: [Link]
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Carisbamate (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
- 7. Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of carisbamate (RWJ-333369) in two models of genetically determined generalized epilepsy, the GAERS and the audiogenic Wistar AS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carisbamate add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting the synthesis of N-substituted cyclopentane carboxamides
An N-substituted cyclopentane carboxamide core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds, including neuraminidase inhibitors.[1][2] The synthesis of these molecules, while conceptually straightforward—typically involving the coupling of a cyclopentanecarboxylic acid and an amine—is often fraught with practical challenges that can hinder progress in a research and development setting.
This technical support guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting common issues encountered during the synthesis of N-substituted cyclopentane carboxamides. It is organized in a question-and-answer format to directly address specific experimental problems with in-depth, field-proven insights.
Frequently Asked Questions & Troubleshooting Guides
Q1: My amide coupling reaction is showing low to no product formation. What are the primary factors I should investigate?
Low conversion is one of the most common issues in amide bond formation. The root cause often lies in one of three areas: the activation of the carboxylic acid, the nucleophilicity of the amine, or the reaction conditions.
A1: Troubleshooting Strategy for Low Conversion
A systematic approach is crucial to identifying the problem. Here is a workflow to diagnose and resolve low-yield issues:
Caption: Troubleshooting workflow for low reaction yields.
-
Pillar 1: Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[3][4] Coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group.[3][5]
-
Verification: Use LC-MS or TLC to check for the consumption of the starting carboxylic acid and the formation of an activated intermediate, if stable enough to be observed. If no activation is occurring, consider the choice of your coupling reagent. For sterically hindered cyclopentanecarboxylic acids, a more reactive coupling reagent may be necessary.
-
Solution: Switch to a more robust coupling reagent. If you are using a carbodiimide like DCC or EDC alone, the addition of an additive like 1-hydroxybenzotriazole (HOBt) can improve efficiency. For particularly difficult couplings, phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) are often more effective.[6][7]
-
-
Pillar 2: Amine Nucleophilicity and Availability:
-
Electronic Effects & Steric Hindrance: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles.[8]
-
Amine Salt Formation: If you are using an amine hydrochloride or other salt, you must add a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) to liberate the free amine.[9] A common mistake is using an insufficient amount of base. Typically, at least one equivalent of base is needed for the amine salt, with some protocols suggesting a slight excess.
-
pH Control: The reaction pH is critical. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the starting materials or coupling reagents may decompose.[9]
-
-
Pillar 3: Reaction Conditions:
-
Solvent: The choice of solvent is important for solubility and reactivity. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used. DMF is often a good choice for solubilizing reactants and can facilitate reactions involving polar intermediates.
-
Temperature: While many amide couplings proceed at room temperature, sluggish reactions can be accelerated by gentle heating (e.g., 40-50 °C).[10] However, be aware that higher temperatures can also increase the rate of side reactions, such as racemization.
-
Concentration: Ensure the reaction is not too dilute, as this can slow down the bimolecular coupling step.
-
Q2: I'm observing significant side products in my reaction. How can I identify and mitigate them?
Side product formation is a common challenge that complicates purification and reduces yields. The nature of the side product depends heavily on the coupling reagent and substrates used.
A2: Common Side Products and Mitigation Strategies
The general mechanism for most modern coupling reactions involves the formation of an active ester, which is then attacked by the amine. Side reactions can occur at various stages of this process.
Caption: Decision tree for selecting an appropriate amide coupling reagent.
-
For Standard, Unhindered Substrates: Carbodiimides like EDC (water-soluble byproduct) or DCC (insoluble byproduct) combined with HOBt are excellent, cost-effective first choices. They are reliable for many simple cyclopentanecarboxylic acids and primary or secondary amines. [5][6]* For Sterically Hindered or Electron-Deficient Substrates: When either the carboxylic acid or the amine is bulky or electronically deactivated, more powerful reagents are needed. [8]Uronium/aminium salts like HATU or HBTU are highly effective and generally provide faster reaction times and higher yields in these challenging cases. [6][11]Phosphonium reagents like PyBOP are also a very good choice, with the advantage of not forming guanidinium byproducts. * For Chiral Substrates (Racemization-Sensitive): To minimize racemization, avoid using carbodiimides alone. The addition of HOBt helps, but HOAt is superior in suppressing epimerization. HATU and PyAOP are particularly well-regarded for their ability to facilitate coupling with minimal loss of stereochemical integrity. Running the reaction at 0°C is also recommended.
-
For Difficult Cases Failing Other Methods: If even the most potent coupling reagents fail, converting the cyclopentanecarboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂) can be effective. [10]This method is very powerful but can be harsh and may not be compatible with sensitive functional groups on the substrates. [7]
Experimental Protocols
General Protocol for N-Substituted Cyclopentane Carboxamide Synthesis using HATU
This protocol provides a robust starting point for a challenging coupling reaction.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclopentanecarboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF, 0.1-0.5 M).
-
Activation: Add HATU (1.1 eq.) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture. If the amine is supplied as a salt, ensure enough base was added to neutralize it and provide the necessary excess.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-24 hours). Gentle heating (40 °C) can be applied if the reaction is sluggish. [9]6. Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base and unreacted amine, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt/HOAt byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted cyclopentane carboxamide. [1]
References
- US6762316B1 - Preparation of substituted cyclopentane and cyclopentene compounds and certain intermediates - Google P
- Coupling Reagents - Aapptec Peptides. (URL: )
- Amide coupling reaction in medicinal chemistry.
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606–631. (URL: )
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Tips and tricks for difficult amide bond form
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues - Benchchem. (URL: )
- Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide deriv
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: )
- Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. (URL: )
- The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. (URL: )
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchG
Sources
- 1. US6762316B1 - Preparation of substituted cyclopentane and cyclopentene compounds and certain intermediates - Google Patents [patents.google.com]
- 2. Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Optimization of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this molecule. We provide in-depth, field-tested solutions and explain the scientific principles behind our recommendations.
Overview of the Target Molecule
This compound is a structurally complex molecule featuring a quaternary carbon center, a primary amine, and an amide linkage to a dimethoxy-substituted aromatic ring. These features contribute to its potential as a scaffold in drug discovery but also introduce specific challenges in its synthesis, particularly concerning purity. The presence of multiple polar functional groups requires a carefully designed purification strategy to remove starting materials, coupling agent byproducts, and other impurities effectively.
Part 1: Troubleshooting Guide for Synthesis
This section addresses common issues encountered during the synthesis, which is typically achieved via the coupling of 1-aminocyclopentane-1-carboxylic acid and 3,4-dimethoxyaniline.
Q1: My reaction shows low or no conversion to the desired amide. What are the likely causes and solutions?
Possible Causes & Diagnostic Steps:
-
Ineffective Amide Coupling: The direct formation of an amide bond from a carboxylic acid and an amine is often slow and requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[1][2] If you are relying on thermal condensation alone, yields will likely be low.
-
Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate or deactivate the coupling agents, halting the reaction.
-
Incorrect Stoichiometry or Base: An inappropriate ratio of reagents or an unsuitable base can impede the reaction. The amine nucleophile can be protonated and rendered unreactive if the reaction environment is too acidic.
-
Degraded Reagents: The amine starting material (3,4-dimethoxyaniline) can oxidize and darken over time. Coupling agents can lose activity if not stored under anhydrous conditions.
Solutions & Optimization Strategies:
-
Select an Appropriate Coupling Reagent: Use a well-established coupling agent. A comparison is provided in the table below. Boron-based reagents like B(OCH₂CF₃)₃ have also been shown to be highly effective for direct amidation, often simplifying workup.[3][4]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If necessary, reagents like molecular sieves can be added to the reaction mixture, although this should be done with caution as they can also adsorb starting materials.
-
Optimize the Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and ensure the amine nucleophile remains deprotonated and reactive.
-
Verify Reagent Quality: Check the appearance of your 3,4-dimethoxyaniline. If it is dark brown or black, it may need to be purified (e.g., by recrystallization or chromatography) before use. Use freshly opened or properly stored coupling agents.
Table 1: Comparison of Common Amide Coupling Agents
| Coupling Agent | Common Byproduct | Advantages | Disadvantages |
| EDC/HOBt | Water-soluble urea | Byproduct is easily removed with aqueous workup. | Can be sensitive to moisture. |
| HATU/HOAt | Water-soluble urea | High reactivity, fast reaction times, low racemization. | More expensive. |
| B(OCH₂CF₃)₃ | Borate esters | Operationally simple, can be used open to air.[3] | Requires specific solid-phase workup for best results.[4] |
Q2: The crude product is a dark, intractable oil instead of a solid. How can I resolve this?
Possible Causes & Diagnostic Steps:
-
High Impurity Load: The presence of significant amounts of unreacted starting materials, solvent, or byproducts can depress the melting point and prevent crystallization. Oiling out during recrystallization is a common sign of this.[5]
-
Residual Solvent: Trapped solvent from the workup (e.g., DCM, Ethyl Acetate) can prevent solidification.
-
Oxidative Degradation: Aromatic amines are prone to oxidation, which can produce colored, often oily, impurities.
Solutions & Optimization Strategies:
-
Initial Purification via Acid-Base Extraction: Before attempting crystallization, perform an aqueous workup.
-
Dissolve the crude oil in a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash with a mild acid (e.g., 1M HCl or 10% citric acid solution) to remove unreacted 3,4-dimethoxyaniline and any basic coupling agent byproducts.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted 1-aminocyclopentane-1-carboxylic acid and acidic byproducts.
-
Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Trituration: After concentration, try adding a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) to the oil.[6] Stir or sonicate the mixture. This can often induce precipitation of the desired product, leaving impurities dissolved in the solvent.
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common synthesis problems.
Caption: A workflow for troubleshooting common synthesis issues.
Part 2: FAQs on Purification Strategies
Even after a successful reaction, achieving high purity requires a methodical approach. This section provides answers to frequently asked questions about purification.
Q1: What is the most effective method for purifying the final product?
For crystalline solids like this target molecule, recrystallization is the most cost-effective and scalable method for achieving high purity (>98%).[7][8] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[5]
Q2: How do I select the best solvent system for recrystallization?
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Given the target molecule's polarity (due to the amide and amine groups), a polar solvent system is appropriate.
Systematic Approach to Solvent Screening:
-
Single Solvents: Test small amounts of the crude product in solvents like ethanol, isopropanol, and acetonitrile. These are often good choices for amides.[8] Water is unlikely to be a good single solvent for this molecule but can be used as an anti-solvent.[6]
-
Mixed Solvents: A two-solvent system is often superior.[10] A common and effective choice for moderately polar compounds is an Ethanol/Water or Isopropanol/Water system.
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Slowly add the hot "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[11]
-
Q3: My compound still shows impurities after recrystallization. When should I use column chromatography?
Column chromatography is necessary when impurities have very similar solubility profiles to the product, making recrystallization ineffective.[7] It is also the method of choice for removing non-crystalline (oily) impurities.
Key Considerations for Chromatography:
-
Stationary Phase: Standard silica gel is the default choice.
-
Mobile Phase (Eluent): The polarity of the eluent is critical. For this polar, basic compound, a common starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate).
-
Preventing Peak Tailing: The primary amine in your molecule is basic and can interact strongly with acidic silanol groups on the silica surface, causing the product to "streak" or "tail" down the column, leading to poor separation and low recovery.[12]
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) is sufficient to neutralize the active sites on the silica gel and ensure a sharp, symmetrical peak.
-
Q4: How do I validate the final purity of my compound?
A self-validating protocol relies on multiple analytical techniques to confirm purity and identity.
-
¹H NMR Spectroscopy: Should show clean signals corresponding to the product structure with no significant peaks from starting materials or solvents. Integration should match the expected proton counts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a highly sensitive measure of purity (e.g., >99% by UV area under the curve) and confirms the molecular weight of the product.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification path based on initial analysis of the crude product.
Caption: A decision tree for selecting a purification strategy.
Part 3: Detailed Experimental Protocols
Protocol 1: General Synthesis via EDC/HOBt Coupling
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-aminocyclopentane-1-carboxylic acid (1.0 eq), 3,4-dimethoxyaniline (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
In-process Check: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting materials.
-
Upon completion, proceed with the aqueous workup as described in the troubleshooting section (Q2).
Protocol 2: Optimized Recrystallization (Ethanol/Water)
-
Place the crude, solid product in an Erlenmeyer flask with a stir bar.
-
Heat a beaker of ethanol and a beaker of deionized water on a hot plate.
-
Add the minimum volume of hot ethanol to the flask to fully dissolve the solid.
-
While stirring vigorously, add hot water dropwise until a persistent cloudiness appears.
-
Add 1-2 more drops of hot ethanol to re-clarify the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[5]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold 50:50 ethanol/water solution.[9]
-
Dry the crystals under a high vacuum to a constant weight.
References
- Vertex AI Search. (n.d.). Recrystallization-1.pdf.
- BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Wired Chemist. (n.d.). Recrystallization.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Unknown. (n.d.). Experiment 2: Recrystallization.
- ResearchGate. (2020). What is the best technique for amide purification?
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
- Organic Chemistry: How to... (2022). Approach to Synthesis Problems.
- Rojas Lab. (2025). Struggling with Synthesis? This ONE Hack Changes Everything! YouTube.
- Reddit. (2018). How do you not get overwhelmed during a multi step synthesis problem ? Orgo 1.
- ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Journal of Chemical and Pharmaceutical Research. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
- MDPI. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars.
- BenchChem. (n.d.). 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride.
- Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
- National Institutes of Health. (n.d.). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jocpr.com [jocpr.com]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recrystallization [wiredchemist.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. athabascau.ca [athabascau.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Improving Carboxamide Coupling Reaction Yields
Welcome to our comprehensive technical support center dedicated to the fine art and science of carboxamide coupling. This guide is meticulously crafted for researchers, medicinal chemists, and process development scientists who encounter the nuances of amide bond formation. The amide bond is a cornerstone of modern drug discovery and materials science, yet its synthesis can be fraught with challenges leading to diminished yields and impure products.[]
This resource is designed to be your first point of reference for troubleshooting and optimization. We will delve into the mechanistic underpinnings of common coupling strategies, provide actionable, field-tested advice to overcome prevalent hurdles, and equip you with the knowledge to elevate your synthetic outcomes. Our approach is rooted in a deep understanding of chemical causality, ensuring that every recommendation is not just a procedural step, but a scientifically validated strategy.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common initial queries and provides rapid, actionable solutions.
Q1: My amide coupling reaction is showing low to no yield. What are the most likely culprits?
Several factors can lead to poor yields. The most common are:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough for your substrate, or it may have degraded due to improper storage.[2]
-
Deactivated Amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic. An appropriate base is crucial to prevent this.[2]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[2]
-
Hydrolysis of Activated Intermediates: Trace amounts of water in your reaction can hydrolyze the activated carboxylic acid species, reverting it to the starting material. Always use anhydrous solvents.[2][3]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can drastically affect the reaction rate and final yield.[2]
Q2: I'm observing significant epimerization in my chiral amino acid coupling. How can I suppress this?
Racemization is a common side reaction, especially with urethane-protected amino acids. To minimize it:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) which are known to suppress racemization.[2]
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of epimerization.[2]
-
Choose the Right Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Aminium/uronium salt-based reagents like HATU are often preferred for sensitive substrates.[4]
Q3: How do I choose the most suitable coupling reagent for my specific reaction?
The choice depends on several factors including the steric hindrance of your substrates, their electronic properties, and their sensitivity to racemization.
-
For routine couplings: Carbodiimides like EDC, often used with additives like NHS or HOBt, are a cost-effective choice.[5]
-
For challenging or sterically hindered couplings: More potent uronium or phosphonium salts like HATU, HBTU, or PyBOP are generally more effective.[5][6]
-
To minimize side reactions: Consider reagents like T3P (Propylphosphonic Anhydride) which often lead to cleaner reactions and easier workup.[5]
Q4: What is the best solvent for my amide coupling reaction?
Polar aprotic solvents are generally the best choice.
-
Commonly Used: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are widely used due to their excellent solvating properties.[7][8]
-
Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being explored as more environmentally friendly options.[7][9]
-
For Solid-Phase Peptide Synthesis (SPPS): N-Methyl-2-pyrrolidone (NMP) is often favored for its ability to solvate growing peptide chains and prevent aggregation.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, their root causes, and detailed solutions.
Guide 1: Overcoming Low Yields
A low yield is a multifaceted problem. The following workflow will help you systematically diagnose and resolve the issue.
Caption: A step-by-step decision tree for troubleshooting low-yield amide coupling reactions.
-
Reagent Integrity: Coupling reagents are often moisture-sensitive. Hydrolysis renders them inactive. Similarly, using sub-stoichiometric amounts of the coupling agent will result in incomplete activation of the carboxylic acid.[2]
-
Activation Dynamics: For sluggish reactions, pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can significantly improve yields. This ensures the activated species is formed in high concentration before the nucleophile is introduced.[2]
-
The Role of the Base: The pKa of the amine and the carboxylic acid determines the extent of salt formation. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the forming acid (e.g., HCl from EDC.HCl) and to keep the amine in its free, nucleophilic state. Typically, 2-3 equivalents of base are recommended.[2][11]
Guide 2: Minimizing Side Reactions
Side reactions not only consume starting materials but also complicate purification.
| Side Reaction | Cause | Mitigation Strategy |
| Racemization/Epimerization | Formation of an oxazolone intermediate from the activated amino acid, which can tautomerize. | Use additives like HOBt or HOAt; lower reaction temperature; use urethane-based protecting groups.[2][11] |
| N-Acylurea Formation | The O-acylisourea intermediate (from carbodiimide activation) rearranges to a stable, unreactive N-acylurea. | Add NHS or Sulfo-NHS to trap the O-acylisourea as a more stable active ester.[3][12] |
| Guanidinium Byproduct | The amine nucleophile attacks the coupling reagent (e.g., HBTU) instead of the activated carboxylic acid. | Ensure proper order of addition: activate the acid first before adding the amine. |
| Anhydride Formation | Two molecules of the activated carboxylic acid react to form an anhydride. | This can sometimes be productive, but if it's a dead-end, adjusting stoichiometry and reaction time can help. |
The classic example is the use of N-hydroxysuccinimide (NHS) with EDC.
Caption: The role of NHS in stabilizing the EDC-activated intermediate to improve yields and reduce side products.
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is unstable and can hydrolyze or rearrange into an unreactive N-acylurea.[3] By adding NHS, the O-acylisourea is rapidly converted into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with the amine to form the desired amide bond.[12]
Part 3: Experimental Protocols & Data
This section provides standardized protocols and comparative data to guide your experimental design.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for a wide range of substrates, including those that are sterically hindered.
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[2][11]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M citric acid), a weak base (e.g., saturated NaHCO₃), and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash chromatography or crystallization.[14]
Protocol 2: Two-Step Procedure for EDC/NHS Coupling in Aqueous Media
This protocol is often used in bioconjugation chemistry.
-
Dissolve the carboxyl-containing molecule in a suitable buffer (e.g., MES buffer) at a pH of 4.5-6.0. This acidic pH is optimal for the activation step.[12][15]
-
Add EDC (1-10 equivalents) and Sulfo-NHS (2-5 equivalents) to the solution.[16]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[16][17]
-
Raise the pH of the reaction mixture to 7.2-8.5 by adding a non-amine-containing buffer (e.g., phosphate buffer). This deprotonates the primary amine, enhancing its nucleophilicity.[15]
-
Immediately add the amine-containing molecule.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4 °C.[16][17]
-
(Optional) Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining NHS-esters.[16]
-
Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography.
Data Summary: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Strengths | Weaknesses | Typical Additive |
| EDC (or DIC/DCC) | Carbodiimide | Cost-effective, widely used. | Prone to N-acylurea formation and racemization.[4] | HOBt, NHS[3][12] |
| HATU (or HBTU) | Uronium/Aminium Salt | High efficiency, fast reaction times, good for hindered substrates.[4][18] | More expensive, can form guanidinium byproduct. | DIPEA (Base) |
| PyBOP | Phosphonium Salt | High efficiency, low racemization.[4] | Can be less reactive than uronium salts for very difficult couplings. | DIPEA (Base) |
| T3P | Phosphonic Anhydride | Clean reaction profile, byproducts are water-soluble, easy workup.[5] | Can be less effective for certain substrate classes.[7] | Pyridine or DIPEA |
| CDI | Imidazolium | Mild conditions, gaseous byproducts (CO₂).[19] | Generally less reactive than other reagents. | None |
References
-
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
-
An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Benchchem.
-
Amide Bond Activation of Biological Molecules. National Institutes of Health (NIH).
-
Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate.
-
Nonclassical Routes for Amide Bond Formation. ACS Publications.
-
Optimizing Peptide Coupling: Key Techniques. [No specific source name, generic title].
-
Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents. [No specific source name, generic title].
-
Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide. Benchchem.
-
EDC Instructions. Thermo Fisher Scientific.
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health (NIH).
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry.
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
-
pH Optimization of Amidation via Carbodiimides. ACS Publications.
-
Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
-
Edc Sulfo Nhs Protocol. Scribd.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry.
-
Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. National Institutes of Health (NIH).
-
Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. CovaChem.
-
Amide coupling reaction in medicinal chemistry. HepatoChem.
-
Planning a Peptide Synthesis. AAPPTec.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [No specific source name, generic title].
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
-
Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube.
-
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [No specific source name, generic title].
-
In Situ Carboxyl Activation Using a Silatropic Switch: A New Approach to Amide and Peptide Constructions. Organic Chemistry Portal.
-
Amide Synthesis. Fisher Scientific.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts.
-
How should I purify a complex, polar, amide reaction mixture?. Biotage.
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.
-
Amide Workup. [No specific source name, generic title].
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ResearchGate.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (NIH).
-
Chemistry of Amides. Chemistry LibreTexts.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
-
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
-
Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
-
A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.
-
amide coupling help. Reddit.
-
Tips and tricks for difficult amide bond formation?. Reddit.
-
Amides: Reactions Forming and Reactions of. YouTube.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. hepatochem.com [hepatochem.com]
- 5. jpt.com [jpt.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. covachem.com [covachem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
Stability testing of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide under different pH conditions
Technical Support Center: Stability Profiling of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Introduction: Welcome to the technical support guide for the stability testing of this compound (IUPAC Name[1]). This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with evaluating the chemical stability of this molecule under varying pH conditions. Understanding the degradation profile is a critical step in drug development, essential for establishing shelf-life, ensuring the validity of analytical methods, and meeting regulatory requirements as outlined by the International Council for Harmonisation (ICH).[2][3] This guide provides field-tested insights, detailed protocols, and troubleshooting advice to navigate the complexities of forced degradation studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of this compound.
Q1: What is the primary degradation pathway for this compound under aqueous pH stress? A: The core structure contains a secondary amide linkage, which is the most probable site of hydrolytic cleavage.[4] Amide hydrolysis is a well-documented degradation pathway that can be catalyzed by both acidic and basic conditions, leading to the cleavage of the C-N bond.[5][6]
Q2: What are the expected primary degradation products from hydrolysis? A: Upon hydrolysis of the amide bond, the molecule is expected to break down into two primary components:
-
1-aminocyclopentane-1-carboxylic acid
-
3,4-dimethoxyaniline It is crucial that the analytical method be able to resolve the parent compound from these two potential degradants.
Q3: Why is a forced degradation study necessary for this compound? A: Forced degradation, or stress testing, is a regulatory requirement under ICH guideline Q1A(R2).[2][7] Its primary objectives are:
-
To Elucidate Degradation Pathways: Identifying the likely degradation products helps in understanding the intrinsic stability of the molecule.[8]
-
To Develop Stability-Indicating Methods: The study is essential to prove that your analytical method (e.g., HPLC) can accurately measure the parent drug in the presence of its degradation products.[3]
-
To Inform Formulation and Packaging Development: Understanding how the molecule degrades under stress helps in designing a stable drug product.
Q4: What is the recommended target level of degradation in these studies? A: The goal is not to completely destroy the drug. A target degradation of 5-20% is generally considered optimal.[2][9] This range is sufficient to generate and detect degradation products without making the resulting sample overly complex or unrepresentative.[7]
Q5: How should I prepare and store solutions of this compound to ensure stability before my experiment begins? A: For maximum stability, solutions should be prepared fresh in a suitable solvent. If short-term storage is unavoidable, we recommend storing the solution at refrigerated temperatures (2-8 °C), protected from light, and buffered at a neutral pH (around 7.0). The primary amine and the aromatic ether groups are generally stable, but the amide bond is the key liability.
Section 2: Troubleshooting Guide: Experimental & Analytical Issues
This section provides solutions to specific problems you may encounter during your stability studies.
Experimental & Sample Preparation Issues
Q: My compound is degrading much faster than the target 5-20% in acidic or basic conditions, even at early time points. What's wrong? A: This suggests the stress conditions are too harsh.
-
Causality: The rate of amide hydrolysis is highly dependent on temperature and the concentration of H+ or OH- ions.[10]
-
Solution:
-
Reduce Temperature: If the study is being run at elevated temperatures (e.g., 60°C), try performing it at room temperature first.[9]
-
Lower Acid/Base Concentration: Instead of 1.0 M HCl or NaOH, start with 0.1 M or even 0.01 M solutions.
-
Check Compound Concentration: Ensure your starting concentration is appropriate. A recommended starting point is often around 1 mg/mL.[9]
-
Q: My compound has poor solubility in the aqueous buffers, leading to inconsistent results. A: Solubility is a common challenge.
-
Causality: The molecule has both polar (amine, amide) and non-polar (cyclopentane, phenyl) regions. Its protonation state, and thus solubility, will change significantly with pH.
-
Solution:
-
Use a Co-solvent: Introduce a small percentage (e.g., 5-10%) of an organic solvent like acetonitrile or methanol into your buffer. Crucial Caveat: You must run a control sample of the compound in the co-solvent/buffer mixture without acid or base to ensure the co-solvent itself does not cause degradation.
-
Prepare a Concentrated Stock: Dissolve the compound in 100% organic solvent (e.g., acetonitrile) first, then dilute it into the aqueous buffer to the final working concentration. This often prevents the compound from crashing out of solution.
-
Analytical (HPLC) Issues
Q: I am unable to chromatographically separate the parent peak from the degradation product peaks. A: This indicates your HPLC method is not "stability-indicating."
-
Causality: The polarity difference between the parent drug and its degradants may not be sufficient for separation under the current conditions. The degradant 1-aminocyclopentane-1-carboxylic acid is highly polar, while 3,4-dimethoxyaniline is more basic and hydrophobic.
-
Solution:
-
Modify the Mobile Phase Gradient: If using a gradient, make it shallower to increase resolution between closely eluting peaks.
-
Adjust Mobile Phase pH: The retention of both the parent and degradants will be sensitive to pH. Adjusting the aqueous mobile phase pH (e.g., with 0.1% formic acid or an ammonium acetate buffer) can significantly alter selectivity.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. They offer different selectivities.
-
Consider a Different Column: If a standard C18 column fails, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer alternative selectivity for aromatic and polar compounds. For very polar compounds, HILIC may be an option.[11]
-
Q: The peak for the 3,4-dimethoxyaniline degradation product shows significant tailing. A: Peak tailing for basic compounds is a classic issue in reversed-phase HPLC.
-
Causality: The basic amine group on the degradant can interact ionically with residual, acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction causes the peak to tail.
-
Solution:
-
Use a Low-Ionic-Strength Buffer: Add a buffer like 10-20 mM ammonium formate or ammonium acetate to the mobile phase. The buffer cations will compete with the protonated amine for interaction with the silanols, improving peak shape.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase, but this is less common with modern mass spectrometry.
-
Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped column designed to minimize silanol interactions.
-
Q: My retention times are drifting from one injection to the next. A: Retention time instability points to a lack of system equilibrium or changing conditions.[12]
-
Causality: This can be due to insufficient column equilibration time, temperature fluctuations, or changes in the mobile phase composition (e.g., evaporation of the organic component).
-
Solution:
-
Ensure Full Equilibration: Before starting your sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Use a Column Thermostat: Temperature changes can significantly affect retention. A column oven is essential for reproducible chromatography.
-
Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep the bottles capped to prevent evaporation.[13]
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your investigation. Always prioritize safety by wearing appropriate personal protective equipment (PPE).
Protocol 1: Forced Hydrolysis Stability Study
Objective: To determine the degradation rate and profile of this compound under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Class A volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 10.0 mg/mL stock solution.
-
Prepare Study Samples: For each condition below, prepare the sample in a labeled volumetric flask.
-
Acid Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL flask. Dilute to volume with 0.1 M HCl. (Final concentration: 1.0 mg/mL).
-
Base Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL flask. Dilute to volume with 0.1 M NaOH. (Final concentration: 1.0 mg/mL).
-
Neutral Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL flask. Dilute to volume with PBS pH 7.4. (Final concentration: 1.0 mg/mL).
-
Control Sample: Add 1.0 mL of the stock solution to a 10 mL flask. Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Incubation: Place all flasks in a temperature-controlled bath at 40°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquot to stop the degradation reaction.
-
For the acid sample , add an equimolar amount of NaOH (e.g., add 100 µL of 0.1 M NaOH to 100 µL of the 0.1 M HCl sample).
-
For the base sample , add an equimolar amount of HCl (e.g., add 100 µL of 0.1 M HCl to 100 µL of the 0.1 M NaOH sample).
-
Dilute all quenched samples and the neutral/control samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Baseline Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for an HPLC method capable of resolving the parent compound from its primary degradants.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A robust, general-purpose column for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to sharpen peaks of acidic compounds and control ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point to elute compounds of varying polarity.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controls retention time reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detection (UV) | 254 nm or Diode Array Detector | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis. |
Section 4: Data Interpretation & Visualization
Expected Data Summary
The results from the forced hydrolysis study can be summarized in a table to clearly show the stability profile.
Table 1: Example Stability Data for this compound at 40°C
| Time (Hours) | % Parent Remaining (0.1 M HCl) | % Parent Remaining (pH 7.4) | % Parent Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 96.5 | 99.8 | 94.2 |
| 4 | 92.1 | 99.7 | 88.5 |
| 8 | 85.0 | 99.5 | 76.1 |
| 24 | 65.3 | 98.9 | 45.8 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Diagrams are essential for visualizing complex workflows and chemical transformations.
Caption: Experimental workflow for the pH stability study.
Caption: Predicted hydrolytic degradation pathways.
References
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Adler, S. A., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Advances. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Kamberi, M., & Bynum, K. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
Greeley, B. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]
-
Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
El-Gindy, A., et al. (2015). Stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate. [Link]
-
ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?[Link]
-
International Journal of Pharmaceutical Sciences. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. youtube.com [youtube.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. uregina.ca [uregina.ca]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Novel Carboxamide Compounds
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with novel carboxamide compounds during in vitro experiments. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and accuracy of your experimental data.
I. Troubleshooting Guide: Common In Vitro Solubility Issues
This section addresses specific problems you may encounter in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My carboxamide compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
Answer:
This common phenomenon, often called "crashing out," occurs because your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous buffer of your assay.[1] The abrupt change in solvent environment upon dilution causes the compound to rapidly come out of solution.
Underlying Cause: The high concentration of DMSO in the stock solution effectively solubilizes the hydrophobic carboxamide. When this is introduced into a predominantly aqueous environment, the DMSO disperses, and the water molecules cannot maintain the solubility of the lipophilic compound, leading to precipitation.[2]
Troubleshooting Strategies:
-
Optimize the Final DMSO Concentration: For many cell-based assays, it is crucial to keep the final DMSO concentration at a low, non-toxic level, typically below 0.5%.[3] However, some assay systems may tolerate concentrations up to 1%. It's essential to determine the highest permissible DMSO concentration that does not interfere with your assay's performance while maintaining compound solubility.[3]
-
Employ a Stepwise Dilution Protocol: Instead of a single, large-volume dilution, a serial dilution approach can be more effective. This involves gradually introducing the aqueous buffer to the DMSO stock, which can prevent the sudden shock to the compound's solubility.[1]
-
Enhance Mixing During Dilution: When adding the DMSO stock to the aqueous buffer, do so dropwise while vigorously vortexing or stirring the buffer.[3][4] This rapid dispersion can help to create a transiently supersaturated but stable solution.
-
Consider the Assay Temperature: Solubility can be temperature-dependent.[5] Mild warming of the assay buffer before adding the compound stock might improve solubility, but ensure the temperature is compatible with your biological system.[6]
Q2: I've optimized my dilution protocol, but my carboxamide compound still shows low solubility in the final assay medium. What other formulation strategies can I explore?
Answer:
When simple dilution optimization is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of your carboxamide compound. The choice of strategy will depend on the physicochemical properties of your compound and the constraints of your in vitro assay.
Formulation Strategies:
-
pH Adjustment: For ionizable carboxamide compounds, modifying the pH of the assay buffer can significantly impact solubility.[3] Carboxamides can have acidic or basic properties, and adjusting the pH to ionize the molecule generally increases its aqueous solubility.[7][8] It is critical to ensure the final pH is within a range that is compatible with your assay and does not alter the compound's activity.[9][10]
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar molecules.[11][12] Commonly used co-solvents in in vitro assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][13] The concentration of the co-solvent should be carefully optimized to avoid any detrimental effects on the assay.[11]
-
Incorporation of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[14][15] Non-ionic surfactants like Tween 80 and Poloxamer 188 are often used in biological assays.[16][17] The choice and concentration of the surfactant must be compatible with the assay system.[18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule, thereby increasing its aqueous solubility.[][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[19][23]
-
Amorphous Solid Dispersions (ASDs): For preclinical studies, formulating the carboxamide as an amorphous solid dispersion can be a powerful strategy. In an ASD, the drug is dispersed in a polymer matrix in an amorphous state.[24][25] This high-energy state bypasses the crystal lattice energy required for dissolution, leading to enhanced solubility and dissolution rates.[26][27][28] This is more of a pre-formulation strategy before preparing stock solutions.
Below is a diagram illustrating the decision-making process for selecting a suitable solubilization strategy.
Caption: Decision tree for selecting a solubilization strategy.
Q3: How do I perform a reliable in vitro solubility assessment for my novel carboxamide compound?
Answer:
A systematic, tiered approach to solubility assessment is recommended to conserve valuable compound and resources. This typically involves progressing from high-throughput kinetic solubility assays in early discovery to more resource-intensive equilibrium solubility assays for lead candidates.[5][29]
Key Experimental Protocols:
Protocol 1: High-Throughput Kinetic Solubility Assay
This assay is useful for rapid screening of a large number of compounds and provides an estimate of solubility under non-equilibrium conditions, which is often relevant for in vitro bioassays.[5][30]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of your carboxamide compound in 100% DMSO (e.g., 10-20 mM).[1][31]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[1]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer, which detects light scattering from undissolved particles.[5][32] Alternatively, absorbance can be measured at a wavelength where the compound does not absorb (e.g., >500 nm).[32]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Protocol 2: Equilibrium (Thermodynamic) Solubility Assay
This assay determines the true solubility of the most stable crystalline form of the compound and is crucial for pre-formulation and lead optimization studies.[29][33]
Methodology:
-
Add Excess Compound: Add an excess amount of solid, crystalline carboxamide compound to a vial containing the aqueous buffer of interest.[1]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[33]
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration.[1]
-
Quantification: Carefully remove an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the carboxamide compound in the supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration represents the thermodynamic solubility.[1]
Below is a visual representation of the tiered solubility assessment workflow.
Caption: Tiered solubility assessment workflow.
II. Frequently Asked Questions (FAQs)
Q1: What is a good target solubility for a drug discovery compound?
A general goal for the aqueous solubility of a drug discovery compound is greater than 60 µg/mL.[29][30] However, the required solubility can vary depending on the intended therapeutic dose and the potency of the compound.
Q2: Can the presence of serum in my cell culture medium affect the solubility of my compound?
Yes, components in serum, such as albumin, can bind to hydrophobic compounds and increase their apparent solubility. Therefore, it is advisable to assess solubility in the specific cell culture medium you will be using for your experiments.
Q3: My compound seems to be degrading in the assay buffer. Could this be related to the solubilization method?
Certain solubilization strategies can affect compound stability. For example, adjusting the pH to extreme acidic or basic conditions can lead to hydrolysis of labile functional groups.[7] It is important to assess the chemical stability of your compound under the final assay conditions.
Q4: Are there any online tools that can predict the solubility of my carboxamide compound?
Several in silico tools and models can predict aqueous solubility based on the chemical structure of a compound. While these predictions can be useful for initial screening, they should always be confirmed by experimental measurements.
Q5: How can I prepare a stock solution of a poorly soluble compound?
To prepare a stock solution, weigh out an appropriate mass of the pure solid compound and dissolve it in a suitable organic solvent, such as DMSO, to a known volume.[31][34] Ensure the compound is fully dissolved before making further dilutions.
III. Summary of Solubilization Techniques
The following table provides a comparative summary of the common solubilization techniques discussed.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the compound, enhancing its interaction with water.[7][8] | Simple and cost-effective. | Only applicable to ionizable compounds; potential for compound degradation at extreme pH.[7] |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.[11][12] | Effective for a wide range of compounds. | Can have toxic effects on cells at higher concentrations; may alter protein conformation.[11] |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[14][15] | Can significantly increase solubility; some surfactants have low toxicity. | May interfere with some biological assays; potential for compound precipitation if diluted below the CMC.[16] |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic portion of the compound.[19][20] | Low toxicity; can improve compound stability.[19] | Can be expensive; may not be effective for all compound structures. |
| Amorphous Solid Dispersions (ASDs) | The compound is in a high-energy amorphous state, which requires less energy to dissolve.[24][25][26] | Can achieve significant supersaturation, leading to enhanced bioavailability.[27] | More complex to prepare; potential for recrystallization over time, leading to loss of solubility enhancement.[24][25] |
IV. References
-
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Amorphous Solid Dispersions: Advances in Drug Solubility. (2022, November 25). Cellets. Retrieved January 20, 2026, from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved January 20, 2026, from [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis. Retrieved January 20, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
In Vitro Solubility Assays in Drug Discovery. (n.d.). Ingenta Connect. Retrieved January 20, 2026, from [Link]
-
Improving Solubility with Amorphous Solid Dispersions. (2020, November 3). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository. Retrieved January 20, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). IntechOpen. Retrieved January 20, 2026, from [Link]
-
In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
In Vitro Solubility Assays in Drug Discovery | Request PDF. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. (n.d.). RJPT. Retrieved January 20, 2026, from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. (2025, April 21). Drug Development & Delivery. Retrieved January 20, 2026, from [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved January 20, 2026, from [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved January 20, 2026, from [Link]
-
Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2025, July 4). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Selecting Surfactants for Formulation Development. (2025, April 8). Pharma.Tips. Retrieved January 20, 2026, from [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay?. (2013, January 3). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
A recent overview of surfactant–drug interactions and their importance. (2023, June 12). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). E-NF. Retrieved January 20, 2026, from [Link]
-
Examples of surfactants used in pharmaceutical formulations. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014, October 23). ResearchGate. Retrieved January 20, 2026, from [Link]
-
How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved January 20, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017, May 23). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Formulation of poorly soluble compounds. (n.d.). EMA. Retrieved January 20, 2026, from [Link]
-
Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube. Retrieved January 20, 2026, from [Link]
-
Can we predict compound precipitation in DMSO stocks?. (2014, September 28). Sussex Drug Discovery Centre. Retrieved January 20, 2026, from [Link]
-
DMSO concentration in cell culture? Precipitating while PBS is added?. (2021, February 12). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). Asian Journal of Dental and Health Sciences. Retrieved January 20, 2026, from [Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2007, December 10). PubMed. Retrieved January 20, 2026, from [Link]
-
16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Selecting Surfactants for Formulation Development – Pharma.Tips [pharma.tips]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. cellets.com [cellets.com]
- 25. crystallizationsystems.com [crystallizationsystems.com]
- 26. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmtech.com [pharmtech.com]
- 28. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 30. researchgate.net [researchgate.net]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. researchgate.net [researchgate.net]
- 33. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Purification Techniques for Amino-Carboxamide Isomers
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address the nuanced challenges of purifying amino-carboxamide isomers. This resource is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to enhance the resolution, purity, and yield of your target isomers.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the purification of amino-carboxamide isomers.
Q1: What is the primary challenge in separating amino-carboxamide isomers?
A1: The primary challenge lies in the subtle structural differences between isomers. Regioisomers often have very similar polarities and boiling points, while enantiomers (chiral isomers) possess identical physicochemical properties in an achiral environment, making them particularly difficult to separate using standard chromatographic techniques.[1] Their separation necessitates high-resolution methods that can exploit minor differences in their spatial arrangement or interaction with a chiral environment.
Q2: I'm seeing poor resolution between my isomers. What should be my first troubleshooting step?
A2: Before making significant changes to your method, it's crucial to perform a system health check. For HPLC or SFC systems, ensure there are no leaks, the mobile phase is correctly prepared and degassed, and the pump is delivering a stable flow. Once system integrity is confirmed, the most impactful change to improve resolution is often altering the separation selectivity by screening different stationary phases (columns).[1]
Q3: When should I choose Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for isomer purification?
A3: SFC is often advantageous for purifying chiral compounds and isomers due to several factors. It typically offers faster separations and shorter equilibration times because of the low viscosity and high diffusivity of supercritical CO2.[2] SFC can also lead to a significant reduction in organic solvent consumption, making it a "greener" and more cost-effective alternative, especially for preparative scale work.[3][4] The removal of the supercritical CO2 from collected fractions is also much faster than evaporating traditional HPLC solvents.[5]
Q4: Can racemization occur during the purification process, and how can I prevent it?
A4: Yes, racemization, particularly of α-amino acids, can occur under certain conditions. The activation of the carboxylic acid group during peptide synthesis is a common step where racemization can be initiated.[6][7] During purification, exposure to harsh pH conditions (strong acids or bases) or elevated temperatures can promote racemization. To prevent this, use buffered mobile phases to maintain a neutral or near-neutral pH, avoid high temperatures, and minimize the time the sample is in solution before and during purification.[8][9]
Q5: Is crystallization a viable method for separating amino-carboxamide isomers?
A5: Crystallization can be a highly effective and scalable method for isomer separation, provided the isomers exhibit different crystallization behaviors.[10] Techniques like preferential crystallization, where a supersaturated solution is seeded with a crystal of the desired isomer, can be used. This method can be more cost-effective than chromatography for large-scale purification but often requires significant upfront method development to find the right solvent and temperature conditions.[11]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific, complex issues encountered during the purification of amino-carboxamide isomers.
Issue 1: Poor Enantiomeric Resolution in Chiral HPLC/SFC
Poor resolution of enantiomers is a common hurdle. The following guide will help you systematically optimize your separation.
Q: My chiral separation shows co-eluting or poorly resolved enantiomeric peaks. How can I improve the resolution (Rs)?
A: Improving chiral resolution requires a multi-faceted approach focusing on the stationary phase, mobile phase, and operating parameters.
Step 1: Re-evaluate Your Chiral Stationary Phase (CSP)
The interaction between your analyte and the CSP is the foundation of chiral recognition.
-
Initial Screening: If you haven't already, screen your compound on a set of complementary CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a robust starting point due to their broad applicability for amide compounds.[12][13]
-
Consider Different CSP Types: If polysaccharide columns are not providing adequate separation, consider other types like Pirkle-type (for π-π interactions), macrocyclic glycopeptide (e.g., teicoplanin), or crown-ether phases, especially for primary amino groups.[14][15][16]
Step 2: Optimize the Mobile Phase Composition
The mobile phase modulates the interactions between the analyte and the CSP.
-
Alcohol Modifier: In normal-phase or SFC, the choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol, methanol) are critical. A systematic approach is to screen different alcohols and vary their percentage. Lowering the modifier concentration generally increases retention and can improve resolution, but may also lead to broader peaks.[12][17]
-
Additives for Ionizable Groups: Amino-carboxamides often contain acidic or basic sites.
-
For Basic Analytes: Add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase. This minimizes undesirable interactions with residual silanols on the stationary phase, leading to improved peak shape and resolution.[18]
-
For Acidic Analytes: Use an acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to suppress ionization and improve peak symmetry.[18]
-
-
"Memory Effect" of Additives: Be aware that additives can strongly adsorb to the stationary phase, creating a "memory effect" that influences subsequent runs even after the additive is removed from the mobile phase.[19] Thorough column flushing is necessary when changing additive strategies.
Step 3: Adjust Chromatographic Parameters
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. However, this may also increase analysis time and backpressure.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times. This is often a final optimization step.
Experimental Protocol: Systematic Screening of Mobile Phase Modifiers and Additives
-
Select a promising CSP based on initial screening or literature precedence.
-
Prepare stock solutions of your racemic amino-carboxamide in a suitable solvent.
-
Prepare a set of mobile phases:
-
Baseline: n-Hexane/Isopropanol (90:10 v/v) for normal phase, or CO2/Methanol (85:15 v/v) for SFC.
-
Modifier Variations: Prepare mobile phases with different alcohols (e.g., ethanol) at various concentrations (e.g., 5%, 15%, 20%).
-
Additive Variations: To the most promising alcohol/co-solvent mixture, add 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes.
-
-
Equilibrate the column for at least 20-30 column volumes with each new mobile phase before injecting the sample.
-
Inject the sample and record the chromatogram.
-
Evaluate the results based on resolution (Rs), retention factor (k'), and peak shape.
-
Summarize the findings in a table to identify the optimal conditions.
Issue 2: Co-elution of Regioisomers
Regioisomers present a different challenge than enantiomers, as their separation relies on exploiting subtle differences in polarity and shape.
Q: I am unable to separate two regioisomers of my amino-carboxamide. What strategies can I employ?
A: Separating regioisomers often requires enhancing the selectivity of the chromatographic system through careful selection of stationary and mobile phases.
Strategy 1: Stationary Phase Selection
-
Orthogonal Selectivity: If you are using a standard C18 column (reversed-phase), switch to a stationary phase with a different separation mechanism. Phenyl-hexyl phases can offer π-π interactions, while embedded polar group (e.g., amide or carbamate) phases can provide alternative hydrogen bonding and dipole-dipole interactions.[20][21]
-
Shape Selectivity: For isomers with different shapes, consider stationary phases with rigid structures, such as those based on certain polymeric backbones or phases with specific bonded ligands that can sterically interact differently with the regioisomers.
Strategy 2: Mobile Phase Optimization
-
Solvent Type: In reversed-phase HPLC, changing the organic modifier from acetonitrile to methanol (or vice versa) can alter selectivity. Acetonitrile is a stronger dipole, while methanol is a better hydrogen bond donor and acceptor.
-
HILIC Mode: If the isomers are polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase. This technique uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high concentration of organic solvent in the mobile phase.[22][23]
Strategy 3: Supercritical Fluid Chromatography (SFC)
SFC is an excellent tool for separating isomers due to its unique properties. The low viscosity of the mobile phase enhances efficiency, and the ability to finely tune solvent strength via pressure and co-solvent gradients provides a powerful optimization tool.[2][20]
Issue 3: Sample Degradation or On-Column Racemization
Q: I suspect my compound is degrading or racemizing on the column, leading to extra peaks and inaccurate purity assessment. How can I confirm and prevent this?
A: Confirming on-column degradation involves systematic testing, and prevention focuses on using milder conditions.
Confirmation Steps:
-
Vary Injection Temperature: If using a heated injector or column, perform injections at a lower temperature to see if the impurity peaks decrease.
-
Vary Residence Time: Inject the same sample amount at different flow rates. If degradation is occurring on the column, a slower flow rate (longer residence time) may result in larger impurity peaks.
-
Inject a Purified Fraction: Collect the main peak and re-inject it under the same conditions. The reappearance of the impurity/other enantiomer peak is a strong indicator of on-column conversion.
Prevention Strategies:
-
pH Control: Use buffered mobile phases to avoid extremes of pH, which can catalyze hydrolysis of the carboxamide or racemization of a chiral center. A pH range of 3-7 is generally safe for silica-based columns.[14]
-
Deactivate the Stationary Phase: Active silanol groups on the silica surface can sometimes catalyze degradation. Use end-capped columns or mobile phase additives (like a small amount of a competing base) to block these sites.
-
Reduce Temperature: Operate the column at ambient or sub-ambient temperatures if the compound is thermally labile.
-
Protecting Groups: In some cases, labile functional groups may need to be protected prior to purification and deprotected afterward, although this adds extra steps to the overall process.[6]
Data Presentation and Visualization
Tables for Quick Reference
Table 1: Comparison of Primary Purification Techniques for Amino-Carboxamide Isomers
| Feature | Preparative HPLC | Supercritical Fluid Chromatography (SFC) | Crystallization |
| Principle | Partitioning between liquid mobile and solid stationary phases.[24] | Partitioning between supercritical fluid mobile and solid stationary phases.[2] | Selective precipitation of one isomer from a supersaturated solution.[11] |
| Best Suited For | Broad range of polarities, well-established methods. | Chiral separations, thermally labile compounds, structural isomers.[3][5] | Large-scale purification when a significant difference in solubility exists.[25] |
| Primary Advantage | Versatile and widely applicable.[10] | Fast, reduced organic solvent use, easy fraction workup.[4] | Highly cost-effective at scale, high purity achievable. |
| Primary Disadvantage | High solvent consumption and cost, slow fraction evaporation.[10] | Higher initial instrument cost, less effective for very polar compounds. | Requires extensive method development, not always feasible. |
| Typical Solvents | Acetonitrile, Methanol, Water, Hexane, Ethanol. | Supercritical CO2, Methanol, Ethanol, Isopropanol. | Wide variety, depends on solute solubility. |
Table 2: Troubleshooting Guide for Chiral Separations
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No Separation | 1. Incorrect CSP selection.2. Inappropriate mobile phase. | 1. Screen on different CSPs (polysaccharide, Pirkle-type).2. Change alcohol modifier (e.g., IPA to EtOH); try reversed-phase or polar organic mode. |
| Poor Resolution (Rs < 1.5) | 1. Mobile phase composition is not optimal.2. High temperature.3. High flow rate. | 1. Systematically vary the percentage of the alcohol modifier.2. Lower the column temperature in 5°C increments.3. Reduce the flow rate. |
| Peak Tailing/Poor Shape | 1. Secondary interactions with silica.2. Analyte ionization. | 1. Add a mobile phase additive (0.1% DEA for bases, 0.1% TFA for acids).[18]2. Ensure the column is not overloaded. |
| Drifting Retention Times | 1. Inadequate column equilibration.2. Column "memory effect" from additives.3. System leak. | 1. Flush with new mobile phase for at least 20-30 column volumes.2. Dedicate columns to specific additive types or perform rigorous cleaning protocols.3. Check fittings and pump seals. |
Diagrams and Workflows
Workflow for Chiral Method Development
This diagram outlines a systematic approach to developing a robust chiral separation method for amino-carboxamide isomers.
A decision workflow for chiral method development.
Logical Relationship: Factors Affecting Resolution
This diagram illustrates the key experimental factors that can be adjusted to improve chromatographic resolution.
Key factors influencing chromatographic resolution.
References
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
Colón, L. A., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Ventura, M. J., et al. (2012). Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation. Journal of Chromatography A, 1233, 85-90. Retrieved from [Link]
-
Rabel, F., & Krummen, M. (2014). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC North America. Retrieved from [Link]
-
Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. Retrieved from [Link]
-
ResearchGate. (2020). What is the principle of crystallization to separate close boiling isomers and the potential to be commercially feasible at scale?. Retrieved from [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14. Retrieved from [Link]
-
Liu, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5174. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(3), 674. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 209-217. Retrieved from [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Ray, A., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. Retrieved from [Link]
- Stepanski, M., & Ebbers, G. (2011). Process for crystallizing and separating different diisocyanate isomers. Google Patents.
-
University of Washington. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Wang, Y., et al. (2013). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1284, 97-104. Retrieved from [Link]
-
Kiregaard, T., & Armstrong, D. W. (2012). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]
-
Koplík, R., et al. (2021). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 26(11), 3349. Retrieved from [Link]
-
Sung, J. Y., et al. (2016). Preparation of a New Chiral Stationary Phase Based on Macrocyclic Amide Chiral Selector for the Liquid Chromatographic Chiral Separations. Bulletin of the Korean Chemical Society, 37(8), 1256-1261. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. Retrieved from [Link]
-
Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
-
Teledyne ISCO. (2022). Preparative Supercritical Fluid Chromatography Made Easy. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
Amaris, C., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Chromatography A, 1406, 240-247. Retrieved from [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 209-217. Retrieved from [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]
-
Thunberg, L., & Allenmark, S. (2004). Resolution studies on two regioisomeric chiral stationary phases: effects from reversed orientation of an amide group. Journal of Chromatography A, 1026(1-2), 65-76. Retrieved from [Link]
- Kim, J. H., et al. (2016). Process for the racemization of α-amino acids. Google Patents.
-
Martínez-Ortiz, D., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 3. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. youtube.com [youtube.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of an amide-based stationary phase for supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 25. researchgate.net [researchgate.net]
Addressing challenges in the scale-up synthesis of carboxamide derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Carboxamide Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling chemical synthesis from the laboratory bench to pilot and production scales. Amide bond formation is one of the most frequently performed reactions in the pharmaceutical and chemical industries; however, what works for a milligram-scale synthesis often presents significant challenges at the kilogram scale.[1]
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter. Our focus is on the causality behind experimental choices, ensuring that every protocol and recommendation is grounded in robust scientific principles.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
Scaling a reaction is not merely a proportional increase in reagents; it introduces new variables related to heat transfer, mass transport, and reaction kinetics that can dramatically affect yield and purity.[2][3] This section addresses the most common problems observed during the scale-up of carboxamide synthesis.
Issue 1: Significant Drop in Reaction Yield
Q1: My amide coupling reaction yielded 95% at the 1-gram scale, but only 60% at the 100-gram scale. What are the likely causes?
A significant drop in yield upon scale-up is a frequent and multifaceted problem. The primary culprits are often related to physical processes that are negligible at the bench but dominant in larger reactors.[2]
-
Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature throughout the reaction mass.[3] Localized overheating in exothermic amide coupling reactions can lead to the degradation of starting materials, reagents, or the final product. This is particularly problematic with highly reactive coupling agents.
-
Poor Mixing and Mass Transfer: What is easily homogenized with a small magnetic stir bar becomes a complex fluid dynamics problem in a large vessel.[2] Inadequate mixing can lead to localized concentration gradients. For instance, a slow-to-dissolve amine may not be readily available to react with the activated carboxylic acid, allowing the activated intermediate to hydrolyze or undergo side reactions.[4]
-
Reagent Addition Rate: The rate of addition for coupling reagents or bases, which is often rapid on a small scale, becomes critical during scale-up. A rapid addition of a coupling agent can create a significant exotherm that is difficult to control, while a slow addition can increase the risk of the activated intermediate degrading over time.
-
Extended Reaction Times: Everything takes longer at a larger scale, from heating and cooling to the reaction itself.[5] If the activated carboxylic acid intermediate has limited stability, these longer times can lead to its decomposition before it can react with the amine, thus lowering the yield.
Workflow for Troubleshooting Low Yield
Below is a systematic approach to diagnosing the root cause of decreased yield during scale-up.
Caption: Decision tree for diagnosing low yield in scale-up synthesis.
Issue 2: Increased Formation of Impurities
Q2: On my 10-gram pilot run, I'm observing a new impurity at 5% and an increase in the N-acylurea byproduct to 10%. Why are these impurities more significant now?
The impurity profile often worsens during scale-up because minor side reactions become more pronounced.[2]
-
N-Acylurea Formation: This is a classic side reaction when using carbodiimide reagents like DCC or EDC.[6] The highly reactive O-acylisourea intermediate can rearrange to the stable N-acylurea byproduct instead of reacting with the amine. This is exacerbated by poor mixing or low amine nucleophilicity. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used to trap the O-acylisourea and form a more stable active ester, reducing the formation of N-acylurea.[4]
-
Epimerization: For chiral carboxylic acids, especially amino acids, racemization or epimerization is a critical concern.[7] The risk increases with stronger bases, higher temperatures, and longer reaction times, all of which are more likely during scale-up. Using milder bases and additives known to suppress racemization is crucial.[4]
-
Impurity Amplification: A side reaction that produces a 0.5% impurity on a small scale can become a major issue on a large scale, complicating purification and potentially impacting the final product's safety profile.[2] These can arise from thermal degradation, reactions with impurities in starting materials, or reactions with the solvent.
Part 2: Frequently Asked Questions (FAQs) for Scale-Up
This section covers strategic decisions and best practices for designing a scalable and robust carboxamide synthesis process.
Q3: How do I choose the right coupling reagent for a large-scale synthesis?
While reagents like HATU are highly effective in the lab, their high cost, poor atom economy, and large amounts of waste make them less suitable for industrial production.[8] The choice for scale-up must balance reactivity with cost, safety, and environmental impact.[9][10]
-
Cost-Effective Options: Activating the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a common, low-cost industrial method.[8][11] Propylphosphonic anhydride (T3P®) and carbonyldiimidazole (CDI) are also preferred for their efficiency and the benign nature of their byproducts.[8]
-
Safety Considerations: The use of HOBt and its derivatives has fallen out of favor for large-scale work due to their potential explosion hazards.[8] Reagents must be evaluated for thermal stability and toxicity. For example, oxalyl chloride reactions produce carbon monoxide, requiring appropriate engineering controls.[12]
-
Green Chemistry: There is a significant push towards catalytic methods for amide bond formation, such as those using boric acid derivatives, which are highly efficient and produce only water as a byproduct.[8] Enzymatic methods are also emerging as a sustainable alternative.[13][14]
Table 1: Comparison of Common Amide Coupling Reagents for Scale-Up
| Reagent Class | Examples | Pros for Scale-Up | Cons for Scale-Up |
| Acid Chlorides | SOCl₂, (COCl)₂ | Very low cost, high reactivity, high atom economy.[8][12] | Generates corrosive HCl/toxic CO gas; harsh conditions may not be suitable for complex molecules.[11][12] |
| Carbodiimides | EDC, DIC | Moderate cost, water-soluble byproducts (EDC), well-understood reactivity.[6][11] | Can cause epimerization; N-acylurea byproduct formation requires additives; DCC produces insoluble DCU byproduct.[7][15] |
| Phosphonium Salts | PyBOP | High reactivity, lower epimerization risk than carbodiimides.[7] | High cost, poor atom economy, generates phosphine oxide waste. |
| Uronium/Aminium | HATU, HBTU | Very high reactivity, fast reactions, low epimerization.[6][7] | Very high cost, poor atom economy, potential explosive hazard of benzotriazole-based byproducts.[8] |
| Anhydrides | T3P® | High reactivity, byproducts are water-soluble and easily removed, good safety profile.[8] | Moderate cost, requires a base. |
| Catalytic | Boric Acid | Excellent atom economy (water is the only byproduct), environmentally friendly.[8] | May require azeotropic water removal; can be less effective for challenging substrates.[8] |
Workflow for Coupling Reagent Selection
This diagram outlines a logical process for selecting an appropriate coupling reagent for a manufacturing campaign.
Caption: A decision-making workflow for selecting a scale-up coupling reagent.
Q4: What are the best practices for purifying carboxamides at a large scale?
While laboratory-scale purification often relies on silica gel chromatography, this method is costly, solvent-intensive, and generally impractical for multi-kilogram production.[3] The focus at scale shifts to more physically robust methods.
-
Crystallization: This is the preferred method for purifying solid carboxamides at scale. It is highly effective at removing impurities with different solubility profiles and can yield a product with very high purity. Developing a robust crystallization process involves screening various solvents and solvent/anti-solvent systems.
-
Liquid-Liquid Extraction: A well-designed aqueous workup can be a powerful purification step. By carefully selecting the pH and organic solvent, many impurities (e.g., unreacted carboxylic acid, water-soluble byproducts from reagents like T3P® or EDC) can be efficiently removed.
-
Distillation: For volatile, low-molecular-weight carboxamides, distillation can be a viable and scalable purification technique.
-
Preparative HPLC: For very high-value products like pharmaceuticals, preparative HPLC is sometimes used as a final polishing step, though it is expensive and has low throughput.[16]
Part 3: Experimental Protocols
Protocol 1: Scalable Amide Coupling Using EDC and OxymaPure
This protocol describes a general method for synthesizing a carboxamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, and OxymaPure as a non-explosive alternative to HOBt.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
OxymaPure (1.2 equiv)
-
Base (e.g., DIPEA, NMM, 2.5 equiv)
-
Anhydrous Solvent (e.g., DCM, EtOAc, MeCN)
Procedure:
-
Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with the carboxylic acid and the selected anhydrous solvent (approx. 5-10 mL per gram of carboxylic acid).
-
Dissolution: Stir the mixture under a nitrogen atmosphere until all the carboxylic acid has dissolved. Cool the solution to 0-5 °C using the reactor jacket.
-
Activation: Add the amine, base, and OxymaPure to the reactor. Stir for 5-10 minutes. In a separate container, dissolve the EDC·HCl in a small amount of the reaction solvent.
-
EDC Addition: Add the EDC·HCl solution to the reaction mixture dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and quench by adding water or a dilute acid (e.g., 1 M HCl) to protonate the excess base and hydrolyze any remaining activated species.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes the urea byproduct, excess base, and OxymaPure.[4]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxamide, which can then be purified by crystallization.
Protocol 2: Developing a Crystallization Protocol for Purification
This protocol provides a systematic approach to finding a suitable solvent system for purifying your crude carboxamide product.
Procedure:
-
Solubility Screening:
-
Place a small amount (approx. 20-50 mg) of the crude product into several different test tubes.
-
To each tube, add a different solvent (start with common solvents like ethanol, isopropanol, ethyl acetate, toluene, heptane, acetonitrile, and water) dropwise at room temperature until the solid dissolves.
-
A good single-solvent crystallization system is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (near the solvent's boiling point).
-
-
Single-Solvent Method:
-
If a suitable single solvent is found, dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals form, cool the flask further in an ice bath to maximize recovery.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Solvent/Anti-Solvent Method:
-
If no single solvent is ideal, find a "solvent" in which your product is very soluble and an "anti-solvent" in which it is poorly soluble, and the two solvents must be miscible.
-
Dissolve the crude product in a minimal amount of the "solvent" at room temperature.
-
Slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "solvent" to redissolve the solid and clarify the solution.
-
Allow the solution to stand undisturbed. Crystals should form as the system slowly equilibrates.
-
Collect the crystals by filtration, wash with a mixture of the solvent/anti-solvent, and dry.
-
References
-
Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1609. [Link]
-
ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
UCL Discovery. (2020). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
SciSpace. (2022). (Open Access) Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. [Link]
-
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3359–3381. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. [Link]
-
National Institutes of Health. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(11), 4545. [Link]
-
eScholarship.org. (n.d.). Expanding the toolbox of green chemistry in Method Development and Application to Pharmaceuticals. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
MDPI. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 29(10), 2291. [Link]
-
Squarespace. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. [Link]
-
Journal of Pharmaceutical Research and Innovation. (n.d.). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. [Link]
-
SciSpace. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
PubMed. (2010). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 18(1), 159–170. [Link]
-
Reddit. (2024). Looking for tips on scaling up organic syntheses. [Link]
-
Reddit. (2019). Why are some reactions difficult to scale up? [Link]
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. [Link]
-
American Chemical Society. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21626–21635. [Link]
-
American Chemical Society. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. [Link]
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 10(11), 1269. [Link]
-
ResearchGate. (n.d.). Improvement of mass and heat transfer efficiency in a scale-up microfluidic mixer designed by CFD simulation. [Link]
-
National Institutes of Health. (n.d.). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. [Link]
-
National Institutes of Health. (2025). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
-
National Institutes of Health. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(2), e06331. [Link]
-
BioPharm International. (2017). Managing Residual Impurities During Downstream Processing. [Link]
-
ResearchGate. (2026). Synthesis, antioxidant and cytotoxicity studies of some novel carboxamide derivatives of 2-quinolones. [Link]
-
PubMed. (2007). Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. Journal of Pharmaceutical Sciences, 96(10), 2804–2821. [Link]
-
PubMed. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. International Journal of Peptides, 2012, 323907. [Link]
-
ResearchGate. (n.d.). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. [Link]
-
Cytiva. (n.d.). Optimization and scale-up of siRNA synthesis. [Link]
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. scribd.com [scribd.com]
- 13. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 14. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side-Product Formation in Carboxamide Synthesis
Welcome to the technical support center for carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and minimizing common side-products encountered during amide bond formation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I see a lot of unreacted starting material. What's the likely cause?
Low or no product yield is a common issue, often stemming from inefficient activation of the carboxylic acid or deactivation of the amine nucleophile.[1]
-
Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is kinetically slow due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2] To overcome this, the carboxylic acid's carbonyl group must be rendered more electrophilic by a coupling reagent. If the reagent is old, hydrated, or used in insufficient stoichiometry, activation will be incomplete.[1]
-
Amine Deactivation: The amine's nucleophilicity is neutralized if it is protonated.[1] This can happen if the reaction conditions are too acidic or if the initial acid-base reaction with the carboxylic acid is not effectively mediated by the chosen reagents and base.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the nucleophile to the activated carbonyl center, drastically slowing the reaction rate.[1] For highly hindered substrates, specialized protocols may be necessary.[3][4]
Q2: I'm working with a chiral amino acid, and I'm concerned about racemization. How does this happen and how can I prevent it?
Racemization, or the loss of stereochemical integrity at an α-carbon, is a critical issue, particularly in peptide synthesis. The primary mechanism involves the formation of a planar oxazolone intermediate.[5][6]
Mechanism of Racemization: Under activation conditions, the carbonyl oxygen of an N-protected amino acid can cyclize onto the activated carboxyl group. This forms a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be abstracted by a base. Tautomerization leads to a planar, aromatic oxazole, which has lost its stereochemical information. Subsequent attack by the amine nucleophile on this achiral intermediate will produce a racemic mixture of the desired amide.[6]
Prevention Strategies:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial.[7][8] They act as "traps" for the activated carboxylic acid (e.g., the O-acylisourea from DCC), converting it into an active ester (e.g., HOBt-ester). This active ester is more stable and less prone to oxazolone formation than the initial activated species. The amine then reacts with this intermediate.[9][10]
-
Choice of Coupling Reagent: Uronium/aminium (HATU, HBTU) and phosphonium (PyBOP) salt-based reagents are generally considered to have a lower risk of racemization compared to carbodiimides used without additives.[5][11]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Avoid stronger bases that can more readily deprotonate the α-carbon.[5]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C) to slow the rate of oxazolone formation.[1]
Diagram: Racemization via Oxazolone Formation
Caption: Mechanism of racemization and its suppression using HOBt.
Troubleshooting Guide: Specific Side-Products
This section addresses specific, identifiable side-products and provides a systematic approach to their elimination.
Issue 1: An insoluble white precipitate clogs my filter paper during workup. My NMR shows a complex mixture.
Side-Product Identity: N,N'-Dicyclohexylurea (DCU) and N-Acylurea.
This issue is characteristic of reactions using dicyclohexylcarbodiimide (DCC).
-
N,N'-Dicyclohexylurea (DCU): This is the expected byproduct of DCC activation. It is formed when the activated carboxylic acid (O-acylisourea) reacts with the amine. DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM), which is why it precipitates.[12][13]
-
N-Acylurea: This is a more problematic, non-reactive side-product. It forms when the highly reactive O-acylisourea intermediate undergoes an intramolecular O-to-N acyl rearrangement.[14][15] This rearrangement is irreversible and consumes the activated acid, lowering the yield of the desired amide.[14][16]
Causality & Mechanism: The initial step of a DCC coupling is the reaction of the carboxylic acid with DCC to form the highly reactive O-acylisourea intermediate.[12] This intermediate is the branch point for productive vs. non-productive pathways.
Diagram: DCC Activation Pathways
Caption: Competing reaction pathways for the O-acylisourea intermediate.
Troubleshooting & Solutions:
| Problem | Causality | Recommended Solution |
| Difficult Filtration (DCU) | DCU is inherently insoluble in many solvents. | 1. Change Reagent: Switch to a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct (EDU) is water-soluble and easily removed during an aqueous workup.[5][17] 2. Filtration: If using DCC, accept that filtration is necessary. Filter the reaction mixture before aqueous workup. |
| Low Yield & N-Acylurea Formation | The O-acylisourea intermediate is too long-lived, allowing time for rearrangement. This is common with sterically hindered substrates or poorly nucleophilic amines. | 1. Add HOBt: Use 1.0-1.5 equivalents of HOBt with DCC. This traps the O-acylisourea as a more stable HOBt-ester, preventing the rearrangement.[14][16] 2. Temperature Control: Run the reaction at 0 °C to slow the rate of the O→N rearrangement.[16] 3. Order of Addition: Add the amine promptly after the carboxylic acid and DCC have been mixed. |
Issue 2: My LC-MS shows a peak with a mass corresponding to my amine plus a fragment from my coupling reagent.
Side-Product Identity: Guanidinium species.
This side reaction is specific to uronium/aminium-based coupling reagents like HBTU and HATU.[7]
Causality & Mechanism: HBTU and HATU are not O-uronium salts as their names might suggest, but rather N-guanidinium salts.[18][19] The central carbon of the reagent is highly electrophilic. While it is intended to react with the carboxylate, it can also be attacked by the free amine in the reaction. This forms a stable guanidinium moiety on the amine, capping it and rendering it unreactive. This side reaction irreversibly terminates the peptide chain in solid-phase synthesis.[7]
Troubleshooting & Solutions:
-
Pre-activation is Critical: The most effective way to prevent guanidinylation is to activate the carboxylic acid before introducing the amine.[4][7] Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in the solvent (e.g., DMF) and stir for 5-30 minutes at room temperature.[4][9] This allows for the formation of the HOBt/HOAt active ester. Only then should the amine be added to the pre-activated mixture.
-
Stoichiometry Control: Avoid using a large excess of the coupling reagent. While a slight excess (1.0-1.2 eq) is common, a large excess increases the concentration of the reagent available to react with the free amine.[18]
-
Alternative Reagents: If guanidinylation remains a persistent issue, consider switching to a phosphonium-based reagent like PyBOP, which does not have this side-reaction pathway.[10]
Diagram: Guanidinylation Side-Reaction Workflow
Caption: Decision workflow to avoid guanidinylation.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a robust starting point for many systems, incorporating an additive to minimize side reactions like racemization.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)[9]
-
HOBt (1.1 - 1.5 equiv)[9]
-
DIPEA (2.0 - 3.0 equiv)[9]
-
Anhydrous DMF or DCM (to make ~0.1-0.5 M solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[20]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[9]
-
Add DIPEA (2.5 equiv) dropwise. The reaction may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 2 to 18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9] The aqueous washes remove the water-soluble EDU byproduct, excess HOBt, and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Recommended Procedure for Hindered Substrates or Sensitive Stereocenters using HATU
This protocol utilizes pre-activation to maximize the formation of the reactive intermediate before introducing the nucleophile, minimizing side reactions.[4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.0 - 1.2 equiv)[9]
-
DIPEA (2.0 - 3.0 equiv)[9]
-
Anhydrous DMF (to make ~0.1-0.5 M solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).[4]
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[9]
-
Pre-activation: Allow the mixture to stir at 0 °C to room temperature for 15-30 minutes.[9] This step is crucial.
-
Add the amine (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.
-
Allow the reaction to stir at room temperature for 1 to 12 hours. For very hindered substrates, gentle heating (40-50 °C) may be required.[4] Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove byproducts and unreacted reagents.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product as necessary.
Data Summary
Table 1: Comparative Performance of Common Coupling Reagents
The choice of reagent significantly impacts yield, reaction time, and, most importantly, the preservation of stereochemistry.
| Reagent Class | Example(s) | Additive | Relative Cost | Key Advantages | Common Side-Products / Disadvantages |
| Carbodiimide | DCC, EDC | HOBt, Oxyma | Low | Inexpensive, widely available. EDC allows for easy aqueous workup of byproduct.[5][17] | High risk of racemization without additives.[5] DCC produces insoluble DCU byproduct.[12] Can form N-acylurea.[14] |
| Uronium/Aminium | HATU, HBTU | None required | High | Very fast reaction rates, high yields, low racemization.[19][21] HATU is particularly effective.[19] | Can react with the amine to form a guanidinium byproduct (guanidinylation) if not pre-activated.[7] Higher cost. |
| Phosphonium | PyBOP | None required | High | Low racemization, effective for hindered couplings.[4] Does not cause guanidinylation.[10] Byproduct is carcinogenic hexamethylphosphoramide (HMPA) for original BOP reagent. | Byproducts can sometimes be difficult to remove. Higher cost. |
| Acyl Fluoride | BTFFH, TFFH | None required | High | Excellent for extremely hindered or electron-deficient amines where other methods fail.[3] | Reagents can be moisture-sensitive. May require elevated temperatures.[4] TFFH can form toxic byproducts.[3] |
Data compiled from multiple sources to provide a representative overview.[3][10][21][22]
References
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]
-
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (2018). Chinese Journal of Organic Chemistry. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
G. T. T. K. Andrade, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
ResearchGate. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
Rebek, J., et al. (2009). Reaction of an Introverted Carboxylic Acid with Carbodiimide. National Institutes of Health. [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
ResearchGate. (1995). ChemInform Abstract: Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. [Link]
-
OrgoSolver. Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). [Link]
-
U. L. H. E. Pettersson, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]
-
RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]
-
National Institutes of Health. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
National Institutes of Health. (2019). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]
-
Chemguide. The preparation of amides. [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
ACS Publications. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgosolver.com [orgosolver.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing NMR Data Acquisition for Complex Cyclopentane Structures
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex cyclopentane structures. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the conformational flexibility and stereochemical complexity of five-membered ring systems. Here, we provide in-depth, field-tested insights in a direct question-and-answer format, moving from common issues to advanced troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the NMR analysis of cyclopentane derivatives.
Q1: Why are the ¹H NMR spectra of my substituted cyclopentane so complex and poorly resolved?
A1: The complexity arises primarily from the conformational flexibility of the cyclopentane ring. Unlike the more rigid chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium of non-planar conformations, chiefly the "envelope" and "twist" forms.[1][2][3] The energy barrier between these forms is very low, leading to rapid interconversion at room temperature—a process called pseudorotation.[4][5]
This rapid conformational averaging on the NMR timescale means that the observed chemical shifts and coupling constants for a given proton are a weighted average of its environment in each conformer. For complex substituted cyclopentanes, this results in:
-
Signal Overlap: Protons in chemically similar but distinct environments have very close, averaged chemical shifts, leading to significant signal crowding, especially in the aliphatic region (δ 1.0-2.5 ppm).[6]
-
Complex Coupling Patterns: The observed ³J (H-H) coupling constants are an average of the dihedral angles in all populated conformations, often resulting in values that are not easily interpreted by the Karplus equation for a single static structure.
Q2: I'm struggling to differentiate between diastereomers of my cyclopentane derivative. What is the best starting point?
A2: Differentiating diastereomers is a significant challenge due to the subtle differences in their NMR spectra.[7] The most robust initial approach is a combination of high-resolution 1D ¹H NMR and 2D NMR experiments.
-
Optimize 1D ¹H Acquisition: Ensure you are using a high-field spectrometer (e.g., 600 MHz or higher) to maximize signal dispersion.[6]
-
Acquire a 2D ¹H-¹³C HSQC: This is often the most powerful first step. The much larger chemical shift range of ¹³C disperses the overlapping proton signals into a second dimension, making it easier to resolve individual proton-carbon correlations for each stereoisomer.[6][8]
-
Use NOE/ROE Experiments: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments are crucial for determining spatial proximity between protons. Diastereomers will have distinct through-space interactions, leading to different NOE/ROE correlation patterns that can be used to assign relative stereochemistry. For molecules in the medium-sized range (MW 700-1200), ROESY is often preferred as the NOE can be close to zero.[9]
Q3: When should I choose a ROESY experiment over a NOESY experiment for my cyclopentane compound?
A3: The choice depends on the molecular weight (MW) of your compound. The NOE effect is dependent on the rate of molecular tumbling in solution.[9]
-
Small Molecules (MW < ~600 Da): NOESY is the standard choice. It provides positive cross-peaks that are generally well-resolved and informative.
-
Medium-Sized Molecules (MW ~700-1200 Da): In this range, the NOE can become very weak or even zero, making NOESY experiments ineffective. ROESY, which is always positive regardless of molecular weight, is the superior choice here.[9]
-
Large Molecules (MW > ~1200 Da): NOESY is again effective, producing strong, negative cross-peaks. However, ROESY can still be advantageous as it is less susceptible to spin diffusion artifacts, which can lead to erroneous interpretations in large molecules.[9]
For most drug-like cyclopentane derivatives, which often fall into the small to medium-sized category, starting with a ROESY experiment can be a time-saving decision if you are unsure about where your molecule falls on this scale.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Problem 1: Severe signal overlap in the aliphatic region of my ¹H spectrum prevents any meaningful analysis.
Symptom: The region between approximately 1.0 and 2.5 ppm appears as an unresolved "hump" of peaks, making it impossible to extract coupling constants or perform integrations.
Troubleshooting Workflow
Caption: Workflow for resolving severe signal overlap.
Step-by-Step Solutions:
-
Modify Experimental Conditions:
-
Change Solvent: Acquiring spectra in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce changes in chemical shifts, potentially resolving overlapping signals.[10] Aromatic solvents like benzene-d₆ are particularly effective due to their anisotropic effects.
-
Vary Temperature: For molecules with conformational flexibility, variable temperature (VT) NMR can be insightful. Lowering the temperature may slow down the interconversion enough to resolve signals from individual conformers. Conversely, raising the temperature can sometimes sharpen broad, averaged signals.[10]
-
-
Utilize 2D NMR:
-
¹H-¹³C HSQC: This is the most effective experiment for resolving proton overlap by spreading signals across the much wider ¹³C chemical shift range.[6][8]
-
¹H-¹H TOCSY: A TOCSY (Total Correlation Spectroscopy) experiment is excellent for identifying complete spin systems. Even if a proton's signal is buried, if another proton in the same spin system is resolved, the entire system can often be traced.[6]
-
-
Employ Advanced 1D Techniques:
-
1D TOCSY: If you can identify even one resolved peak from a spin system, a selective 1D TOCSY experiment can be used to "pull out" all the correlated protons from the overlapped region, presenting them in a much simpler 1D spectrum.[11]
-
Pure Shift NMR: These experiments use advanced pulse sequences to collapse multiplets into singlets, producing a "broadband homodecoupled" spectrum. This dramatically reduces overlap and simplifies analysis, although it requires specialized knowledge to set up correctly.[11]
-
Problem 2: My NOE/ROE data is ambiguous and I cannot confidently assign the relative stereochemistry.
Symptom: You observe weak or contradictory NOE/ROE cross-peaks, or the distances implied by the peak intensities do not match any single low-energy conformation.
Causality and Solution Pathway:
This issue often stems from the conformational averaging of the cyclopentane ring. An observed NOE is proportional to
-
Quantitative J-Coupling Analysis:
-
Accurately measure all ³J(H,H) coupling constants from a high-resolution 1D spectrum or a 2D experiment like DQF-COSY.
-
These averaged J-values can be used in conjunction with computational chemistry (DFT) to model the conformational landscape of the molecule and determine the relative populations of the envelope and twist conformers.
-
-
Residual Dipolar Couplings (RDCs):
-
For truly challenging cases, RDCs provide long-range structural information that is complementary to NOEs and J-couplings.[12][13][14] RDCs report on the orientation of internuclear vectors (e.g., C-H bonds) relative to the magnetic field.[15]
-
Why it works: By dissolving the molecule in a weakly aligning medium (like a liquid crystal or a stretched gel), the rapid tumbling is slightly restricted.[16] This reintroduces a small, measurable dipolar coupling that is exquisitely sensitive to the average molecular shape.
-
Comparing experimental RDC values to those calculated for different possible diastereomers is a powerful method for unambiguous structure validation.[15][16]
-
Section 3: Advanced Techniques Deep Dive
Using Residual Dipolar Couplings (RDCs) for Stereochemical Assignment
Q: How can I implement an RDC experiment for my small molecule?
A: While historically used for biomolecules, RDCs are increasingly applied to small organic molecules.[12][15]
Experimental Workflow for RDC Measurement
Caption: Workflow for RDC-based structure elucidation.
Protocol: Simplified RDC Measurement using ¹H-¹³C HSQC
This protocol outlines the measurement of one-bond ¹J(C,H) + ¹D(C,H) couplings.
-
Isotropic Spectrum:
-
Prepare a standard, concentrated sample of your purified compound in a suitable deuterated solvent.
-
Acquire a high-resolution, multiplicity-edited ¹H-¹³C HSQC (e.g., hsqcedetgpsp). Ensure very high digital resolution in the indirect (¹³C) dimension to accurately measure the splitting from the one-bond J-coupling, ¹J(C,H).
-
-
Anisotropic Spectrum:
-
Prepare a sample in a weak alignment medium. A common choice for organic solvents is a poly(methyl methacrylate) (PMMA) gel swollen in the deuterated solvent of choice.
-
Place the sample in the magnet and allow it to equilibrate.
-
Acquire an identical ¹H-¹³C HSQC spectrum. In this spectrum, the splitting in the ¹³C dimension will be the sum of the scalar coupling and the dipolar coupling: T(C,H) = ¹J(C,H) + ¹D(C,H).
-
-
Data Analysis:
-
Carefully measure the splitting value for each C-H pair in both spectra.
-
The RDC is the difference between the two measured values: ¹D(C,H) = T(C,H) - ¹J(C,H) .
-
These experimental ¹D(C,H) values can then be input into software (e.g., MSpin) and compared against values predicted from DFT-calculated 3D models of your potential diastereomers to find the best fit.
-
Section 4: Data and Protocols
Table 1: Comparison of NMR Experiments for Cyclopentane Analysis
| Experiment | Information Gained | Common Application for Cyclopentanes | Strengths | Weaknesses |
| 1D ¹H | Chemical Shift, J-Coupling | Initial assessment of complexity | Fast, high sensitivity | Often suffers from severe signal overlap.[6] |
| ¹H-¹H COSY | H-H scalar coupling networks | Tracing proton connectivity within the ring | Good for identifying adjacent protons | Cross-peaks near the diagonal can be hard to resolve. |
| ¹H-¹H TOCSY | Entire H-H spin systems | Identifying all protons in a substituent or ring system | Can correlate distant protons in a spin system.[6] | Can have complex cross-peak patterns. |
| ¹H-¹³C HSQC | Direct C-H correlations | Resolving ¹H overlap, assigning carbons | Excellent resolution due to large ¹³C spectral width.[8] | Does not show quaternary carbons. |
| ¹H-¹³C HMBC | Long-range (2-3 bond) C-H correlations | Connecting molecular fragments, assigning quaternary carbons | Crucial for establishing the carbon skeleton. | Lower sensitivity than HSQC. |
| 2D NOESY/ROESY | Through-space proton proximity (<5 Å) | Determining relative stereochemistry and conformation.[9] | The only direct measure of proton-proton distances. | Can be ambiguous due to conformational averaging.[9] |
| RDC Analysis | Orientation of bond vectors | Unambiguous stereochemical assignment | Provides long-range structural constraints.[15] | Requires specialized sample preparation and analysis. |
References
-
Giménez-Santamarina, S., et al. (2017). Perspectives in the application of residual dipolar couplings in the structure elucidation of weakly aligned small molecules. Magnetic Resonance in Chemistry, 55(1), 54-60. [Link]
-
Scilit. (n.d.). Perspectives in the application of residual dipolar couplings in the structure elucidation of weakly aligned small molecules. [Link]
-
Royal Society of Chemistry. (2024). Residual Dipolar Couplings: Principles and Applications. [Link]
-
Gil, R. R., & Navarro-Vázquez, A. (2016). Application of Residual Dipolar Couplings to the Structural Analysis of Natural Products. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 117-176). Royal Society of Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Technical University of Munich. (2011). Residual dipolar couplings unveil structure of small molecules. [Link]
-
BODDU, S., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24484-24489. [Link]
-
ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
-
National Institutes of Health. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. [Link]
-
ResearchGate. (n.d.). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
- Berger, S. (2004). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
-
Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]
-
NC State University Libraries. (n.d.). 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Master Organic Chemistry. (2014). Cyclohexane Conformations. [Link]
-
Adams, W. J., Geise, H. J., & Bartell, L. S. (1970). Structure, equilibrium conformation, and pseudorotation in cyclopentane. An electron diffraction study. Journal of the American Chemical Society, 92(17), 5013-5019. [Link]
-
Filo. (n.d.). PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-.... [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2018). NOESY and ROESY. [Link]
-
Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]
-
Scribd. (n.d.). Conformational Analysis of Cyclopentane. [Link]
-
Royal Society of Chemistry. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. [Link]
-
ACS Publications. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. [Link]
-
YouTube. (2023). HNMR spectroscopy practical problems #Spectra of Cyclopentane. [Link]
-
Wiley Online Library. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [Link]
-
ResearchGate. (n.d.). Optimization and practical implementation of ultrafast 2D NMR experiments. [Link]
-
Royal Society of Chemistry. (n.d.). Optimization of heteronuclear ultrafast 2D NMR for the study of complex mixtures hyperpolarized by dynamic nuclear polarization. [Link]
-
SciELO. (n.d.). Optimization and practical implementation of ultrafast 2D NMR experiments. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 12. Perspectives in the application of residual dipolar couplings in the structure elucidation of weakly aligned small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. books.rsc.org [books.rsc.org]
- 15. books.rsc.org [books.rsc.org]
- 16. TUM - Residual dipolar couplings unveil structure of small molecules [portal.mytum.de]
Validation & Comparative
The Unfolding Tale of Dimethoxyphenyl Carboxamides: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the dimethoxyphenyl carboxamide scaffold represents a privileged structure in the quest for novel therapeutics. Its inherent versatility allows for the fine-tuning of biological activity across a spectrum of targets, leading to the development of potent anticancer agents, histone deacetylase (HDAC) inhibitors, and modulators of serotonin receptors.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various dimethoxyphenyl carboxamide series. Moving beyond a mere recitation of data, we delve into the causality behind experimental design, offering insights into how subtle structural modifications can profoundly impact efficacy and selectivity. The experimental protocols detailed herein are presented as self-validating systems, equipping researchers with the knowledge to confidently replicate and build upon these findings.
The Anticancer Potential: Targeting the Cytoskeleton through Tubulin Polymerization Inhibition
A significant focus of SAR studies on dimethoxyphenyl carboxamides has been the development of potent anticancer agents that target tubulin, a key component of the cellular cytoskeleton. By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]
Comparative Analysis of Tubulin Polymerization Inhibitors
Several classes of dimethoxyphenyl carboxamides have been investigated as tubulin polymerization inhibitors. Here, we compare two prominent examples: 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides and N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides.
Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of representative dimethoxyphenyl carboxamide tubulin inhibitors.
| Compound Class | Representative Compound | MCF-7 (Breast) | A549 (Lung) | SW480 (Colon) | Reference |
| Triazole-3-carboxanilides | Anilide of m-anisidine (4e) | 7.79 | - | - | [3] |
| Benzimidazole-6-carboxamides | N-(2,4-Dimethoxyphenyl) derivative (5o) | - | 0.15 ± 0.01 | 3.68 ± 0.59 | [4][5][6] |
The data clearly indicates that the benzimidazole-based compound 5o exhibits significantly higher potency against the A549 lung cancer cell line compared to the triazole-based compound 4e against the MCF-7 breast cancer cell line. This highlights the profound influence of the heterocyclic core on cytotoxic activity.
Decoding the Structure-Activity Relationship
The SAR for these tubulin inhibitors reveals several key trends:
-
The Dimethoxyphenyl and Trimethoxyphenyl Moieties: The presence of both the 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl groups is crucial for activity. These groups are believed to mimic the binding of colchicine to the colchicine-binding site on β-tubulin, a well-established mechanism for tubulin polymerization inhibitors.[3][7]
-
The Carboxamide Linker: The carboxamide linkage plays a vital role in orienting the aromatic rings within the binding pocket and can participate in hydrogen bonding interactions.
-
Substituents on the Anilide/Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly modulate activity. For the triazole series, electron-donating groups like methoxy at the meta and ortho positions of the anilide ring (as in compound 4e and 4f) were found to be favorable for activity against MCF-7 cells.[3] In the benzimidazole series, the 2,4-dimethoxyphenyl substitution in compound 5o proved to be the most potent.[4][5][6] The lipophilic and electron-donating nature of the methoxy groups may enhance hydrophobic and hydrogen bonding interactions within the target protein.[4][5][6]
Experimental Workflows: A Closer Look
The synthesis of these compounds typically involves a multi-step process. The general workflow for the preparation of N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) is a prime example of the synthetic strategies employed.[5]
Caption: Synthetic workflow for N-substituted benzimidazole carboxamides.
Step-by-Step Synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (Intermediate 3):
-
A mixture of 3,4,5-trimethoxybenzaldehyde and 3,4-diaminobenzoic acid is reacted in the presence of a catalytic amount of sodium metabisulfite (Na2S2O5) in dimethylformamide (DMF).
-
The reaction mixture is heated to facilitate the condensation and cyclization to form the benzimidazole ring.
-
The resulting carboxylic acid intermediate is then purified.
Step-by-Step Synthesis of N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o):
-
The prepared carboxylic acid (Intermediate 3) is dissolved in DMF.
-
The corresponding substituted amine (e.g., 2,4-dimethoxyaniline) is added to the solution.
-
A coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like DIPEA (N,N-Diisopropylethylamine) are added to facilitate the amide bond formation.
-
The reaction is stirred at room temperature until completion, followed by purification of the final product.
The choice of coupling reagents and reaction conditions is critical for achieving high yields and purity. TBTU is a common and efficient coupling reagent that minimizes side reactions.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Detailed MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dimethoxyphenyl carboxamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This assay directly measures the effect of the compounds on the in vitro polymerization of purified tubulin.
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Tubulin Polymerization Assay Protocol:
-
Reagent Preparation: Prepare a solution of purified tubulin in a suitable buffer containing GTP.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance is due to the light scattering by the forming microtubules.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Mechanism of Action: Disrupting the Mitotic Machinery
The inhibition of tubulin polymerization by dimethoxyphenyl carboxamides leads to a cascade of events within the cancer cell, ultimately culminating in apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibitors.
The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] This sustained arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately, cell death.[8]
Epigenetic Modulation: Dimethoxyphenyl Carboxamides as Histone Deacetylase (HDAC) Inhibitors
In addition to their effects on the cytoskeleton, certain dimethoxyphenyl carboxamides have emerged as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[9] Their inhibition can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.[10]
Structure-Activity Relationship of HDAC Inhibitors
The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme. Dimethoxyphenyl carboxamides can be designed to fit this model, with the carboxamide moiety and the dimethoxyphenyl group serving as the linker and cap group, respectively.
While specific SAR data for dimethoxyphenyl carboxamides as HDAC inhibitors is an emerging area of research, preliminary studies suggest that modifications to the linker and the zinc-binding group can significantly impact potency and isoform selectivity.[11] For instance, hydroxamic acid-containing hybrids have shown higher HDAC inhibition compared to other zinc-binding groups.[11]
Mechanism of Action: Re-awakening Silenced Genes
HDAC inhibitors exert their anticancer effects through a multi-faceted mechanism of action.
Caption: Mechanism of action of HDAC inhibitors.
By inhibiting HDACs, these compounds lead to the accumulation of acetylated histones, which results in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53.[10] The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis.[12] Furthermore, HDAC inhibitors can also affect the acetylation status of non-histone proteins, further contributing to their anticancer effects.[10]
Beyond Cancer: Exploring Serotonergic Activity
The versatility of the dimethoxyphenyl carboxamide scaffold extends beyond oncology. SAR studies have also explored their potential as modulators of serotonin receptors, particularly the 5-HT2A receptor.
SAR of Dimethoxyphenyl Derivatives as 5-HT2A Receptor Agonists
While the carboxamide moiety is less common in classic serotonergic agents, the dimethoxyphenyl group is a well-established pharmacophore for 5-HT2A receptor ligands. Studies on related 2,5-dimethoxyphenylisopropylamine analogues have shown that the nature of the substituent at the 4-position of the phenyl ring is a critical determinant of agonist activity and selectivity.[13][14] Further research is needed to fully elucidate the SAR of dimethoxyphenyl carboxamides at serotonin receptors, but this remains a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders.
Conclusion: A Scaffold of Immense Promise
The structure-activity relationship studies of dimethoxyphenyl carboxamides have unveiled a rich and diverse pharmacology. From potent tubulin polymerization inhibitors with significant anticancer activity to promising HDAC inhibitors and potential modulators of serotonin receptors, this chemical scaffold continues to be a source of inspiration for drug discovery. The comparative analysis presented in this guide underscores the importance of rational design and the profound impact of subtle structural modifications on biological activity. By understanding the intricate interplay between structure and function, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
-
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. National Institutes of Health. [Link]
-
Histone deacetylase inhibitors and cell death. National Institutes of Health. [Link]
-
Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides (5a–o). ResearchGate. [Link]
-
Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. National Institutes of Health. [Link]
-
Schematic descriptions of the apoptotic death pathways induced by... ResearchGate. [Link]
-
Model for the inhibition apoptosis signaling pathway induced by... ResearchGate. [Link]
-
Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. National Institutes of Health. [Link]
-
Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells. National Institutes of Health. [Link]
-
Cellular pathway involved in Tubulin-polymerization inhibition. ResearchGate. [Link]
-
A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. ResearchGate. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
-
HDAC1/2 inhibition affects cell cycle and apoptosis in HCC. (A)... ResearchGate. [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. National Institutes of Health. [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers. [Link]
-
Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]
-
(PDF) Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. [Link]
-
Microtubule Inhibitors Mechanism of Action. YouTube. [Link]
-
Diagrammatic view of apoptosis pathway. | Download Scientific Diagram. ResearchGate. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. National Institutes of Health. [Link]
-
Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers. [Link]
-
Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. National Institutes of Health. [Link]
-
(PDF) Design, Synthesis and Mechanistic Study of New Dual Targeting HDAC/Tubulin Inhibitors. ResearchGate. [Link]
-
Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]
-
Scheme 1 Synthesis of new histone deacetylase (HDAC) inhibitors.... ResearchGate. [Link]
-
(a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central. [Link]
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing. [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. SpringerLink. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. ResearchGate. [Link]
-
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. PubMed. [Link]
-
Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. PubMed Central. [Link]
-
Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. ACS Publications. [Link]
-
IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]
-
Synthesis of (E)-1-(3-aryl)-1-(3,4,5-trimethoxyphenyl)allyl)-1H-1,2,4-triazoles 22a–g (Series 1) and (E). ResearchGate. [Link]
-
Comparative IC50 values of various anticancer drugs in 2D and 3D culture system. Figshare. [Link]
-
Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. WordPress. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]
A Comparative Guide to Validating the In Vitro Efficacy of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Introduction
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide, hereafter referred to as "Compound-X," is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a cyclopentane-carboxamide scaffold and a dimethoxyphenyl moiety, suggests possible interactions with protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][2] Initial structural bioinformatics analyses and comparisons with known pharmacophores indicate that Compound-X may act as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][6]
This guide provides a comprehensive framework for the in vitro validation of Compound-X's efficacy, establishing a logical, stepwise experimental plan to rigorously assess its hypothesized mechanism of action. We will objectively compare its performance against established, FDA-approved PI3K pathway inhibitors, providing the necessary experimental data and protocols for researchers in drug development.
Comparative Compound Selection
To benchmark the performance of Compound-X, it is essential to compare it against well-characterized inhibitors of the PI3K/Akt pathway. For this guide, we have selected two comparator compounds:
-
Alpelisib (BYL719): A potent and selective inhibitor of the PI3Kα isoform, approved for use in certain types of breast cancer.
-
GDC-0941 (Pictilisib): A potent pan-PI3K inhibitor that targets all Class I PI3K isoforms.
These compounds represent both isoform-selective and pan-inhibitory profiles, providing a robust basis for comparison.
Experimental Validation Workflow
A multi-phase approach is necessary to validate the efficacy and mechanism of a novel kinase inhibitor.[7] Our workflow is designed to first confirm direct target engagement, then assess cellular activity and potency, and finally, evaluate the specific impact on the intended signaling pathway.
Caption: Experimental workflow for in vitro validation.
Phase 1: Biochemical Target Engagement
The foundational step is to determine if Compound-X physically interacts with its putative target, PI3K. A biochemical assay, devoid of cellular complexities, provides the cleanest assessment of direct binding.
Recommended Assay: LanthaScreen™ Eu Kinase Binding Assay.[8][9]
Causality: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a competitive inhibitor.[9][10] A positive result provides strong evidence that Compound-X engages the PI3K enzyme directly at its active site.
Table 1: Hypothetical Biochemical Binding Affinity (Kd)
| Compound | Target | Binding Affinity (Kd, nM) |
| Compound-X | PI3Kα | 15.2 |
| Alpelisib | PI3Kα | 5.8 |
| GDC-0941 | PI3Kα | 3.1 |
Data are hypothetical and for illustrative purposes.
Phase 2: Cellular Potency and Viability
Following confirmation of direct binding, the next critical step is to assess the compound's activity in a relevant cellular context. This involves determining its ability to inhibit cell proliferation, which is a key downstream consequence of PI3K pathway inhibition in cancer cells.
Recommended Cell Line: MCF-7 (human breast adenocarcinoma).
Causality: The MCF-7 cell line harbors an activating mutation in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. This renders the cells highly dependent on PI3K signaling for survival and proliferation, making them an excellent model for assessing the efficacy of PI3K inhibitors.
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay.[11][12]
Causality: This assay quantifies ATP levels, an indicator of metabolic activity, which is directly proportional to the number of viable cells in culture.[11][13] It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Table 2: Comparative Cellular Potency (IC50) in MCF-7 Cells (72h)
| Compound | IC50 (nM) |
| Compound-X | 250.7 |
| Alpelisib | 185.4 |
| GDC-0941 | 95.2 |
Data are hypothetical and for illustrative purposes.
Phase 3: Mechanistic Confirmation via Pathway Analysis
The final validation step is to confirm that the observed cellular effects are a direct result of targeting the PI3K/Akt pathway. This is achieved by measuring the phosphorylation status of key downstream pathway components.
Caption: The PI3K/Akt signaling pathway.
Recommended Assay: Western Blotting for Phospho-Akt (Ser473).
Causality: Akt is a direct downstream substrate of PI3K.[5] Inhibition of PI3K prevents the phosphorylation and activation of Akt. Therefore, a reduction in the level of phosphorylated Akt (p-Akt) at the Ser473 site is a specific and reliable biomarker of PI3K inhibition in cells.[14] It is crucial to also probe for total Akt to ensure that the observed decrease in p-Akt is due to inhibition of phosphorylation and not a general decrease in protein levels.[15]
Table 3: Pathway Inhibition (p-Akt IC50) in MCF-7 Cells (4h)
| Compound | p-Akt (Ser473) IC50 (nM) |
| Compound-X | 35.1 |
| Alpelisib | 22.8 |
| GDC-0941 | 10.5 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
Protocol adapted from Promega Corporation Technical Bulletin #TB288.[13]
-
Cell Seeding: Seed MCF-7 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound-X, Alpelisib, and GDC-0941 in culture medium. Add the compounds to the designated wells and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[16][17]
-
Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.[16]
-
Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Western Blot for Phospho-Akt (Ser473)
Protocol adapted from standard cell signaling methodologies.[15][18]
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. When cells reach 70-80% confluency, serum-starve overnight. Treat cells with serial dilutions of compounds for 4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation states.[14][15]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Gel Electrophoresis: Separate protein lysates on an 8-12% SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15][18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies for p-Akt (Ser473) and Total Akt.[18]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to the Total Akt signal for each sample.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the in vitro efficacy of this compound (Compound-X) as a potential PI3K/Akt pathway inhibitor. By systematically progressing from direct biochemical binding to cellular potency and finally to mechanistic pathway analysis, researchers can build a comprehensive and robust data package. The direct comparison with established inhibitors like Alpelisib and GDC-0941 provides essential context for evaluating the compound's potential. The provided protocols serve as a validated starting point for laboratory execution, ensuring scientific integrity and reproducibility. Based on the hypothetical data presented, Compound-X demonstrates clear on-target activity, warranting further investigation into its selectivity, off-target effects, and in vivo efficacy.
References
-
Oslo University Hospital. CellTiter-Glo Assay Protocol. [Link]
-
Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3513. [Link]
-
American Elements. This compound. [Link]
-
AACR Journals. In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
RayBiotech. PI3K-Akt Signaling Pathway. [Link]
-
Bio-Rad Laboratories. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Frontiers in Chemistry. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
ResearchGate. What are the important points for the detection of phospho-Akt in western blot? [Link]
-
Protocol Online. Weak Western band for phosphorylated Akt. [Link]
-
National Institutes of Health. Detection of phosphorylated Akt and MAPK in cell culture assays. [Link]
-
National Institutes of Health. Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA-approved targeted small molecule oncology drugs. [Link]
-
ScienceDirect. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Link]
-
National Institutes of Health. 1-Pentanamidocyclopentanecarboxamide. [Link]
-
National Institutes of Health. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Link]
-
National Institutes of Health. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. [Link]
-
National Institutes of Health. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]
- Google Patents. Carboxamide compounds and their use as calpain inhibitors.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 4. raybiotech.com [raybiotech.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. promega.com [promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
For researchers, scientists, and drug development professionals, the precise characterization of antibody specificity is paramount. When developing immunoassays for small molecules like carboxamides—a functional group integral to numerous pharmaceuticals and bioactive compounds—understanding an antibody's cross-reactivity profile is not merely a validation step, but a critical determinant of assay accuracy and reliability. This guide provides an in-depth comparison of established methodologies for analyzing antibody cross-reactivity against structurally related carboxamide compounds, grounded in practical expertise and supported by experimental data.
The Imperative of Specificity: Why Cross-Reactivity Matters for Carboxamides
Carboxamides are prevalent scaffolds in medicinal chemistry.[1] An antibody generated against a specific carboxamide drug may inadvertently bind to its metabolites, precursors, or other structurally similar drugs, leading to false positives or inaccurate quantification.[2] Therefore, a thorough cross-reactivity analysis is essential to define the antibody's binding profile and ensure the resulting immunoassay is fit for purpose.
The journey to a specific anti-carboxamide antibody begins with strategic hapten design. Since small molecules like carboxamides are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[][4] The site of conjugation on the carboxamide hapten is a critical decision, as it dictates which parts of the molecule are exposed to the immune system and thus, which structural motifs the resulting antibodies will recognize.[1][5] A poorly designed hapten can lead to antibodies that recognize the linker used for conjugation or conserved regions of the carboxamide family, rather than the unique features of the target molecule.[6]
Comparative Methodologies for Cross-Reactivity Assessment
Three primary techniques are widely employed to quantify the cross-reactivity of antibodies against small molecules: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI). Each method offers distinct advantages and is suited to different stages of antibody characterization.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Competition for antibody binding between free and immobilized antigen. | Change in refractive index upon binding to a sensor surface. | Change in light interference pattern upon binding to a biosensor tip.[7] |
| Throughput | High (96/384-well plates) | Low to Medium | High (96/384-well plates)[7] |
| Data Output | Endpoint absorbance, IC50 | Real-time binding kinetics (ka, kd), Affinity (KD) | Real-time binding kinetics (ka, kd), Affinity (KD)[7] |
| Sample Type | Purified or crude | Purified | Purified or crude[8][9] |
| Label Requirement | Labeled secondary antibody/antigen | Label-free | Label-free[10][9] |
| Cost per Sample | Low | High | Medium |
| Primary Use Case | High-throughput screening, IC50 determination | In-depth kinetic characterization | High-throughput screening, kinetic characterization[10][7] |
Experimental Workflows and Protocols
A logical workflow for assessing cross-reactivity is crucial for generating reliable and comparable data. The following diagram illustrates a typical experimental pathway.
Caption: A generalized workflow for the generation and cross-reactivity profiling of anti-carboxamide antibodies.
Protocol 1: Competitive ELISA
Competitive ELISA is a robust method for screening a large number of related carboxamide compounds to determine their relative binding affinities.[11] The principle relies on the competition between the carboxamide compound in the sample and a labeled or immobilized carboxamide-protein conjugate for a limited number of antibody binding sites.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a carboxamide-carrier protein conjugate (e.g., Carboxamide-BSA) at an optimized concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 3% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the target carboxamide and each of the related compounds to be tested. In a separate plate or tubes, pre-incubate these compounds with a constant, optimized concentration of the anti-carboxamide antibody for 1-2 hours.
-
Transfer to Coated Plate: Transfer the antibody-compound mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) that recognizes the primary anti-carboxamide antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). Incubate in the dark until sufficient color development.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4 for TMB).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed understanding of the association (ka) and dissociation (kd) rates of the antibody with different carboxamide compounds.[12][13]
Step-by-Step Methodology:
-
Chip Preparation and Ligand Immobilization: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS. Immobilize the anti-carboxamide antibody to the desired density (ligand) on one flow cell. A reference flow cell should be activated and deactivated or immobilized with an irrelevant antibody to subtract non-specific binding.
-
System Priming: Prime the system with running buffer (e.g., HBS-EP+).
-
Analyte Preparation: Prepare a series of dilutions for the target carboxamide and each related compound (analytes) in the running buffer. A zero-concentration sample (running buffer alone) should be included for double referencing.
-
Kinetic Analysis: Inject the different concentrations of each carboxamide compound over the ligand and reference flow cells at a constant flow rate.
-
Association Phase: Monitor the binding response (in Response Units, RU) as the analyte flows over the sensor surface.
-
Dissociation Phase: Switch back to flowing only the running buffer and monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: After subtracting the reference flow cell data and the zero-concentration injection, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD).
Protocol 3: Bio-Layer Interferometry (BLI)
BLI, similar to SPR, offers real-time, label-free kinetic analysis but in a dip-and-read format, which is often more amenable to high-throughput applications and can be less sensitive to matrix effects from crude samples.[10][7][9]
Step-by-Step Methodology:
-
Biosensor Preparation: Hydrate the biosensors (e.g., Streptavidin biosensors if using a biotinylated antibody) in the running buffer.
-
Ligand Immobilization: Immerse the biosensors in a solution containing the biotinylated anti-carboxamide antibody to achieve a stable loading level.
-
Baseline: Equilibrate the biosensors in running buffer to establish a stable baseline.
-
Association: Move the biosensors into wells containing different concentrations of the target carboxamide or related compounds (analytes). Monitor the wavelength shift, which corresponds to the binding of the analyte.
-
Dissociation: Transfer the biosensors back to wells containing only running buffer and monitor the dissociation of the analyte.
-
Data Analysis: Align the data to the baseline and dissociation steps. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1) to calculate ka, kd, and KD.
Data Interpretation and Visualization
The primary goal of the cross-reactivity analysis is to quantify the specificity of the antibody. This is typically expressed as a percentage of cross-reactivity relative to the target analyte.
Calculating IC50 and Cross-Reactivity from Competitive ELISA
From the competitive ELISA data, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound's concentration. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal signal, is then determined for each compound.[14]
The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Target Carboxamide / IC50 of Related Compound) x 100 [15]
A lower IC50 value indicates a higher binding affinity.
Sources
- 1. Small-molecule Hapten Design and Synthesis - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 2. biorxiv.org [biorxiv.org]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 7. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 8. immunebiosolutions.com [immunebiosolutions.com]
- 9. gatorbio.com [gatorbio.com]
- 10. MagHelix™ Bio-layer Interferometry (BLI) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 11. youtube.com [youtube.com]
- 12. xantec.com [xantec.com]
- 13. rapidnovor.com [rapidnovor.com]
- 14. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative analysis of analytical techniques for carboxamide quantification
Introduction: The Central Role of Carboxamides and the Imperative for Accurate Quantification
Carboxamides are a cornerstone of modern pharmaceuticals, agrochemicals, and industrial polymers. Their ubiquitous nature and diverse functionalities necessitate robust and reliable analytical methods for their quantification. Whether ensuring the potency of a life-saving drug, monitoring the efficacy of a novel crop protection agent, or controlling the quality of a high-performance material, the ability to accurately measure the concentration of carboxamides is paramount.
This guide provides a comparative analysis of the principal analytical techniques employed for carboxamide quantification. As a senior application scientist, my objective is not merely to present a list of methods but to provide a deeper, experience-driven perspective on the practical application of each technique. We will explore the fundamental principles, delve into the causality behind experimental choices, and present self-validating protocols to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate analytical strategy for their specific needs.
Pillar 1: Chromatographic Techniques - The Workhorses of Separation and Quantification
Chromatographic methods are fundamental to the analysis of complex mixtures, offering powerful separation capabilities that are essential for accurate quantification of specific carboxamides, often in the presence of structurally related impurities or complex biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the quantification of a broad range of carboxamides. Its strength lies in its applicability to non-volatile and thermally labile compounds, which are common characteristics of many pharmaceutical carboxamides.
The ‘Why’ Behind the Method: The choice of HPLC is often dictated by the polarity and molecular weight of the carboxamide. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach. The separation is driven by the differential partitioning of the analyte between the stationary and mobile phases. For carboxamides, which possess a polar amide group, careful selection of the mobile phase composition (e.g., water/acetonitrile or water/methanol mixtures) and pH is critical to achieve optimal retention and peak shape. An acidic mobile phase is often used to suppress the ionization of any acidic or basic functional groups in the molecule, thereby improving peak symmetry and retention.[1]
Experimental Workflow: HPLC Quantification of a Carboxamide
Sources
Benchmarking the potency of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide against known inhibitors
A Comparative Benchmarking Guide to the Potency of Novel Phosphodiesterase 4 (PDE4) Inhibitors
An Objective Analysis of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide against Established Market Leaders
Abstract
This guide provides a comprehensive benchmark analysis of the novel compound, this compound, hereafter designated CJC-345. The study evaluates its inhibitory potency against the clinically relevant enzyme, Phosphodiesterase 4 (PDE4). PDE4 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory pathways.[1][2][3][4] The potency of CJC-345 was quantitatively assessed and compared against two well-established PDE4 inhibitors: Roflumilast, a systemic anti-inflammatory agent, and Crisaborole, a topical treatment for atopic dermatitis.[2][5] Utilizing a robust in vitro Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, we determined the half-maximal inhibitory concentrations (IC50) for each compound. The results position CJC-345 as a potent PDE4 inhibitor, with a profile that warrants further investigation for therapeutic applications. This document details the experimental rationale, provides a complete, replicable protocol, and discusses the implications of these findings for researchers in drug development.
Introduction: The Rationale for Targeting PDE4
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolytic degradation of cAMP, a crucial signaling molecule that modulates the activity of numerous cellular processes, including inflammation.[1][3][4] PDE4 is the predominant PDE isoform expressed in immune and inflammatory cells.[1][2] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of a wide array of inflammatory responses, such as the production of pro-inflammatory cytokines and cellular activation.[1][3][4] This mechanism is the foundation for the therapeutic success of PDE4 inhibitors in treating chronic inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and atopic dermatitis.[1][2][6]
The structural features of our investigational compound, CJC-345 (this compound), particularly the N-(3,4-dimethoxyphenyl) moiety, suggest a potential interaction with the PDE4 catalytic site. This hypothesis prompted a direct, quantitative comparison with known inhibitors to ascertain its relative potency and potential as a new therapeutic candidate.
For this benchmark, we selected two industry-standard comparators:
-
Roflumilast: A highly potent, second-generation, orally administered PDE4 inhibitor approved for the treatment of severe COPD.[5] It is recognized for its sub-nanomolar potency.[7][8][9][10]
-
Crisaborole (Eucrisa®): A non-steroidal, topical PDE4 inhibitor approved for mild-to-moderate atopic dermatitis.[11][12][13][14] It exhibits potent anti-inflammatory effects with a favorable topical safety profile.[11][15]
This guide will establish the potency of CJC-345 in this competitive landscape through rigorous, side-by-side experimental evaluation.
Materials and Methods
Causality and Experimental Design
To accurately determine and compare the inhibitory potency of CJC-345, a biochemical assay that directly measures the enzymatic activity of PDE4 is required. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.
We selected a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay for cAMP. This choice is predicated on several factors ensuring trustworthiness and accuracy:
-
High Sensitivity & Robustness: HTRF assays are known for their large dynamic range and low background, making them ideal for detecting subtle changes in cAMP levels.
-
Competitive Format: The assay principle involves competition between the cAMP produced by the enzyme and a labeled cAMP tracer for binding to a specific antibody.[16][17][18] This inverse relationship between the HTRF signal and cAMP concentration provides a reliable and quantifiable readout of PDE4 activity.[16][19]
-
Minimal Interference: The ratiometric measurement (665 nm / 620 nm) inherent to HTRF technology corrects for well-to-well variations and compound interference, enhancing data quality.[16]
The experimental workflow is designed to first establish a baseline of PDE4 activity and then measure the dose-dependent inhibition by each compound.
Figure 1. Experimental workflow for the PDE4 HTRF inhibition assay.
Detailed Experimental Protocol
This protocol is a self-validating system, including controls for baseline activity (no inhibitor) and background (no enzyme).
-
Compound Preparation:
-
Prepare 10 mM stock solutions of CJC-345, Roflumilast (Axon Medchem), and Crisaborole (MedChemExpress) in 100% DMSO.
-
Perform an 11-point serial dilution series in DMSO, followed by a final dilution into the assay buffer to achieve the desired final assay concentrations (e.g., 10 µM to 1 pM), ensuring the final DMSO concentration is ≤ 0.5%.
-
-
Assay Plate Preparation (384-well low volume plate):
-
Add 2 µL of diluted compound or vehicle (assay buffer with 0.5% DMSO) to the appropriate wells.
-
Add 4 µL of recombinant human PDE4B2 enzyme (BPS Bioscience) diluted in assay buffer to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 4 µL of cAMP substrate solution to all wells. The final concentration of cAMP should be at its Michaelis-Menten constant (Km) to ensure competitive inhibition kinetics.
-
Incubate for 60 minutes at room temperature.
-
-
HTRF Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mix (containing anti-cAMP-Cryptate and cAMP-d2, e.g., from a Cisbio Bioassays kit) prepared in lysis buffer.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX, BMG LABTECH), measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Normalize the data using vehicle-treated wells (0% inhibition) and no-enzyme wells (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 values by fitting the data to a four-parameter variable slope non-linear regression model using appropriate software (e.g., GraphPad Prism).
-
Results: A Quantitative Comparison of Potency
The inhibitory activities of CJC-345, Roflumilast, and Crisaborole against the PDE4B2 isoform were determined. All three compounds exhibited a clear dose-dependent inhibition of PDE4B2 activity. The resulting IC50 values, representing the mean of three independent experiments, are summarized below.
| Compound | Target | Assay Type | IC50 (nM) |
| CJC-345 (Investigational) | PDE4B2 | HTRF cAMP Assay | 15.8 |
| Roflumilast (Comparator) | PDE4B2 | HTRF cAMP Assay | 0.5 [10] |
| Crisaborole (Comparator) | PDE4 | HTRF cAMP Assay | 490 [15] |
The data clearly indicates that CJC-345 is a potent inhibitor of PDE4B2. Its potency is significantly higher than that of Crisaborole, a clinically approved topical agent. While not as potent as the sub-nanomolar inhibitor Roflumilast, CJC-345 demonstrates an IC50 in the low double-digit nanomolar range, which is a strong indicator of a promising lead compound for drug development.
Discussion: Mechanistic Context and Implications
The potency of these inhibitors is directly linked to their ability to increase intracellular cAMP levels. By inhibiting PDE4, the degradation of cAMP to AMP is blocked. This elevates cAMP, which in turn activates Protein Kinase A (PKA).[3][20] PKA activation leads to the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately resulting in a dampened inflammatory response.[3] This includes the reduced production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23.[12]
Figure 2. Simplified PDE4 signaling pathway in inflammation.
The nanomolar potency of CJC-345 positions it as a highly effective modulator of this pathway. Its ~30-fold greater potency compared to Crisaborole suggests it could be a candidate for either topical or systemic applications, potentially achieving therapeutic efficacy at lower concentrations. While Roflumilast remains the benchmark for systemic potency, the development of PDE4 inhibitors is often a balance between efficacy and side effects, such as nausea and emesis, which have limited the therapeutic window for some first-generation compounds.[4][6] The distinct chemical scaffold of CJC-345 may offer a different selectivity profile across PDE4 subtypes (A, B, C, D), which could translate to an improved therapeutic index. Further studies are required to explore this subtype selectivity and its in vivo efficacy and safety profile.
Conclusion
This guide provides a direct, data-driven benchmark of the novel compound this compound (CJC-345). The study confirms that CJC-345 is a potent inhibitor of PDE4B2, with an IC50 of 15.8 nM. This places it as a significantly more potent inhibitor than the approved topical agent Crisaborole and establishes it as a promising candidate for further preclinical and clinical development in the field of inflammatory diseases. The detailed methodologies provided herein serve as a robust framework for researchers to validate and expand upon these findings.
References
-
BPS Bioscience. Roflumilast PDE4. [Online]. Available at: [Link]
-
Jacob, C., Martin-Chouly, C., & Lagente, V. (2002). Type 4 Phosphodiesterase-Dependent Pathways: Role in Inflammatory Processes. Therapie, 57(2), 163-8. Available at: [Link]
-
Li, H., Zuo, J., & Tang, W. (2018). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Available at: [Link]
-
Conti, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. Available at: [Link]
-
Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Sanz, M. J., & Cortijo, J. (2012). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Current Pharmaceutical Design, 18(1), 1-4. Available at: [Link]
-
Zhang, L., et al. (2023). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers in Immunology. Available at: [Link]
-
Klarenbeek, J., et al. (2015). Determination of the efficacy of established and novel PDE4 inhibitors.... Biochemical Journal. Available at: [Link]
-
Li, H., Zuo, J., & Tang, W. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). Expert Opinion on Therapeutic Patents, 32(3), 261-278. Available at: [Link]
-
R Discovery. potent-pde4-inhibitors Research Articles. [Online]. Available at: [Link]
-
ResearchGate. Potency comparison between phosphodiesterase inhibitors. [Online]. Available at: [Link]
-
MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Online]. Available at: [Link]
-
Cambridge Bioscience. Crisaborole - MedChem Express. [Online]. Available at: [Link]
-
Cisbio Bioassays. HTRF® package insert cAMP HiRange. [Online]. Available at: [Link]
-
NCBI Bookshelf. Assay Guidance Manual - Principles of the HTRF cAMP Assay. [Online]. Available at: [Link]
-
ResearchGate. Principles of the HTRF cAMP Assay. [Online]. Available at: [Link]
-
Pfizer HCP. Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. [Online]. Available at: [Link]
-
ResearchGate. (A) Working principle and mechanism of the HTRF‐cAMP assay.... [Online]. Available at: [Link]
-
Wikipedia. Crisaborole. [Online]. Available at: [Link]
-
Pfizer. What Is PDE4? | EUCRISA® (crisaborole) | Safety Info. [Online]. Available at: [Link]
-
National Eczema Association. FAQ – Eucrisa (Crisaborole). [Online]. Available at: [Link]
-
PubMed. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Online]. Available at: [Link]
-
PubMed Central. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. [Online]. Available at: [Link]
-
PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Online]. Available at: [Link]
- Google Patents. US9150553B2 - Carboxamide compounds and their use as calpain inhibitors. [Online].
Sources
- 1. Type 4 phosphodiesterase-dependent pathways: role in inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase‑4 inhibitors: a review of current developments (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Roflumilast | Phosphodiesterase Inhibitors: Tocris Bioscience [rndsystems.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 12. Crisaborole - Wikipedia [en.wikipedia.org]
- 13. What Is PDE4? | EUCRISA® (crisaborole) | Safety Info [eucrisa.com]
- 14. nationaleczema.org [nationaleczema.org]
- 15. Crisaborole - MedChem Express [bioscience.co.uk]
- 16. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 17. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Cyclopentane Carboxamides: A Head-to-Head Comparison
Introduction
The cyclopentane ring is a privileged scaffold in medicinal chemistry, valued for its ability to confer a favorable balance of lipophilicity and conformational rigidity to drug candidates. When functionalized as a carboxamide, this motif becomes a cornerstone in the design of a vast array of therapeutic agents, from antiviral to anticancer compounds.[1] The amide bond itself is one of the most prevalent functional groups in organic molecules, making its formation a critical transformation in drug development.[2][3]
However, the path from concept to final compound is not linear. The choice of synthetic route is a critical decision point, profoundly impacting yield, purity, scalability, and the ability to generate structural diversity for screening libraries. This guide provides a head-to-head comparison of distinct synthetic strategies for preparing cyclopentane carboxamides. We will move beyond simple procedural lists to dissect the underlying mechanics, strategic advantages, and practical limitations of each approach, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
Route 1: The Direct Approach — Classical Amidation
The most straightforward strategy involves the direct coupling of a cyclopentane carboxylic acid derivative with an amine. This linear approach is often the first consideration for its predictability and typically high yields for a specific target.
Method A: Acyl Chloride-Mediated Coupling
This venerable method involves activating cyclopentanecarboxylic acid by converting it to the more reactive cyclopentanecarbonyl chloride. This acyl chloride then readily reacts with a primary or secondary amine to form the desired amide.
Mechanistic Rationale: The conversion to an acyl chloride (e.g., using thionyl chloride, SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating nucleophilic attack by the amine. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
dot
Caption: Workflow for Acyl Chloride-Mediated Amidation.
Method B: Direct Catalytic Amidation
Modern synthetic chemistry increasingly favors methods that avoid stoichiometric activating agents to improve atom economy and reduce waste.[2] Direct catalytic amidation couples cyclopentanecarboxylic acid and an amine, typically at elevated temperatures, with the only byproduct being water.[2][4] Boronic acid catalysts are frequently employed for this transformation.[2]
Mechanistic Rationale: The precise mechanism can vary, but a common pathway involves the boronic acid catalyst forming an activated intermediate with the carboxylic acid. This activation facilitates the removal of water and subsequent attack by the amine. The challenge lies in overcoming the thermodynamically unfavorable formation of the ammonium carboxylate salt.[5]
Comparative Analysis & Experimental Data
| Parameter | Method A: Acyl Chloride | Method B: Direct Catalytic Amidation |
| Starting Materials | Cyclopentanecarboxylic Acid, Amine | Cyclopentanecarboxylic Acid, Amine |
| Key Reagents | SOCl₂ or (COCl)₂, Base (e.g., Pyridine) | Catalyst (e.g., Boronic Acid) |
| Byproducts | Stoichiometric salts (e.g., Pyridinium HCl), SO₂ | Water |
| Typical Yields | High (>90%) | Good to Excellent (70-99%)[5] |
| Advantages | Highly reliable, fast, well-established | High atom economy, "greener" process |
| Disadvantages | Poor atom economy, corrosive reagents | Requires higher temperatures, catalyst optimization |
Experimental Protocol: Synthesis via Cyclopentanecarbonyl Chloride
-
To a round-bottom flask charged with cyclopentanecarboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DCM), add thionyl chloride (1.2 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield crude cyclopentanecarbonyl chloride.
-
In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in DCM.
-
Add the crude cyclopentanecarbonyl chloride dropwise to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Route 2: Rearrangement Reactions — Building from Cyclic Ketones
Rearrangement reactions offer a powerful, albeit less direct, method for accessing cyclic amides (lactams) from readily available cyclic ketones. While not yielding a simple N-substituted cyclopentane carboxamide, these methods are crucial for synthesizing related structures where the amide is part of a newly formed ring.
Method A: Beckmann Rearrangement
The Beckmann rearrangement transforms a ketoxime into an amide under acidic conditions.[6] For cyclopentanone, this is a ring-expansion reaction that converts the five-membered carbocycle into a six-membered lactam (δ-valerolactam).
Mechanistic Rationale: The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid (e.g., H₂SO₄).[7] This is followed by a stereospecific rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen, displacing water and forming a nitrilium ion intermediate.[6][7] Subsequent hydration and tautomerization yield the final lactam product.[7][8]
dot
Caption: Mechanism of the Beckmann Rearrangement.
Method B: Schmidt Reaction
The Schmidt reaction provides an alternative pathway from a ketone to an amide using hydrazoic acid (HN₃) under acidic conditions.[9] When applied to cyclopentanone, it also yields the ring-expanded δ-valerolactam, providing a direct comparison to the Beckmann route.
Mechanistic Rationale: The ketone is first protonated to activate the carbonyl group. The azide then performs a nucleophilic attack, forming an azidohydrin intermediate.[10] After dehydration, the key rearrangement step occurs where an alkyl group migrates to nitrogen with the concurrent expulsion of dinitrogen gas (N₂), a thermodynamically potent driving force.[11] The resulting nitrilium ion is then hydrated to form the amide.[9][10]
Comparative Analysis
| Parameter | Beckmann Rearrangement | Schmidt Reaction |
| Precursor | Cyclopentanone Oxime | Cyclopentanone |
| Key Reagents | Strong Acid (H₂SO₄, PPA)[12] | Hydrazoic Acid (HN₃), Strong Acid |
| Driving Force | Formation of stable H₂O molecule | Irreversible loss of N₂ gas |
| Safety Concerns | Highly corrosive acids | Hydrazoic acid is toxic and explosive |
| Key Advantage | Avoids use of hazardous azides | One-step from ketone (no oxime prep) |
| Key Disadvantage | Two steps from ketone (oxime formation) | Use of highly toxic/explosive reagent |
Route 3: Multicomponent Reactions (MCRs) — The Power of Convergence
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials.[13] They are exceptionally powerful tools in drug discovery for rapidly generating libraries of diverse compounds.[14][15]
Method A: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide in a single, often exothermic, step.[16][17] A cyclopentyl moiety can be introduced via any of the first three components. For instance, using cyclopentanecarboxylic acid will directly install the desired group.
Mechanistic Rationale: The reaction begins with the formation of an imine from the aldehyde/ketone and amine.[16] Proton exchange with the carboxylic acid activates the iminium ion for nucleophilic attack by the isocyanide.[16] The resulting nitrilium ion is trapped by the carboxylate anion. The entire sequence is driven to completion by an irreversible Mumm rearrangement, which transfers the acyl group from the oxygen to the nitrogen, yielding the stable bis-amide product.[16]
dot
Caption: Convergent workflow of the Ugi Reaction.
Method B: Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, the first discovered isocyanide-based MCR, combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[18][19] Using cyclopentanecarboxylic acid directly incorporates the desired acyl group.
Mechanistic Rationale: The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in apolar solvents.[19][20] Hydrogen bonding between the carboxylic acid and the carbonyl compound facilitates a cyclic transition state upon reaction with the isocyanide, leading directly to the α-acyloxy amide product.[20]
Head-to-Head Comparison of MCRs
| Feature | Ugi Reaction (U-4CR) | Passerini Reaction (P-3CR) |
| # Components | 4 (Aldehyde, Amine, Acid, Isocyanide) | 3 (Aldehyde, Acid, Isocyanide) |
| Product | α-Acylamino Amide (Bis-amide) | α-Acyloxy Amide |
| Key Advantage | Greater structural diversity (4 inputs) | Simpler, direct access to α-acyloxy amides |
| Application | Ideal for peptidomimetics[14] | Synthesis of depsipeptides, functionalized esters |
| Driving Force | Irreversible Mumm Rearrangement[16] | Concerted formation of stable product |
Route 4: The Ritter Reaction — Amidation via Carbocation
The Ritter reaction offers a unique approach to forming N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary or benzylic alcohol, in the presence of a strong acid.[21][22] To synthesize an N-cyclopentyl carboxamide, one would start with a precursor like cyclopentanol.
Mechanistic Rationale: The strong acid protonates the alcohol, which then leaves as a water molecule to generate a secondary cyclopentyl carbocation. This electrophilic carbocation is then trapped by the lone pair of the nitrile's nitrogen atom, forming a highly stable nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final N-cyclopentyl amide.[21][22]
This route is fundamentally different from the others as it forms the C-N bond with the cyclopentyl ring on the nitrogen side of the amide.
Experimental Protocol: Ritter Reaction with Cyclopentanol
-
In a flask, combine the nitrile (1.0 equiv) and cyclopentanol (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (2.0 equiv) while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a strong base (e.g., NaOH solution) to pH 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting N-cyclopentyl amide by chromatography or recrystallization.
Overall Strategic Comparison
| Synthetic Route | Primary Precursors | Product Type | Key Strengths | Key Weaknesses | Best For... |
| Classical Amidation | Cyclopentanecarboxylic acid, Amine | Cyclopentane Carboxamide | High yield, reliable, direct | Poor atom economy (acyl chloride) | Large-scale synthesis of a single target. |
| Beckmann Rearrangement | Cyclopentanone | Ring-expanded Lactam | Efficient ring expansion | Indirect route, requires oxime prep | Synthesis of cyclic amide scaffolds. |
| Schmidt Reaction | Cyclopentanone, HN₃ | Ring-expanded Lactam | One-step from ketone | Use of highly toxic/explosive azide | When avoiding oxime isolation is critical. |
| Ugi Reaction (MCR) | 4 components (e.g., acid, amine) | Complex Bis-Amide | High diversity, step economy | Complex product mixture possible | Rapid library generation for drug discovery. |
| Passerini Reaction (MCR) | 3 components (e.g., acid) | α-Acyloxy Amide | Rapid access to functionalized amides | Less diversity than Ugi | Creating α-functionalized amide libraries. |
| Ritter Reaction | Cyclopentanol, Nitrile | N-Cyclopentyl Amide | Unique connectivity, uses simple precursors | Harsh acidic conditions, limited to stable carbocations | Synthesizing N-alkylated amides. |
Conclusion
The synthesis of cyclopentane carboxamides is not a one-size-fits-all endeavor. The optimal strategy is dictated by the specific goals of the project.
-
For the large-scale, unambiguous synthesis of a specific target molecule, the Classical Amidation route via an acyl chloride or a green catalytic alternative remains the workhorse.
-
When the goal is to explore chemical space and rapidly generate a diverse library of complex, drug-like molecules, the Ugi and Passerini Multicomponent Reactions are unparalleled in their efficiency and convergence.
-
For the creation of ring-expanded lactam structures , the Beckmann and Schmidt Rearrangements offer powerful, albeit mechanistically distinct, pathways from a simple cyclopentanone precursor.
-
Finally, when the desired connectivity is an N-cyclopentyl amide , the Ritter Reaction provides a unique and effective solution, provided the substrate can tolerate the harsh acidic conditions.
By understanding the causality behind each of these routes—from the mechanistic driving forces to the practical trade-offs in reagents and conditions—the modern chemist is well-equipped to navigate the synthetic landscape and select the most powerful and efficient path toward their target cyclopentane carboxamide.
References
-
Wikipedia. Passerini reaction. [Link]
-
Wikipedia. Ugi reaction. [Link]
-
Organic Chemistry Portal. Passerini Reaction. [Link]
-
Chemistry Steps. Beckmann Rearrangement. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Wikipedia. Schmidt reaction. [Link]
-
Shaaban, M. R., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]
-
Estevez, R. J., et al. (2022). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Chem. Proc. [Link]
-
University College London. Catalytic Amidation. [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. [Link]
-
Organic Chemistry Portal. Ugi Reaction. [Link]
-
Hopf, H., et al. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Gabriel, C. M. A., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]
-
Sohel, S. M., et al. (2015). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Molecules. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
Popoca-Coyotl, C. A., et al. (2022). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molbank. [Link]
-
Kourdi, Z., et al. (2016). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. Journal of Chemical Sciences. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews. [Link]
-
JoVE. (2024). Performing the Ugi Reaction. YouTube. [Link]
-
BYJU'S. Schmidt Reaction for Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]
-
ResearchGate. An efficient route to all eight stereoisomers of a tri-functionalised cyclopentane scaffold for drug discovery. [Link]
-
Organic Chemistry Portal. Schmidt Reaction. [Link]
-
Beaudry Research Group, Oregon State University. Synthesis of natural products containing fully functionalized cyclopentanes. [Link]
-
Bridges, Monash University. Regio- and stereoselective synthesis of cyclopentane-and cyclopentenecarboxylic acids and derivatives. [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. [Link]
-
Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. [Link]
-
ResearchGate. Improved and alternative synthesis of D- and L-cyclopentenone derivatives, the versatile intermediates for the synthesis of carbocyclic nucleosides. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Mahdavi, M., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity. [Link]
-
Chimia. Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Wang, Z., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. [Link]
-
Organic Chemistry Portal. (2019). Ritter Reaction PDF. [Link]
-
ResearchGate. Catalytic amidation reactions from amines and acids (or esters). [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Amidation [catalyticamidation.info]
- 3. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Schmidt Reaction [organic-chemistry.org]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ugi Reaction [organic-chemistry.org]
- 16. Ugi reaction - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Passerini reaction - Wikipedia [en.wikipedia.org]
- 19. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Passerini Reaction [organic-chemistry.org]
- 21. Ritter reaction - Wikipedia [en.wikipedia.org]
- 22. Ritter Reaction [organic-chemistry.org]
Assessing the Selectivity of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide for its Target: A Comparative Guide
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target, to the exclusion of all others, remains a paramount objective. This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide (hereafter designated as Compound X), for its hypothetical target. For the purposes of this illustrative guide, we will hypothesize that Compound X has been designed as a selective antagonist for the Dopamine D2 receptor (D2R), a G-protein coupled receptor implicated in various neurological and psychiatric disorders.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven experimental protocols. Our approach emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating assessment of selectivity.
The Imperative of Selectivity for a D2R Antagonist
The Dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes. These receptors share a significant degree of sequence homology, particularly in their ligand-binding domains. Consequently, achieving selectivity for the D2R over D3R and D4R is a formidable challenge, yet it is critical for mitigating potential side effects. For instance, non-selective dopamine receptor antagonists can lead to a range of adverse effects, including extrapyramidal symptoms, cognitive impairment, and endocrine disturbances. Therefore, a rigorous evaluation of Compound X's selectivity is not merely an academic exercise but a crucial step in its development as a potential therapeutic.
A Multi-tiered Approach to Selectivity Profiling
Our assessment of Compound X's selectivity will be conducted in a hierarchical manner, beginning with in vitro assays to establish its binding and functional activity at the primary target and a panel of related off-targets. This will be followed by cell-based assays to confirm these findings in a more physiological context. Finally, we will outline a strategy for in vivo studies to evaluate the compound's selectivity and target engagement in a whole-organism model.
In Vitro Selectivity Assessment: The Foundation of Our Understanding
The initial phase of selectivity profiling involves biochemical and biophysical assays that provide a quantitative measure of a compound's interaction with its target and potential off-targets.
Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.[1] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane fractions from a stable cell line overexpressing the human Dopamine D2, D3, or D4 receptor.
-
Assay Buffer: Utilize a suitable assay buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Radioligand: For the D2 receptor, a commonly used radioligand is [3H]-Spiperone or [3H]-Raclopride.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of Compound X (typically from 10 µM down to 0.1 nM).
-
Separation: After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of Compound X (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Comparative Affinity Profile of Compound X
| Receptor | Radioligand | Compound X Ki (nM) | Haloperidol Ki (nM) (Control) |
| Dopamine D2 | [3H]-Spiperone | 5.2 | 1.5 |
| Dopamine D3 | [3H]-Spiperone | 158.6 | 3.2 |
| Dopamine D4 | [3H]-Spiperone | 472.3 | 8.9 |
| Serotonin 5-HT2A | [3H]-Ketanserin | >1000 | 2.1 |
| Adrenergic α1 | [3H]-Prazosin | >1000 | 5.6 |
This hypothetical data suggests that Compound X has a significantly higher affinity for the D2R compared to the D3R and D4R, and negligible affinity for the 5-HT2A and α1-adrenergic receptors, which are common off-targets for antipsychotic drugs.
While binding assays measure affinity, they do not provide information about the functional consequences of that binding. Functional assays are therefore essential to determine whether a compound is an agonist, antagonist, or inverse agonist.[2]
Experimental Protocol: cAMP Inhibition Assay
The Dopamine D2 receptor is a Gi-coupled receptor, meaning its activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
-
Cell Culture: Use a stable cell line co-expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., using HTRF or LANCE assays).
-
Agonist Stimulation: Treat the cells with a known D2R agonist, such as quinpirole, in the presence of varying concentrations of Compound X.
-
cAMP Measurement: After a defined incubation period, measure the intracellular cAMP levels.
-
Data Analysis: Plot the agonist dose-response curve in the presence of different concentrations of Compound X. A rightward shift in the dose-response curve is indicative of competitive antagonism. The potency of the antagonist (pA2 or Kb) can be calculated using the Schild equation.
Data Presentation: Comparative Functional Activity of Compound X
| Receptor | Functional Assay | Compound X Kb (nM) | Haloperidol Kb (nM) (Control) |
| Dopamine D2 | cAMP Inhibition | 8.1 | 2.5 |
| Dopamine D3 | cAMP Inhibition | 254.7 | 4.8 |
| Dopamine D4 | cAMP Inhibition | 689.1 | 12.3 |
This hypothetical data corroborates the binding assay results, demonstrating that Compound X is a potent antagonist at the D2R with significantly lower antagonist activity at the D3R and D4R.
Workflow for In Vitro Selectivity Profiling
Caption: Workflow for in vitro selectivity assessment of Compound X.
In Vivo Selectivity and Target Engagement
While in vitro assays are crucial for initial characterization, they do not fully recapitulate the complexity of a living organism.[3][4] In vivo studies are therefore necessary to assess the selectivity of Compound X in a more physiologically relevant setting and to confirm target engagement at therapeutically relevant doses.
Several well-established rodent models can be used to assess the in vivo effects of D2R antagonists.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
Amphetamine induces the release of dopamine, leading to increased locomotor activity, a behavior that is mediated by D2 receptors. D2R antagonists can block this effect.
-
Animal Model: Use male Sprague-Dawley rats.
-
Acclimation: Acclimate the animals to the open-field testing chambers.
-
Drug Administration: Administer Compound X or a vehicle control at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
Amphetamine Challenge: After a suitable pre-treatment time, administer a standard dose of d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Locomotor Activity Measurement: Immediately place the animals back into the open-field chambers and record their locomotor activity for a set period (e.g., 90 minutes) using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the Compound X-treated groups to the vehicle-treated group. A dose-dependent reduction in amphetamine-induced hyperlocomotion indicates D2R antagonism.
Experimental Protocol: Catalepsy Assessment
A common side effect of non-selective D2R antagonists is catalepsy, a state of motor rigidity. Assessing the cataleptic potential of Compound X is a key measure of its selectivity.
-
Animal Model: Use male C57BL/6 mice.
-
Drug Administration: Administer Compound X or a vehicle control at various doses.
-
Catalepsy Measurement: At several time points after drug administration, assess catalepsy using the bar test. Place the mouse's forepaws on a horizontal bar and measure the time it takes for the mouse to remove its paws.
-
Data Analysis: Compare the catalepsy scores of the Compound X-treated groups to the vehicle-treated group. A minimal induction of catalepsy at doses that are effective in the hyperlocomotion model would suggest a favorable selectivity profile.
Data Presentation: In Vivo Efficacy and Side Effect Profile of Compound X
| Compound | ED50 (mg/kg) - Amphetamine Hyperlocomotion | TD50 (mg/kg) - Catalepsy | Therapeutic Index (TD50/ED50) |
| Compound X | 1.2 | 25.8 | 21.5 |
| Haloperidol | 0.1 | 0.5 | 5.0 |
This hypothetical data indicates that Compound X has a much wider therapeutic window than haloperidol, suggesting a better separation between its desired therapeutic effect (D2R antagonism) and a key side effect (catalepsy).
Logical Flow of In Vivo Selectivity Assessment
Caption: Logical progression of in vivo selectivity evaluation for Compound X.
Conclusion: A Holistic View of Selectivity
The assessment of a drug candidate's selectivity is a multifaceted process that requires a carefully designed and executed series of experiments. This guide has outlined a comprehensive, albeit hypothetical, strategy for evaluating the selectivity of this compound (Compound X) as a Dopamine D2 receptor antagonist. By integrating in vitro binding and functional assays with in vivo models of efficacy and side effects, we can build a robust and reliable profile of a compound's selectivity. The hypothetical data presented herein illustrates a desirable outcome for a novel D2R antagonist, characterized by high affinity and functional potency for the D2R, significant selectivity over related dopamine receptor subtypes and other common off-targets, and a wide therapeutic index in vivo. This systematic approach provides the critical data necessary to make informed decisions about the continued development of a promising new therapeutic agent.
References
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
- Salmon, J. E., & Holgate, S. T. (1987). In vitro screening of new drugs and analogues--specificity and selectivity.
-
IQVIA. (n.d.). In Vitro Screening. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
- Elfawal, M. A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 123.
- Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772–1787.
-
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Retrieved from [Link]
- Chesebrough, J. W., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 9(1), 39–49.
- Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772–1787.
- Locuson, C. W., & Lorigan, G. A. (2008). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Pharmaceutical Design, 14(25), 2536–2547.
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility of In Vitro Assays for Novel Carboxamide Compounds
Introduction: The High Stakes of Reproducibility in Drug Discovery
In the fast-paced world of drug discovery, the reproducibility of preclinical research is paramount.[1] The journey from a promising novel compound to a clinically approved therapeutic is long and fraught with challenges, with a significant portion of failures occurring due to the inability to replicate initial findings.[2][3] This guide focuses on a critical class of compounds, carboxamides, which are privileged scaffolds in medicinal chemistry due to their versatile binding properties and presence in numerous FDA-approved drugs.[4][5] However, the very physicochemical properties that make them attractive can also introduce variability in in vitro assays.
This document provides a framework for researchers, scientists, and drug development professionals to design, execute, and validate robust in vitro assays for novel carboxamide compounds, thereby enhancing the reliability and reproducibility of their findings. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
The Reproducibility Crisis: A Sobering Reality
The scientific community has been grappling with a "reproducibility crisis," with studies indicating that over 50% of preclinical research may be irreproducible.[1][6] This not only leads to immense financial losses, estimated at $28 billion annually in the U.S. alone, but more importantly, it impedes scientific progress and delays the development of life-saving medicines.[1] The issue is multifaceted, stemming from factors like flawed study design, biological variability, and a lack of standardized protocols.[1][3]
Understanding Carboxamides: A Double-Edged Sword
Carboxamides are a cornerstone of modern drug design, with their utility spanning anti-infective and anti-cancer agents.[4] Their structural features allow for diverse interactions with biological targets. However, these same characteristics can present challenges in in vitro settings. For instance, the carboxamide group can influence a compound's solubility, stability, and potential for off-target interactions, all of which can impact assay performance.[7] Furthermore, the pH-dependent behavior of some carboxamides can affect their activity and interaction with assay components.[7]
Pillars of Reproducible In Vitro Assays
To combat the challenges of irreproducibility, particularly when working with novel carboxamides, a multi-faceted approach grounded in scientific rigor is essential. The following sections will explore the key pillars for establishing robust and reliable in vitro assays.
The choice of an in vitro assay is a critical first step that dictates the relevance and reliability of the data generated. A thorough understanding of the biological question and the physicochemical properties of the carboxamide compound is crucial.
-
Fit-for-Purpose Assay Selection: The assay must be appropriate for the intended purpose, whether it's for initial hit identification, lead optimization, or mechanism of action studies.[8] For high-throughput screening (HTS), homogeneous "mix-and-read" assays are often preferred for their simplicity and reproducibility.[8]
-
Biochemical vs. Cell-Based Assays: Biochemical assays, which measure the effect of a compound on an isolated target, offer a clean system to study direct interactions.[8] However, cell-based assays provide a more physiologically relevant context by assessing the compound's effect within a living cell.[9] The choice between them depends on the stage of drug discovery and the specific questions being addressed.
-
Consideration of Carboxamide Properties: The potential for poor aqueous solubility of some carboxamide derivatives necessitates careful consideration of assay conditions, such as the use of solvents like DMSO and their final concentration.[10] It's also important to assess the stability of the compounds under assay conditions to avoid misleading results.[11]
For cell-based assays, the quality and consistency of the cell culture are non-negotiable for achieving reproducible results.[12]
-
Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a major source of irreproducibility.[13] Regular authentication of cell lines using methods like Short Tandem Repeat (STR) profiling is essential.[14]
-
Maintaining a Healthy Cell Culture: The health and viability of cells directly impact their response to test compounds.[9] Key practices include using suitable culture media and supplements, regulating incubator temperature and CO2 levels, and preventing contamination.[9][12] It's also critical to avoid over-confluency and to use cells within a consistent passage number range.[9]
-
Optimizing Cell Seeding Density: The number of cells seeded per well can significantly influence the assay window and the measured response.[9] Therefore, optimizing the cell seeding density is a critical step in assay development.[9]
Assay validation is a formal process that confirms the reliability and reproducibility of an assay for its intended use.[11] Regulatory bodies like the FDA provide comprehensive guidance on bioanalytical method validation.[15][16][17]
-
Key Validation Parameters: A robust validation plan should assess parameters such as accuracy, precision, selectivity, sensitivity, and reproducibility.[18][19]
-
Intra- and Inter-Assay Variability: Assessing the coefficient of variation (CV) within and between assay runs is crucial for understanding the assay's consistency.[20]
-
Use of Controls: The inclusion of appropriate positive and negative controls in every experiment is fundamental for data interpretation and quality control.[9]
Experimental Workflow for a Reproducible Cell-Based Assay
The following diagram illustrates a typical workflow for developing and validating a reproducible cell-based assay for novel carboxamide compounds.
Caption: A three-phase workflow for robust in vitro assay development and validation.
Comparative Analysis of Common In Vitro Assays
The choice of assay can significantly impact the outcome and reproducibility of a study. The table below compares three commonly used cell viability assays, highlighting their principles, advantages, and limitations.
| Assay | Principle | Advantages | Limitations |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[20] | Inexpensive, widely used. | Endpoint assay, potential for interference from colored compounds. |
| ATP-Based Assays | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction.[21] | High sensitivity, suitable for HTS. | Signal can be affected by factors influencing cellular metabolism.[22] |
| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance as cells attach and proliferate on microelectrodes. | Label-free, provides kinetic data. | Requires specialized equipment. |
Step-by-Step Protocol: Cell Viability Assay (MTT)
This protocol provides a detailed methodology for performing a reproducible MTT assay to assess the cytotoxicity of novel carboxamide compounds.
Materials:
-
Authenticated cell line of interest
-
Complete cell culture medium
-
Novel carboxamide compounds dissolved in an appropriate solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed cells into a 96-well plate at the pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carboxamide compounds in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cell plate and add the compound dilutions.
-
Include appropriate controls: vehicle control (medium with solvent), positive control (a known cytotoxic agent), and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| High well-to-well variability | Uneven cell seeding, pipetting errors. | Ensure a single-cell suspension before seeding, use a multichannel pipette carefully.[23] |
| Edge effects | Increased evaporation from the outer wells. | Fill the outer wells with sterile PBS or medium without cells.[23] |
| Compound precipitation | Poor solubility of the carboxamide. | Check the solubility of the compound in the assay medium, consider using a different solvent or a lower concentration range. |
| Interference with assay readout | The compound's color or fluorescence overlaps with the assay's signal. | Run a compound-only control to assess for interference. Consider using an orthogonal assay with a different detection method. |
The Future of In Vitro Testing: A Glimpse into 2026
Conclusion: A Commitment to Rigor and Reproducibility
Ensuring the reproducibility of in vitro assays is not merely a technical exercise; it is a fundamental responsibility of every scientist involved in drug discovery. By embracing a culture of rigor, meticulously validating our methods, and critically evaluating our data, we can increase the reliability of our preclinical findings. For novel carboxamide compounds, a deep understanding of their chemical properties and potential interactions with assay systems is crucial. This guide provides a framework to navigate these challenges and contribute to the development of a more robust and reproducible pipeline for bringing new medicines to patients.
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
-
How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Bitesize Bio.
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2017). bioRxiv.
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). Current Topics in Medicinal Chemistry.
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). MDPI.
-
The Problem of Irreproducible Bioscience Research. (2022). Project MUSE.
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
-
Replication/reproducibility crisis in preclinical studies. Is the end "in sight"? (2022). LucidQuest.
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
-
Factors affecting test reproducibility among laboratories. (n.d.). WOAH.
-
Achieving Consistency and Reproducibility in Cell-Based Research. (2008). American Laboratory.
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2017). bioRxiv.
-
In Vitro Research Reproducibility: Keeping Up High Standards. (2019). Frontiers in Pharmacology.
-
Assay Guidance Manual. (2012). National Center for Biotechnology Information.
-
In Vitro Cell Based Assays. (n.d.). National Center for Biotechnology Information.
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (n.d.). PubMed.
-
Resources for Developing Reliable and Reproducible In Vitro Toxicological Test Methods. (2021). Chemical Research in Toxicology.
-
Irreproducibility in Preclinical Research: Impact, Causes, and Solutions. (2025).
-
The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (n.d.). Promega Korea.
-
Validation of Assays for the Bioanalysis of Novel Biomarkers. (n.d.). ResearchGate.
-
In Vitro Research Reproducibility: Keeping Up High Standards. (2019). Frontiers.
-
The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). Trilogy Writing & Consulting.
-
In Vitro Screening for Population Variability in Chemical Toxicity. (n.d.). National Institutes of Health.
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024).
-
HTS Assay Validation. (2012). National Center for Biotechnology Information.
-
Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (n.d.). National Institutes of Health.
-
Studies reporting the prevalence of irreproducibility. (n.d.). ResearchGate.
-
Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. (2025). ResearchGate.
-
Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). National Institutes of Health.
-
New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017). National Institutes of Health.
-
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (n.d.). JOCPR.
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs.
-
Molecular Diagnostic Assay Validation. (n.d.).
-
In vitro methods for hazard assessment of industrial chemicals – opportunities and challenges. (2015). Frontiers.
-
In vitro test systems and their limitations. (n.d.). National Institutes of Health.
-
Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023). YouTube.
-
Quantum and Artificial Intelligence in Drugs and Pharmaceutics. (n.d.). MDPI.
-
Key Challenges and Recommendations for In Vitro Testing of Tobacco Products for Regulatory Applications: Consideration of Test Materials and Exposure Parameters. (n.d.). PubMed.
-
Disrupting the biologics market through innovations in macrocycle R&D. (2026).
-
2026: the year AI stops being optional in drug discovery. (2026).
-
A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. (2026). Journal of Medicinal Chemistry.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 3. trilogywriting.com [trilogywriting.com]
- 4. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 7. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. biocompare.com [biocompare.com]
- 10. Frontiers | In vitro methods for hazard assessment of industrial chemicals – opportunities and challenges [frontiersin.org]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. seed.nih.gov [seed.nih.gov]
- 20. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 22. biorxiv.org [biorxiv.org]
- 23. marinbio.com [marinbio.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. mdpi.com [mdpi.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As professionals in research and drug development, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This document is structured to provide not just a protocol, but the scientific and regulatory rationale behind each step.
Part 1: Waste Characterization and Hazard Assessment
Proper disposal begins with a thorough understanding of the material. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, standard laboratory practice dictates that any compound lacking comprehensive hazard data must be handled as a hazardous substance.[1] The chemical identity and inferred hazards based on related structures are summarized below.
Table 1: Waste Characterization Summary
| Characteristic | Description |
| Physical State | Solid (Assumed based on typical carboxamides) |
| Chemical Name | This compound |
| CAS Number | 1183463-28-6[2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₃[3] |
| Molecular Weight | 264.32 g/mol [2] |
| Inferred Hazard Class | Based on analogous carboxamide and amine structures, may be classified as a skin and eye irritant and potentially harmful if swallowed or inhaled.[4][5] |
The fundamental principle of chemical safety is to err on the side of caution. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Part 2: Safety Protocols and Required Equipment
Before handling any waste, ensuring the use of appropriate personal protective equipment (PPE) and engineering controls is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling and preparation of this chemical waste for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final collection.
Step 1: Waste Segregation
-
DO NOT mix this waste with other chemical waste streams.[7] Create a dedicated waste container for this compound and its associated contaminated materials (e.g., weighing paper, contaminated pipette tips).
-
Solid waste must be kept separate from liquid waste.[8] If disposing of a solution, collect it in a dedicated liquid waste container.
Step 2: Container Selection
-
Use a dedicated, leak-proof container that is chemically compatible with the waste.[9]
-
For Solids: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
For Liquids: Use a glass or HDPE solvent waste container.[7] Ensure the container material will not react with or be degraded by the solvent used.[10]
-
The container should not be filled to more than 90% of its capacity to allow for expansion and prevent spills.[10]
Step 3: Hazardous Waste Labeling
-
Proper labeling is a critical regulatory requirement.[11] Immediately upon designating a container for waste, affix a hazardous waste label.
-
The label must include, at a minimum:
Step 4: Waste Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[12]
-
The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][12]
-
Ensure the container is kept securely capped at all times, except when adding waste.[12]
-
Store the container in secondary containment (such as a spill tray) to prevent leaks from reaching the environment.[13]
Step 5: Arranging for Final Disposal
-
Once the waste container is full (or within institutional time limits, often 90 days for large quantity generators), arrange for its removal.[10][14]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide the EHS office with an accurate description of the waste. They will coordinate with a licensed hazardous waste disposal vendor for proper transportation and disposal in accordance with EPA and local regulations.[10][11]
-
Never pour this chemical waste down the drain. [15]
Step 6: Management of Empty Containers
-
A container that previously held this compound is not considered empty until it has been properly decontaminated.
-
The standard procedure is to triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[8]
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1]
-
After triple rinsing, deface or remove all original labels, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1][8]
Part 4: Emergency Spill Procedures
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: If not already wearing it, don the required PPE (goggles, gloves, lab coat).
-
Contain and Absorb: For a small spill of the solid, carefully sweep it up. For a liquid spill, cover it with an inert absorbent material like sand, silica gel, or a universal binder.[9][16] Do not use combustible materials like paper towels for the bulk of the spill.[9]
-
Collect Waste: Carefully collect the spilled material and absorbent, and place it into your labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for chemical waste.
References
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedLab Magazine. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
This compound. (n.d.). American Elements. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Safety Data Sheet: Cyclopentane. (n.d.). Carl ROTH. Retrieved from [Link]
-
MSDS Cyclopentane. (n.d.). Haldia Petrochemicals Ltd. Retrieved from [Link]
-
Chemical waste | Hazardous Waste Management. (n.d.). McGill University. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
-
Chemical and Hazardous Waste Guide. (n.d.). University of Oslo. Retrieved from [Link]
-
Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]
-
Cyclohexanecarboxamide. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates. (n.d.). Google Patents.
-
This compound. (n.d.). Arctom. Retrieved from [Link]
-
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride. (n.d.). Chem-Space. Retrieved from [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. americanelements.com [americanelements.com]
- 3. arctomsci.com [arctomsci.com]
- 4. fishersci.com [fishersci.com]
- 5. Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicea.com [chemicea.com]
- 7. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. medlabmag.com [medlabmag.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. acs.org [acs.org]
- 15. carlroth.com [carlroth.com]
- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Essential Protective Measures for Handling 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide, a molecule with potential applications in drug discovery, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed operational plan for the safe handling of this compound, with a focus on personal protective equipment (PPE), procedural steps, and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are prudently derived from the safety profiles of structurally similar compounds, including amides and cyclopentane derivatives.
I. Hazard Assessment and Risk Mitigation
Given its chemical structure—a substituted cyclopentane ring with an amide linkage—this compound is presumed to be a crystalline solid at room temperature. The primary routes of exposure are likely inhalation of dust particles, skin contact, and eye contact. Aromatic amines and amide-containing compounds can present various health hazards, including skin and eye irritation.[1][2] Therefore, a conservative approach to PPE is mandatory to minimize any potential risk.
II. Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Face Shield | To be worn in conjunction with safety goggles, especially during operations with a higher risk of splashing (e.g., large-scale dissolution). | Provides an additional layer of protection for the entire face.[3] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect for any damage before use and change frequently.[1][4] | Prevents direct skin contact with the chemical, which could lead to irritation or absorption. |
| Laboratory Coat | A long-sleeved lab coat should be worn at all times to protect skin and personal clothing from accidental spills.[4] | Provides a removable barrier in case of contamination. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood. | Prevents the inhalation of fine particles by containing them at the source.[4] |
| NIOSH-approved Respirator | A respirator with an appropriate particulate filter may be necessary if work cannot be conducted in a fume hood or if there is a risk of generating significant aerosols. | Provides respiratory protection in situations where engineering controls are insufficient.[2] |
III. Procedural Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow diagram and step-by-step guide provide a clear operational plan.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure that a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above. Inspect all PPE for defects before use.[5]
-
Prepare the work area within the fume hood by covering the surface with absorbent paper.
-
-
Handling:
-
Put on all required PPE in the correct order: lab coat, safety goggles, face shield (if necessary), and finally gloves.
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood to minimize dust dispersion.
-
If preparing a solution, add the solvent to the solid in a suitable container within the fume hood. Ensure gentle mixing to avoid splashing.
-
-
Post-Handling:
-
After the experimental work is complete, decontaminate the work surface and any reusable equipment with an appropriate solvent.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.[2]
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated absorbent paper, must be collected in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Any solutions containing the compound should be collected in a designated, sealed hazardous waste container. Amide-containing waste may be incompatible with certain other chemical waste streams, so it is important to follow your institution's specific guidelines for waste segregation.[7]
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their scientific pursuits.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
